molecular formula C8H9NO2 B1197117 N-(Hydroxymethyl)benzamide CAS No. 6282-02-6

N-(Hydroxymethyl)benzamide

Cat. No.: B1197117
CAS No.: 6282-02-6
M. Wt: 151.16 g/mol
InChI Key: UOUBPDZUBVJZOQ-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5946. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(hydroxymethyl)benzamide
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InChI

InChI=1S/C8H9NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11)
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InChI Key

UOUBPDZUBVJZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
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DSSTOX Substance ID

DTXSID80211930
Record name N-Hydroxymethylbenzamide
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Molecular Weight

151.16 g/mol
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CAS No.

6282-02-6
Record name N-(Hydroxymethyl)benzamide
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Record name N-Hydroxymethylbenzamide
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Record name N-Hydroxymethylbenzamide
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Foundational & Exploratory

N-(Hydroxymethyl)benzamide synthesis from benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-(Hydroxymethyl)benzamide from Benzamide

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable reactive intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanisms, provides a detailed and validated experimental protocol, and addresses critical aspects of process optimization, product characterization, and safety. The methodologies and principles discussed herein are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound (C₈H₉NO₂) is a key chemical entity characterized by an N-hydroxymethyl group attached to a benzamide scaffold. This structure imparts a unique reactivity, making it a useful precursor in the synthesis of more complex molecules, including cross-linking agents and various biologically active compounds. The synthesis is fundamentally an addition reaction between benzamide and formaldehyde, a process that can be efficiently controlled through catalysis.

The primary synthetic route involves the direct reaction of benzamide with an aqueous solution of formaldehyde. The efficiency and kinetics of this transformation are highly dependent on the pH of the reaction medium, with both acid and base catalysis being viable pathways.[1][2] This guide will focus on a robust and high-yielding base-catalyzed method, which is often preferred for its straightforward execution and purification.

Reaction Mechanism: A Tale of Two Catalysts

The formation of this compound is a reversible reaction whose mechanism is dictated by the catalytic conditions.[2] Understanding these pathways is crucial for optimizing reaction conditions and maximizing yield.

Base-Catalyzed Mechanism

In alkaline conditions, the reaction proceeds via a specific-base-catalyzed pathway.[1] This mechanism is generally favored for its efficiency at moderate temperatures.

  • Amide Deprotonation: A hydroxide ion (OH⁻) abstracts a proton from the nitrogen atom of benzamide, forming a resonance-stabilized amidate anion. This step significantly increases the nucleophilicity of the nitrogen.

  • Nucleophilic Attack: The highly nucleophilic amidate anion attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated by water, regenerating the hydroxide catalyst and yielding the final this compound product.

cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation benzamide Benzamide oh_minus OH⁻ amidate Amidate Anion (Nucleophile) benzamide->amidate + OH⁻ water1 H₂O formaldehyde Formaldehyde (Electrophile) alkoxide Alkoxide Intermediate formaldehyde->alkoxide + Amidate water2 H₂O product This compound water2->product + H₂O oh_minus_regen OH⁻ (Catalyst Regenerated) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation formaldehyde Formaldehyde h3o_plus H₃O⁺ activated_formaldehyde Activated Formaldehyde (Electrophile) formaldehyde->activated_formaldehyde + H₃O⁺ water1 H₂O benzamide Benzamide (Nucleophile) intermediate Protonated Intermediate benzamide->intermediate + Benzamide water2 H₂O product This compound water2->product + H₂O h3o_plus_regen H₃O⁺ (Catalyst Regenerated)

Caption: Acid-Catalyzed Synthesis of this compound.

Validated Experimental Protocol (Base-Catalyzed)

This protocol is adapted from established literature procedures, which report yields of approximately 84%. [3]It is designed for reliability and scalability in a standard laboratory setting.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationKey Hazards
BenzamideC₇H₇NO121.14Solid, ≥99%Irritant
Formaldehyde SolutionCH₂O30.0337% w/w in H₂OToxic, Carcinogen, Sensitizer
Potassium CarbonateK₂CO₃138.21Solid, anhydrousIrritant
Deionized WaterH₂O18.02N/ANone
EthanolC₂H₅OH46.0795% or AbsoluteFlammable
Equipment
  • 250 mL Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Drying oven or desiccator

Synthesis Workflow Diagram

Caption: Experimental Workflow for this compound Synthesis.

Step-by-Step Procedure
  • Preparation: In a 250 mL Erlenmeyer flask, dissolve 12.1 g (0.10 mol) of benzamide and 1.0 g of potassium carbonate in 50 mL of deionized water. Gentle warming may be required to fully dissolve the benzamide.

  • Initial Cooling: Cool the resulting solution to approximately 10-15°C using an ice-water bath.

  • Formaldehyde Addition: While stirring, slowly add 9.0 mL (approx. 0.12 mol) of 37% formaldehyde solution to the flask. Maintain the temperature below 20°C during the addition.

  • Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 12-24 hours. The product will begin to precipitate as a white solid.

  • Isolation: After the reaction period, cool the mixture thoroughly in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the white crystalline solid by suction filtration using a Buchner funnel. Wash the filter cake with two portions of 20 mL ice-cold deionized water to remove unreacted starting materials and catalyst.

  • Purification (Recrystallization): Transfer the crude product to a beaker. Add the minimum amount of hot deionized water required to dissolve the solid completely. If solubility is low, a hot water/ethanol mixture can be used. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Collection and Drying: Collect the purified crystals by suction filtration. Dry the product in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 50°C) to a constant weight.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. The following data are characteristic of this compound.

Analysis MethodExpected Result
Appearance White crystalline solid
Melting Point 101-104 °C
¹H NMR (DMSO-d₆)δ ~8.8 (t, 1H, NH), δ ~7.9 (d, 2H, Ar-H), δ ~7.5 (m, 3H, Ar-H), δ ~6.0 (t, 1H, OH), δ ~4.8 (d, 2H, CH₂)
FTIR (KBr, cm⁻¹)~3300 (O-H stretch, N-H stretch), ~1640 (C=O amide I), ~1540 (N-H bend amide II)
Mass Spec (EI) Molecular Ion [M]⁺ at m/z = 151

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and instrument used. [4][5]

Process Optimization and Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Product loss during work-up or recrystallization.Increase reaction time; Ensure thorough cooling before filtration; Use minimal hot solvent for recrystallization.
Oily Product/No Precipitation Impurities present; Insufficient cooling.Ensure purity of starting materials; Scratch the inside of the flask to induce crystallization; Cool for a longer period.
Product is Difficult to Filter Very fine crystals formed due to rapid cooling.Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath.
Low Melting Point/Broad Range Product is impure or wet.Repeat recrystallization; Ensure the product is completely dry before analysis.

Critical Safety Protocols

Adherence to strict safety measures is mandatory due to the hazardous nature of the reagents involved, particularly formaldehyde.

  • Engineering Controls: All operations involving formaldehyde must be conducted in a certified chemical fume hood to prevent inhalation of its toxic and carcinogenic vapors. [6][7]An eyewash station and safety shower must be immediately accessible. [6][8]* Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times. [7] * Hand Protection: Wear nitrile or butyl rubber gloves. Standard thin disposable gloves may not offer sufficient protection against formaldehyde solutions. [6][9] * Body Protection: A flame-resistant lab coat must be worn.

  • Reagent Handling:

    • Formaldehyde: A known human carcinogen and potent sensitizer. [7]Avoid all direct contact. Symptoms of exposure can be delayed. [9] * Potassium Carbonate: Can cause skin and eye irritation. Handle with care.

  • Spill and Waste Management:

    • Spills: In case of a formaldehyde spill, evacuate the area and notify safety personnel immediately. [7][10]Do not attempt to clean up a large spill without proper training and equipment.

    • Waste: Dispose of all chemical waste, including filtrate and contaminated materials, in properly labeled hazardous waste containers according to institutional guidelines.

References

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Retrieved from [Link]

  • Ross, L., & Knipe, C. (1988). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 37(8), 1565-1573. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • De Jong, J. I., & De Jonge, J. (1952). A kinetical investigation of the reaction between amides and formaldehyde. Recueil des Travaux Chimiques des Pays-Bas, 71(7), 643-660. Retrieved from [Link]

  • Concordia University. (n.d.). Formaldehyde Safety Guidelines. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. UC Berkeley EH&S. Retrieved from [Link]

  • University of Washington. (n.d.). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. UW Environmental Health & Safety. Retrieved from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, March 14). Base Catalyzed Amide Hydrolysis Reactions. YouTube. Retrieved from [Link]

  • Haws Co. (n.d.). REPOST: Nine Safety Tips for Working with Formaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(Hydroxymethyl)benzamide (CAS 6282-02-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Hydroxymethyl)benzamide, with the CAS number 6282-02-6, is a carbinolamide of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and analytical characterization. Furthermore, it explores its potential applications in drug development, particularly in the context of prodrug design, and discusses its metabolic relevance.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molar Mass 151.16 g/mol [2]
Melting Point 95-100 °C[2]
Boiling Point 273.17 °C (rough estimate)[2]
Appearance White to light yellow powder/crystal[3]

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of benzamide with formaldehyde.[4] This reaction is typically carried out in an aqueous or alcoholic medium.

Reaction Scheme

Synthesis of this compound benzamide Benzamide plus1 + formaldehyde Formaldehyde arrow product This compound

Caption: Synthesis of this compound from benzamide and formaldehyde.

Detailed Experimental Protocol

Materials:

  • Benzamide

  • Formaldehyde solution (37% in water)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzamide in ethanol.

  • To this solution, add a stoichiometric excess of 37% aqueous formaldehyde solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold distilled water to the reaction mixture to precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified crystals under vacuum. A typical yield for this procedure is around 84%.[4]

Reactivity and Stability

This compound exhibits characteristic reactivity primarily centered around the hydrolysis of the amide bond and the hydroxymethyl group. Its stability is significantly influenced by pH.

The hydrolysis of this compound can be catalyzed by both acid and base.[5] Under basic conditions, the reaction proceeds via a specific-base-catalyzed deprotonation of the hydroxyl group, followed by the rate-limiting breakdown of the resulting alkoxide to yield benzamide and formaldehyde.[1] This is described as an E1cB-like mechanism. At lower pH, an acid-catalyzed mechanism becomes dominant.[1]

The stability of N-(hydroxymethyl) compounds is a subject of metabolic studies. For instance, this compound has been identified as a major metabolite of N-methylbenzamide in vitro and has also been found as a urinary metabolite.[6] Interestingly, substitutions on the phenyl ring do not significantly affect its stability against degradation to formaldehyde.[6] However, substitution on the nitrogen atom, as seen in N-(hydroxymethyl)-N-methylbenzamide, leads to decreased stability under alkaline conditions.[6]

Hydrolysis Mechanisms

Hydrolysis_Mechanisms Hydrolysis of this compound cluster_base Base-Catalyzed Hydrolysis (E1cB-like) cluster_acid Acid-Catalyzed Hydrolysis B_Start This compound B_Intermediate Alkoxide Intermediate B_Start->B_Intermediate -OH⁻ B_Products Benzamide + Formaldehyde B_Intermediate->B_Products Rate-determining step A_Start This compound A_Intermediate Protonated Intermediate A_Start->A_Intermediate +H⁺ A_Products Benzamide + Formaldehyde A_Intermediate->A_Products +H₂O

Caption: Simplified reaction pathways for the hydrolysis of this compound.

Analytical Characterization

A comprehensive structural elucidation and purity assessment of this compound is crucial. The following are the standard analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR (Proton NMR):

  • Aromatic Protons: Signals corresponding to the protons on the benzene ring typically appear in the range of δ 7.4-7.9 ppm.

  • Amide Proton (-NH-): A broad singlet is expected for the amide proton, the chemical shift of which can be solvent-dependent.

  • Hydroxymethyl Protons (-CH₂-OH): The methylene protons adjacent to the nitrogen and hydroxyl group will show a characteristic signal, often a doublet, coupled to the hydroxyl proton. The hydroxyl proton itself will appear as a triplet.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (-C=O): A signal for the carbonyl carbon is expected around δ 165-170 ppm.

  • Aromatic Carbons: Signals for the aromatic carbons will be observed in the region of δ 127-135 ppm.

  • Hydroxymethyl Carbon (-CH₂-OH): The carbon of the hydroxymethyl group will appear further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400-3200O-H and N-H stretching (often broad)
~3060Aromatic C-H stretching
~1640C=O stretching (Amide I band)
~1580N-H bending (Amide II band)
~1400C-N stretching
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be observed at m/z 151. Key fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77.

Applications in Drug Development

The N-(hydroxymethyl)amide moiety is a valuable functional group in medicinal chemistry, primarily for its potential in prodrug design. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in vivo to release the active pharmaceutical ingredient. This approach can be used to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, and inadequate membrane permeability.

This compound itself can be considered a lead compound for the development of more complex molecules. The hydroxymethyl group offers a convenient handle for further chemical modification. For instance, esterification of the hydroxyl group to form N-(acyloxymethyl)benzamides can yield prodrugs that are more lipophilic and can be enzymatically cleaved in the body to release this compound, which then degrades to the parent benzamide and formaldehyde.[7]

While specific therapeutic applications of this compound are not extensively documented, the broader class of benzamide derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Furthermore, N-methylolamides have been investigated for their potential as cytotoxic agents.[8]

Prodrug Activation Pathway

Prodrug_Activation General Prodrug Strategy Prodrug N-(Acyloxymethyl)benzamide (More Lipophilic) Intermediate This compound Prodrug->Intermediate Esterase Active_Drug Benzamide (Parent Drug) Intermediate->Active_Drug Spontaneous Degradation Byproduct Formaldehyde Intermediate->Byproduct Spontaneous Degradation

Caption: A potential prodrug activation pathway involving N-(acyloxymethyl)benzamide.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile building block with well-defined chemical properties and reactivity. Its synthesis is straightforward, and its structure can be readily confirmed by standard analytical techniques. The primary interest in this compound for drug development professionals lies in its potential as a scaffold for prodrug design, offering a means to modulate the physicochemical properties of parent amide-containing drugs. Further research into the pharmacological activities of its derivatives could unveil novel therapeutic applications.

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • Tenn, W. J., 3rd, French, N. L., & Nagorski, R. W. (2001). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. Organic letters, 3(1), 75–78.
  • ChemBK. This compound. Available from: [Link]

  • Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical pharmacology, 32(11), 1773–1781.
  • Nagorski, R. W., & Murphy, J. L. (2008). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Tetrahedron Letters, 49(49), 7027-7029.
  • PubChem. This compound. Available from: [Link]

  • NIST. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Bundgaard, H., & Rasmussen, G. J. (1991). Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond. Pharmaceutical research, 8(10), 1238–1242.
  • Hendry, J. A., Rose, F. L., & Walpole, A. L. (1951). Cytotoxic agents: I, methylolamides with tumour inhibitory activity and related inactive compounds. British journal of pharmacology and chemotherapy, 6(2), 201–234.

Sources

N-(Hydroxymethyl)benzamide: A Technical Guide to its Mechanism of Action as a Formaldehyde-Releasing Prodrug

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Hydroxymethyl)benzamide is a small molecule of significant interest due to its classification as a formaldehyde-releasing agent. This technical guide provides an in-depth exploration of its mechanism of action, moving beyond simple classification to elucidate the downstream cellular and molecular consequences of its primary function. The core of its biological activity lies in its decomposition to release formaldehyde, a highly reactive one-carbon aldehyde. This controlled release circumvents the challenges associated with the direct administration of volatile and reactive formaldehyde. This guide will detail the cytotoxic effects initiated by the released formaldehyde, including the induction of DNA-protein crosslinks, depletion of intracellular glutathione, and the generation of reactive oxygen species (ROS), which collectively trigger apoptotic cell death. Furthermore, we will explore the modulation of critical signaling pathways, such as the PTEN/PI3K/Akt pathway, by formaldehyde. The therapeutic potential of this mechanism, particularly in the context of oncology and the targeting of cancers with deficiencies in DNA repair pathways, will be a central focus. This document aims to serve as a comprehensive resource, providing both foundational knowledge and detailed experimental insights for professionals in the field of drug discovery and development.

Introduction: The Chemistry and Prodrug Nature of this compound

This compound is a derivative of benzamide characterized by a hydroxymethyl group attached to the nitrogen atom. Its synthesis is typically achieved through the reaction of benzamide with formaldehyde[1]. The key to its biological activity lies in the inherent instability of the N-hydroxymethyl amide linkage, which can undergo decomposition to release formaldehyde and the parent benzamide molecule. This property positions this compound as a prodrug, where the active cytotoxic agent is formaldehyde.

The controlled release of formaldehyde from this compound offers a significant advantage in experimental and potential therapeutic settings. It allows for a more sustained and localized delivery of formaldehyde compared to the direct administration of formaldehyde, which is a volatile and highly reactive gas. The stability and rate of formaldehyde release can be influenced by factors such as pH and enzymatic activity, a principle that has been explored in the design of various N-hydroxymethyl-containing prodrugs[2].

The Core Mechanism: Formaldehyde Release and its Molecular Consequences

The central tenet of this compound's mechanism of action is the liberation of formaldehyde. Endogenous formaldehyde is a natural metabolic byproduct, but elevated levels are cytotoxic[3]. The controlled release from this compound can artificially elevate intracellular formaldehyde concentrations, leading to a cascade of cellular events.

Induction of DNA Damage and DNA-Protein Crosslinks

Formaldehyde is a known genotoxic agent that readily reacts with biological macromolecules[4]. One of its primary modes of action is the formation of covalent crosslinks, particularly between DNA and proteins (DNA-protein crosslinks, DPCs)[5][6]. These lesions are highly cytotoxic as they physically block the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription[5][7]. The formation of DPCs is a hallmark of formaldehyde exposure and is considered a key contributor to its cytotoxic and carcinogenic effects[4]. The controlled release of formaldehyde from this compound can be harnessed to induce these cytotoxic DNA lesions specifically in target cells.

dot

This compound This compound Formaldehyde (CH2O) Formaldehyde (CH2O) This compound->Formaldehyde (CH2O) Decomposition DNA-Protein Crosslink DNA-Protein Crosslink Formaldehyde (CH2O)->DNA-Protein Crosslink DNA DNA DNA->DNA-Protein Crosslink Protein Protein Protein->DNA-Protein Crosslink Replication/Transcription Block Replication/Transcription Block DNA-Protein Crosslink->Replication/Transcription Block Apoptosis Apoptosis Replication/Transcription Block->Apoptosis Formaldehyde (CH2O) Formaldehyde (CH2O) S-formylglutathione S-formylglutathione Formaldehyde (CH2O)->S-formylglutathione Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->S-formylglutathione GSH Depletion GSH Depletion S-formylglutathione->GSH Depletion Increased ROS Increased ROS GSH Depletion->Increased ROS Oxidative Stress Oxidative Stress Increased ROS->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis

Figure 2: Formaldehyde-induced glutathione depletion and oxidative stress.

Modulation of Cellular Signaling Pathways

The cytotoxic effects of formaldehyde released from this compound are also mediated through the modulation of key intracellular signaling pathways.

The PTEN/PI3K/Akt Pathway

Research has indicated that formaldehyde can induce apoptosis in bone marrow cells through the PTEN/PI3K/Akt signaling pathway.[8] Formaldehyde exposure has been shown to downregulate the tumor suppressor PTEN, leading to the activation of the PI3K/Akt pathway, which is typically associated with cell survival. However, in this context, the subsequent upregulation of pro-apoptotic proteins like Bax and caspases-3 and -9 suggests a complex interplay where the initial pro-survival signal is overridden, ultimately leading to programmed cell death.[8]

dot

Formaldehyde (CH2O) Formaldehyde (CH2O) PTEN PTEN Formaldehyde (CH2O)->PTEN Downregulation PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt Activation Bax/Caspases Bax/Caspases Akt->Bax/Caspases Upregulation Apoptosis Apoptosis Bax/Caspases->Apoptosis

Figure 3: Modulation of the PTEN/PI3K/Akt pathway by formaldehyde.

Therapeutic Potential in Oncology

The mechanism of action of this compound as a formaldehyde-releasing prodrug holds significant promise for cancer therapy. The ability to induce high levels of DNA damage and oxidative stress makes it a potent cytotoxic agent.

Targeting Cancers with Deficient DNA Repair

A particularly attractive therapeutic strategy is the use of formaldehyde-releasing agents to target cancer cells with deficiencies in DNA repair pathways, such as those with mutations in the Fanconi anemia (FANC) or BRCA genes.[9] These cells are inherently more sensitive to DNA crosslinking agents. The controlled release of formaldehyde from a prodrug like this compound could selectively kill these cancer cells while minimizing toxicity to healthy cells with proficient DNA repair mechanisms.[9]

Overcoming Drug Resistance

Formaldehyde-releasing prodrugs have also shown potential in overcoming resistance to conventional chemotherapeutic agents like doxorubicin.[10] By introducing a different mechanism of cell killing that is not dependent on the pathways through which resistance develops, these prodrugs can re-sensitize resistant cancer cells to treatment.[10]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from benzamide and formaldehyde.

Materials:

  • Benzamide

  • Formaldehyde solution (37%)

  • Potassium carbonate

  • Distilled water

  • Ethanol

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve benzamide in ethanol in a round bottom flask.

  • Add potassium carbonate to the solution and stir.

  • Slowly add formaldehyde solution to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold distilled water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to purify.

  • Dry the purified this compound crystals.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Potential for Benzamide-Related Activities

While the primary mechanism of this compound is formaldehyde release, it is important to consider the potential biological activities of its parent molecule, benzamide, and other benzamide derivatives. Benzamides are a class of compounds with diverse pharmacological properties, including activity as histone deacetylase (HDAC) inhibitors.[11][12][13][14] Although there is no direct evidence for this compound itself acting as an HDAC inhibitor, the benzamide moiety could potentially contribute to its overall biological effect. Further investigation into this possibility is warranted.

Conclusion

This compound's mechanism of action is multifaceted, with its role as a formaldehyde-releasing prodrug being the central and most well-supported aspect. The controlled release of formaldehyde induces a potent cytotoxic effect through the induction of DNA damage, depletion of intracellular glutathione, and generation of oxidative stress, ultimately leading to apoptosis. This mechanism holds significant therapeutic potential, particularly in the context of targeted cancer therapy. This technical guide provides a comprehensive overview for researchers and drug development professionals, offering a foundation for further exploration and application of this compound and similar formaldehyde-releasing compounds in the pursuit of novel therapeutic strategies.

References

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  • Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species. (2008). Cancer Chemotherapy and Pharmacology, 62(3), 471–482. [Link]

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  • Acid-specific formaldehyde donor is a potential, dual targeting cancer chemotherapeutic/chemo preventive drug for FANC/BRCA-mutant cancer. (2019). Oncotarget, 10(68), 7243–7254. [Link]

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  • Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. (2019). Journal of Medicinal Chemistry, 62(13), 6175–6187. [Link]

  • Potent Histone Deacetylase Inhibitors: N-hydroxybenzamides With Antitumor Activities. (2004). Bioorganic & Medicinal Chemistry, 12(16), 4379–4384. [Link]

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N-(Hydroxymethyl)benzamide IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(Hydroxymethyl)benzamide: Structure, Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key carbinolamide intermediate. It is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, mechanistic behavior, and relevance in metabolic pathways and pharmaceutical science.

Introduction: The Significance of a Simple Carbinolamide

This compound (also known as N-methylolbenzamide) is a derivative of benzamide characterized by a hydroxymethyl group attached to the amide nitrogen. While structurally unassuming, this compound serves as a crucial model for understanding the chemistry of carbinolamides, a functional group of significant interest in biology and pharmacology. Carbinolamides are key intermediates in the metabolic oxidation of N-methylamides and have been implicated in the mechanism of action of certain drugs and the bioactivation of xenobiotics.[1][2] Furthermore, the broader class of benzamides exhibits a wide spectrum of pharmacological activities, making the study of their derivatives and metabolites, such as this compound, essential for drug design and development.[3][4] This guide delves into the core chemical principles governing this molecule, providing a foundation for its application in advanced research.

Nomenclature and Chemical Structure

A precise understanding of a molecule begins with its unambiguous identification and structure.

  • IUPAC Name : this compound[5]

  • Synonyms : N-Methylolbenzamide, Benzamidomethanol

  • CAS Registry Number : 6282-02-6[5][6]

  • Molecular Formula : C₈H₉NO₂[5][7]

  • InChIKey : UOUBPDZUBVJZOQ-UHFFFAOYSA-N[5][6]

The structure consists of a primary amide where the nitrogen atom is substituted with a hydroxymethyl group, which is in turn attached to a benzoyl group.

synthesis_workflow Benzamide Benzamide Reaction Reaction Vessel (Base Catalyst, e.g., K₂CO₃) Benzamide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product This compound Reaction->Product Formation Purification Purification (Recrystallization) Product->Purification Crude Product FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is based on established literature procedures for the preparation of this compound. [8]

  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer, suspend benzamide (1.0 eq) in an appropriate solvent such as methanol.

  • Addition of Formaldehyde : Add an aqueous solution of formaldehyde (e.g., 37 wt. %, 1.1 eq) to the suspension.

  • Catalysis : Add a catalytic amount of a weak base, such as potassium carbonate (K₂CO₃), to the mixture. The base facilitates the reaction without promoting significant side reactions.

  • Reaction : Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.

  • Characterization : Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the carbinolamide functionality, which can undergo breakdown to its constituent amide and aldehyde. This process is highly dependent on pH.

Acid and Base-Catalyzed Decomposition

Kinetic studies have demonstrated that the decomposition of this compound is subject to both specific acid and specific base catalysis. [9][10]

  • Under Acidic Conditions : The reaction is first-order with respect to the hydronium ion concentration. Protonation of the hydroxyl group facilitates its departure as a water molecule, leading to the formation of a resonance-stabilized N-acyliminium ion intermediate, which is then hydrolyzed to benzamide and formaldehyde.

  • Under Basic Conditions : The reaction exhibits a first-order dependence on the hydroxide ion concentration at lower pH values. [10]The mechanism proceeds via a specific-base catalyzed deprotonation of the hydroxyl group to form an alkoxide intermediate. This is followed by a rate-limiting breakdown of the alkoxide to yield the benzamidate anion and formaldehyde (an E1cB-like mechanism). [11]At very high hydroxide concentrations (e.g., > 0.1 M), the reaction rate becomes pH-independent, as the deprotonation of the hydroxyl group approaches completion. [10] The pKa of the hydroxyl group in this compound has been determined to be approximately 13.05, which is consistent with the observed transition to zero-order dependence on hydroxide at high pH. [12]

mechanism cluster_legend Base-Catalyzed Decomposition Reactant This compound Alkoxide Alkoxide Intermediate (Deprotonated) Reactant->Alkoxide + OH⁻ / - H₂O Base OH⁻ Products Benzamidate Anion + Formaldehyde Alkoxide->Products Breakdown Equilibrium Fast Equilibrium RDS Rate-Determining Step (E1cB-like)

Caption: Simplified mechanism for the base-catalyzed breakdown of this compound.

Relevance in Drug Development and Metabolism

While this compound itself is not a therapeutic agent, its formation and reactivity are highly relevant to drug development for several reasons:

  • Metabolic Intermediate : It is a known metabolite of N-methylbenzamide and related compounds. [1]The metabolic N-demethylation of many drugs proceeds via the formation of such N-hydroxymethyl (carbinolamide) intermediates. The stability and subsequent reactivity of these intermediates can influence the drug's pharmacokinetic profile and potential for toxicity.

  • Prodrug Design : The carbinolamide linkage is explored in prodrug design. N-acyloxyalkyl derivatives, which hydrolyze to form N-hydroxymethyl intermediates, are a common strategy to improve the delivery of NH-acidic drugs. [11]Understanding the kinetics of the breakdown of the resulting N-(hydroxymethyl) amide is crucial for predicting the rate of active drug release.

  • Model for Biological Reactions : The compound is an excellent model for studying the reactivity of carbinolamide intermediates found in biological systems, such as in the peptidylglycine α-amidating monooxygenase (PAM) mediated transformation of peptides. [10]

Experimental Protocol: Kinetic Analysis of Hydrolysis

This protocol outlines a method for studying the kinetics of this compound decomposition under basic conditions using UV-Vis spectrophotometry.

  • Preparation of Solutions :

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

    • Prepare a series of aqueous buffer solutions of known pH (e.g., pH 10 to 13) with constant ionic strength, maintained using KCl (e.g., 1.0 M). [10]For higher pH, use standard solutions of KOH.

  • Spectrophotometer Setup :

    • Set a UV-Vis spectrophotometer to a wavelength where the product (benzamide) and reactant have a significant difference in absorbance. The conversion can be followed by monitoring the disappearance of the reactant or the appearance of the benzamide.

    • Equilibrate the cuvette holder to a constant temperature (e.g., 25 °C). [10]3. Kinetic Run :

    • Pipette the aqueous buffer solution into a quartz cuvette.

    • Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette to achieve a final concentration of approximately 1 x 10⁻⁴ M. [12]Mix rapidly.

    • Immediately begin recording the absorbance change over time.

  • Data Analysis :

    • The reaction should follow first-order kinetics. Plot the natural logarithm of the absorbance change (ln(A∞ - At)) versus time.

    • The slope of the resulting linear plot will be equal to -k_obsd, where k_obsd is the observed pseudo-first-order rate constant.

    • Repeat the experiment at various hydroxide concentrations to determine the relationship between k_obsd and [OH⁻].

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Identification :

    • Causes serious eye irritation (H319). [5][13] * Causes skin irritation (H315). [13] * May cause respiratory irritation (H335). [5][14] * Harmful if swallowed (H302) has also been reported in some classifications. [5]* Recommended Personal Protective Equipment (PPE) :

    • Wear protective gloves, chemical safety goggles, and a lab coat. [15] * Use only in a well-ventilated area or under a chemical fume hood. [13]* Handling and Storage :

    • Avoid contact with skin, eyes, and clothing. Do not breathe dust. [15] * Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids. [15]* First Aid Measures :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [13] * Skin : Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists. [13] * Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [13] * Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. [15]

Conclusion

This compound is more than a simple organic molecule; it is a fundamental tool for understanding complex chemical and biological processes. Its well-characterized synthesis and predictable, pH-dependent reactivity make it an ideal model system for studying carbinolamide stability, metabolic pathways of N-alkylated drugs, and the principles of prodrug design. For researchers in medicinal chemistry and drug metabolism, a thorough grasp of the properties and behavior of this compound provides invaluable insight into the intricate interplay of structure, stability, and biological activity.

References

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  • PubMed. Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. [Link]

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  • PubMed. The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. [Link]

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An In-Depth Technical Guide to the Metabolic Pathway of N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Hydroxymethyl)benzamide is a carbinolamide that serves as a crucial intermediate in the metabolism of various xenobiotics, particularly N-methylated benzamide derivatives. Its metabolic fate is of significant interest in pharmacology and toxicology, as the pathway dictates the generation of subsequent, potentially reactive or inactive, metabolites. This guide provides a comprehensive overview of the this compound metabolic pathway, detailing the core enzymatic transformations, the chemical stability of intermediates, and the established methodologies for its investigation. We will explore the enzymatic oxidation leading to the formation of an unstable N-formyl derivative, which subsequently degrades to benzamide, a key end-product of this metabolic route. This document synthesizes current knowledge to provide a robust framework for professionals engaged in drug metabolism and safety assessment.

Introduction: The Significance of this compound

This compound belongs to the class of N-hydroxymethyl compounds, or carbinolamides, which are frequently generated during the oxidative metabolism of N-alkylamides.[1][2] It is a primary and well-characterized metabolite of N-methylbenzamide, identified both in vitro and in vivo.[1] The study of its metabolic pathway is critical for several reasons:

  • Predictive Toxicology: Understanding how this compound is processed in the body helps predict the toxic potential of parent compounds. The stability and subsequent reactions of this intermediate determine whether detoxification or bioactivation occurs.

  • Drug Development: For N-alkylamide-containing drug candidates, this pathway is a primary route of metabolic clearance. Characterizing these transformations is essential for understanding a drug's pharmacokinetic profile, including its half-life and potential for drug-drug interactions.

  • Mechanistic Insights: The pathway serves as a model for the metabolism of a broad class of xenobiotics, providing insights into the enzymatic processes governing the fate of carbinolamide intermediates.

This guide will deconstruct the metabolic cascade, focusing on the key enzymatic players and the chemical logic that underpins the transformation of this compound.

The Core Metabolic Pathway: From Hydroxymethylation to Benzamide

The metabolism of this compound is primarily a two-step process involving an initial enzymatic oxidation followed by a rapid chemical degradation.

Step 1: Enzymatic Oxidation to N-Formylbenzamide

The central metabolic event is the oxidation of the hydroxymethyl group. This biotransformation is catalyzed predominantly by cytosolic dehydrogenases.[3]

  • Enzymes Involved: Studies have demonstrated that this conversion is effectively catalyzed by alcohol dehydrogenase (ADH) in the presence of the cofactor NAD+.[3] The broad family of aldehyde dehydrogenases (ALDHs) is also implicated, as these enzymes are well-known for catalyzing the NAD(P)+-dependent oxidation of a wide array of aldehydes to their corresponding carboxylic acids.[4][5]

  • Reaction Product: The enzymatic oxidation of this compound yields N-Formylbenzamide .[3] This metabolite has been identified in incubations with mouse liver preparations and isolated hepatocytes.[3]

Step 2: Chemical Degradation to Benzamide

A critical feature of this pathway is the inherent instability of the N-Formylbenzamide intermediate.

  • Instability: Unlike this compound, which is relatively stable, N-Formylbenzamide rapidly degrades to Benzamide in aqueous environments at physiological pH.[3] One study reported a half-life of just 7.8 minutes at pH 7.4.[3]

  • Mechanism: This degradation is a chemical hydrolysis reaction, suggesting that benzamide formation is a direct, non-enzymatic consequence of N-formylbenzamide production.[3]

The overall metabolic cascade can be summarized as follows:

Metabolic_Pathway cluster_parent Parent Compound (Example) cluster_core Core this compound Pathway N_Methylbenzamide N-Methylbenzamide NHB This compound N_Methylbenzamide->NHB Oxidative Metabolism (e.g., CYP450) NFB N-Formylbenzamide (Unstable Intermediate) NHB->NFB Enzymatic Oxidation (ADH/ALDH, NAD+) B Benzamide (Final Metabolite) NFB->B Spontaneous Hydrolysis (t½ ≈ 7.8 min at pH 7.4)

Metabolic conversion of this compound to Benzamide.

Factors Influencing Stability and Reactivity

The chemical stability of N-(hydroxymethyl) compounds is a key determinant of their metabolic fate and toxicological profile.

  • Substitution on Nitrogen: Substitution on the amide nitrogen significantly affects stability. For example, N-(hydroxymethyl)-N-methylbenzamide (a metabolite of N,N-dimethylbenzamide) is considerably less stable than this compound and is more prone to degradation that releases formaldehyde.[1]

  • Aromatic Ring Substitution: Substitution on the phenyl ring (e.g., 4-chloro or 4-t-butyl) does not appear to significantly decrease the stability of this compound derivatives under physiological conditions.[1]

  • Electrophilicity: While this compound itself is not a potent electrophile, its esters (e.g., N-(acetoxymethyl)-4-chlorobenzamide) can act as precursors to reactive electrophilic species.[2] However, studies suggest that this compound is not typically biotransformed into such reactive electrophiles by microsomal enzymes.[2]

Methodologies for Studying the Metabolic Pathway

A multi-faceted approach is required to fully characterize the metabolism of this compound. The choice of methodology depends on the specific question being addressed, from enzyme identification to pharmacokinetic analysis.

In Vitro Experimental Protocols

Causality: In vitro systems are indispensable for isolating specific metabolic steps and identifying the enzymes responsible. They provide a controlled environment to study kinetics and inhibition, free from the complexities of a whole organism.

Protocol 1: Liver Subcellular Fraction Incubations

This protocol is designed to identify the primary subcellular location of metabolic activity and characterize the cofactor requirements.

  • Preparation: Obtain liver S9, microsomal, and cytosolic fractions from a relevant species (e.g., mouse, human).

  • Incubation Mixture: Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate, pH 7.4).

    • Substrate: this compound (typically 10-100 µM).

    • Protein: Liver fraction (e.g., 1 mg/mL).

    • Cofactors: Include NAD+ (for dehydrogenase activity). A control group without NAD+ is essential to confirm cofactor dependency.

  • Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate. Incubate for a defined time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites (N-Formylbenzamide, Benzamide) using LC-MS/MS.

Protocol 2: Recombinant Enzyme Assays

This approach provides definitive evidence for the involvement of a specific enzyme (e.g., a particular ALDH isoform).

  • System: Use a commercially available recombinant human enzyme (e.g., ALDH1A1, horse liver ADH).

  • Incubation: Follow the same general procedure as for subcellular fractions, but replace the liver fraction with the purified enzyme at an appropriate concentration.

  • Inhibition (Optional): To further confirm the enzyme's role, include a known inhibitor. For example, pyrazole can be used to inhibit alcohol dehydrogenase.[3]

  • Analysis: Quantify metabolite formation via LC-MS/MS to determine the enzyme's catalytic activity towards this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis prep Prepare Liver Fractions (S9, Microsomes, Cytosol) incubate Incubate at 37°C with Substrate & Cofactors (NAD+) prep->incubate recomb Prepare Recombinant Enzyme (e.g., ALDH1A1) recomb->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench analyze LC-MS/MS Analysis (Parent Loss, Metabolite Formation) quench->analyze admin Administer Compound to Animal Model (e.g., Mouse) collect Collect Samples (Urine, Plasma, Feces) admin->collect extract Extract Metabolites collect->extract analyze_iv LC-MS/MS Analysis (Metabolite Profiling) extract->analyze_iv

General workflow for investigating this compound metabolism.
In Vivo Studies

Causality: While in vitro studies identify potential pathways, in vivo experiments confirm that these pathways are operational and relevant within a complete biological system. They are essential for understanding the overall disposition and excretion of the compound.

Protocol 3: Animal Metabolism Study

  • Dosing: Administer this compound to a suitable animal model (e.g., BALB/c mice) via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: House animals in metabolic cages to allow for the separate collection of urine and feces over a period of 24-48 hours. Blood samples can also be collected at specific time points to determine plasma pharmacokinetics.

  • Sample Processing:

    • Urine: Centrifuge to remove debris. May require treatment with β-glucuronidase/sulfatase to cleave conjugates.

    • Plasma: Separate from whole blood by centrifugation.

    • Feces: Homogenize in a suitable solvent and extract.

  • Analysis: Use high-resolution LC-MS/MS to analyze the processed samples. Compare the retention times and mass spectra against authentic standards of suspected metabolites (e.g., N-Formylbenzamide, Benzamide) to confirm their identity.[3]

Quantitative Data and Observations

The following table summarizes key findings from published literature regarding the stability and metabolism of this compound and related compounds.

Compound/SystemObservationQuantitative DataReference
N-FormylbenzamideChemical StabilityHalf-life (t½) = 7.8 minutes[3]
(in buffer, pH 7.4)
This compoundMetabolic ConversionIdentified as a major in vitro and urinary metabolite of N-methylbenzamide.[1]
This compoundEnzymatic ActivityMetabolism occurs predominantly in 9000g and microsomal supernatant fractions.[3]
Horse Liver ADHCatalytic ActivityCatalyzes the conversion of this compound to its metabolites.[3]
Activity is inhibitable by pyrazole.
N-(hydroxymethyl)-N-methylbenzamideChemical StabilityLess stable than this compound under alkaline conditions.[1]
Degradation ProductDegrades to produce formaldehyde.[1]

Conclusion and Future Directions

The metabolic pathway of this compound is a well-defined route initiated by enzymatic oxidation via dehydrogenases to form N-Formylbenzamide, which subsequently undergoes rapid chemical hydrolysis to Benzamide. This pathway is a cornerstone of N-alkylbenzamide metabolism and serves as a critical detoxification route.

For drug development professionals, a thorough understanding of this pathway is essential. Key considerations for future research should include:

  • Isoform-Specific Contributions: Elucidating the specific human ALDH and ADH isoforms responsible for the initial oxidation step.

  • Quantitative Pharmacokinetics: Developing robust pharmacokinetic models that incorporate the rates of both the enzymatic and chemical steps to better predict the in vivo clearance of parent drugs.

  • Interspecies Differences: Characterizing potential differences in this pathway across preclinical species and humans to improve the accuracy of toxicological risk assessment.

By continuing to refine our understanding of these fundamental metabolic processes, the scientific community can enhance its ability to design safer, more effective therapeutic agents.

References

  • Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology. [Link]

  • Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Life Sciences. [Link]

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N-(Hydroxymethyl)benzamide as a Metabolite of N-Methylbenzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The metabolic fate of xenobiotics is a cornerstone of drug development, influencing efficacy, safety, and pharmacokinetic profiles. For N-alkyl amides, a common structural motif in pharmaceuticals, oxidative metabolism is a primary route of biotransformation. This technical guide provides an in-depth exploration of the metabolic conversion of N-methylbenzamide to its N-(hydroxymethyl)benzamide metabolite. We will delve into the enzymatic machinery responsible for this transformation, provide detailed protocols for its in vitro study, discuss analytical methodologies for quantification, and consider the toxicological and pharmacological implications. This document is intended to serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

Introduction: The Significance of N-Alkyl Amide Metabolism

N-alkyl amides are prevalent in a wide array of therapeutic agents, contributing to their chemical stability and biological activity. The in vivo disposition of these compounds is frequently dictated by oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] A common metabolic pathway for N-methylated compounds is N-demethylation, a process that can significantly alter the pharmacological and toxicological properties of the parent molecule.

N-methylbenzamide serves as a valuable model substrate for investigating the metabolism of more complex N-alkyl amide-containing drugs. Its metabolism to this compound represents a critical initial step in the N-demethylation cascade.[3] Understanding the kinetics and enzyme-specificity of this hydroxylation is paramount for predicting potential drug-drug interactions and inter-individual variability in drug response.

This guide will provide a detailed examination of the scientific principles and practical methodologies for studying the formation of this compound from N-methylbenzamide.

The Metabolic Pathway: From N-Methyl to N-(Hydroxymethyl)

The conversion of N-methylbenzamide to this compound is an oxidative process catalyzed by cytochrome P450 enzymes.[1][2] This reaction involves the hydroxylation of the N-methyl group, forming a carbinolamide intermediate.

The Role of Cytochrome P450

Cytochrome P450 enzymes, a diverse group of heme-containing monooxygenases, are the primary drivers of phase I metabolism for a vast number of xenobiotics.[1][2] The N-demethylation of N-methylbenzamide is initiated by a CYP-mediated oxidation. While the specific CYP isozymes responsible for the metabolism of N-methylbenzamide are not definitively established in the literature, it is highly probable that major drug-metabolizing enzymes such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2 are involved, given their broad substrate specificities for N-dealkylation reactions.[4][5]

The catalytic cycle involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the C-H bond of the N-methyl group.

Metabolic Pathway N_methylbenzamide N-Methylbenzamide CYP_O2_NADPH Cytochrome P450 O2, NADPH N_methylbenzamide->CYP_O2_NADPH N_hydroxymethylbenzamide This compound (Carbinolamide Intermediate) CYP_O2_NADPH->N_hydroxymethylbenzamide Benzamide Benzamide N_hydroxymethylbenzamide->Benzamide Spontaneous Decomposition Formaldehyde Formaldehyde N_hydroxymethylbenzamide->Formaldehyde Spontaneous Decomposition

Caption: Metabolic conversion of N-methylbenzamide.

The Unstable Intermediate: this compound

This compound is a carbinolamide, a class of compounds that are often unstable and can spontaneously decompose to the corresponding N-dealkylated product (benzamide) and formaldehyde.[3] The stability of this intermediate is influenced by factors such as pH and the presence of substituents on the aromatic ring.[3]

Experimental Protocols

A robust in vitro system is essential for characterizing the metabolism of N-methylbenzamide. The following protocols provide a framework for conducting these studies.

Synthesis of this compound Standard

A chemical standard of this compound is necessary for analytical method development and quantification.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve benzamide in water.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde to the benzamide solution.

  • Catalysis: Add a catalytic amount of a weak base, such as potassium carbonate.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the product can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization to yield this compound.[6]

In Vitro Metabolism using Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a standard tool for in vitro metabolism studies.[7]

Protocol:

  • Thawing Microsomes: Rapidly thaw cryopreserved liver microsomes (human or other species of interest) in a 37°C water bath.

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • N-methylbenzamide (dissolved in a suitable organic solvent, final concentration typically in the low micromolar range)

    • Liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration typically 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of this compound and the depletion of N-methylbenzamide using a validated analytical method.[7][8]

In Vitro Metabolism Workflow Thaw_Microsomes Thaw Liver Microsomes Prepare_Incubation Prepare Incubation Mixture (Buffer, Substrate, Microsomes) Thaw_Microsomes->Prepare_Incubation Pre_incubate Pre-incubate at 37°C Prepare_Incubation->Pre_incubate Initiate_Reaction Initiate with NADPH Pre_incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate with Cold Solvent (+ Internal Standard) Incubate->Terminate_Reaction Process_Sample Centrifuge to Pellet Protein Terminate_Reaction->Process_Sample Analyze Analyze Supernatant by LC-MS/MS Process_Sample->Analyze

Caption: Workflow for in vitro microsomal metabolism.

Identification of Involved Cytochrome P450 Isozymes

To identify the specific CYP isozymes responsible for N-methylbenzamide metabolism, two primary approaches can be employed:[1][2]

  • Recombinant Human CYPs: Incubate N-methylbenzamide with a panel of individual recombinant human CYP enzymes to determine which isozymes are capable of forming this compound.

  • Chemical Inhibition Studies: In human liver microsomes, co-incubate N-methylbenzamide with known selective inhibitors of major CYP isozymes. A significant reduction in the formation of the metabolite in the presence of a specific inhibitor implicates that isozyme in the metabolic pathway.[4]

Analytical Methodologies

Accurate and sensitive quantification of N-methylbenzamide and this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[9][10]

LC-MS/MS Method for Quantification

Sample Preparation:

  • Protein Precipitation: For in vitro samples, protein precipitation with a cold organic solvent is typically sufficient.

  • Liquid-Liquid Extraction or Solid-Phase Extraction: For in vivo samples (e.g., plasma, urine), a more extensive cleanup such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering matrix components.[11]

Chromatographic Separation:

  • Column: A C18 reversed-phase column is a common choice for separating small molecules like N-methylbenzamide and its metabolite.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape, is typically employed.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for these analytes.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-MethylbenzamideTo be determinedTo be determined
This compoundTo be determinedTo be determined
Internal StandardTo be determinedTo be determined

Note: The specific m/z transitions will need to be determined experimentally by infusing the pure compounds into the mass spectrometer.

Method Validation:

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.

Toxicological and Pharmacological Significance

The metabolism of a parent drug to its metabolites can have significant toxicological and pharmacological consequences.

Toxicological Profile

The available safety data for this compound indicates that it may be harmful if swallowed and can cause skin and serious eye irritation.[12][13][14] It may also cause respiratory irritation.[12][13] General toxicity studies on benzamide derivatives have shown potential for target organ damage, including effects on the lungs and nervous system with repeated or prolonged exposure.[15] One study on a benzamide derivative in mice indicated potential renal toxicity at higher doses.[16] It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[14]

Pharmacological Implications

The formation of this compound can impact the overall pharmacological profile of N-methylbenzamide in several ways:

  • Altered Activity: The metabolite may have a different affinity for the target receptor or enzyme compared to the parent compound, leading to a modified pharmacological effect.

  • Clearance: The rate of formation of this compound is a key determinant of the clearance of N-methylbenzamide.

  • Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the CYP isozymes responsible for this metabolic step can alter the pharmacokinetics of N-methylbenzamide.

In some cases, N-methylated drugs are intentionally designed as prodrugs, with the N-demethylated metabolite being the primary active species.

Conclusion

The metabolic conversion of N-methylbenzamide to this compound is a fundamental process in the biotransformation of N-alkyl amides. A thorough understanding of this pathway, from the enzymatic mechanisms to the development of robust analytical methods, is essential for the successful development of safe and effective drugs containing this structural motif. The protocols and insights provided in this guide offer a comprehensive framework for researchers to investigate this important metabolic reaction. As with any scientific investigation, a rigorous and well-controlled experimental design is paramount for generating high-quality, reliable data.

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N-(Hydroxymethyl)benzamide physical properties and melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Melting Point Determination of N-(Hydroxymethyl)benzamide

Introduction

This compound (CAS No. 6282-02-6) is a derivative of benzamide and a versatile organic intermediate.[1][2] Structurally, it incorporates both an amide and a primary alcohol functional group, which dictates its chemical reactivity and physical properties, particularly its ability to participate in hydrogen bonding.[3] This compound can be synthesized from benzamide and formaldehyde and serves as a precursor in various organic synthesis processes, including the preparation of bacteriostatic ultraviolet absorbers and disperse dyes.[1][2][4] For researchers and professionals in drug development and materials science, a thorough understanding of its physicochemical properties is paramount for its correct identification, quality control, and application. This guide provides a detailed examination of the physical properties of this compound, with a specialized focus on the theory and practice of accurate melting point determination.

Section 1: Physicochemical Properties of this compound

The fundamental physical and chemical properties of a compound are critical for its handling, characterization, and use in further synthetic applications. This compound is a solid at room temperature, typically appearing as white to pale yellow crystals or powder.[5][6] A summary of its key properties is presented below.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
CAS Number 6282-02-6[2][7][8]
Molecular Formula C₈H₉NO₂[1][8][9]
Molecular Weight 151.16 g/mol [1][8][9]
Appearance White to off-white/pale yellow solid, crystals, or powder[1][5]
Melting Point 94°C to 114°C (Reported as a range, see discussion below)[1][5]
Boiling Point ~273.17°C (Rough Estimate)[1][7]
Solubility Slightly soluble in DMSO and water[1][2]
pKa 13.25 ± 0.46 (Predicted)[2]

A notable characteristic of this compound is the variability in its reported melting point, with values cited in ranges such as 95-100°C, 97.0-104.0°C, and even 110.0-114.0°C.[1][5] This variation is not unusual for an organic solid and underscores the importance of purity. A broad melting range is a classic indicator of the presence of impurities, which disrupt the compound's crystal lattice structure.[10] Therefore, the melting point serves not only as a criterion for identification but, more critically, as a sensitive gauge of sample purity.

Section 2: The Critical Role of Melting Point in Compound Characterization

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[11] For a pure, crystalline organic compound, this transition occurs over a very narrow temperature range, typically 0.5-2°C, and is referred to as a "sharp" melting point.[10] This property is a direct consequence of the uniform intermolecular forces within a well-ordered crystal lattice. Energy, in the form of heat, is required to overcome these forces, and in a pure substance, this happens at a distinct and reproducible temperature.[12]

In the context of research and drug development, melting point determination is a fundamental analytical technique for two primary reasons:

  • Identification: By comparing the experimentally determined melting point of a synthesized compound to a known literature value, a researcher can gain a preliminary confirmation of its identity.[11]

  • Purity Assessment: The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[13] This phenomenon, known as melting point depression, occurs because the impurities disrupt the regular packing of the crystal lattice, thereby weakening the overall intermolecular forces that must be overcome.[10] A sharp melting point is strong evidence of a relatively pure sample, while a wide melting range indicates the need for further purification.[10]

Section 3: Factors Influencing Melting Point Determination

The melting point of an organic compound is intrinsically linked to its molecular structure and the forces that bind the molecules together in a solid state.

  • Intermolecular Forces: The strength of attraction between molecules is a primary determinant.[14][15] this compound possesses functional groups capable of strong hydrogen bonding (the N-H of the amide and the O-H of the alcohol), as well as dipole-dipole interactions from the polar amide group. These strong forces require significant thermal energy to overcome, resulting in a relatively high melting point for a molecule of its size.[10][12]

  • Molecular Size and Shape: Generally, as molecular weight increases within a homologous series, the melting point also increases due to stronger van der Waals forces.[15] Furthermore, molecular symmetry plays a crucial role; molecules that can pack tightly and efficiently into a crystal lattice tend to have higher melting points than irregularly shaped isomers because of more effective intermolecular interactions.[10][13]

  • Presence of Impurities: As previously discussed, impurities disrupt the crystal lattice. This disruption means that less energy is required to break the weakened structure, resulting in a lower melting point. The melting also occurs over a wider range because different regions of the solid will have varying concentrations of the impurity, leading to a non-uniform melting process.[10]

G cluster_0 Pure Compound cluster_1 Impure Compound a Highly Ordered Crystal Lattice Uniform Intermolecular Forces b Sharp & High Melting Point a->b Requires high, specific energy input c Disrupted Crystal Lattice Weaker, Non-uniform Forces d Depressed & Broad Melting Point Range c->d Requires less energy to melt Impurity Impurity Molecules Impurity->c:f0 Disrupts packing

Caption: Relationship between purity, crystal lattice structure, and melting point characteristics.

Section 4: Standard Protocol for Accurate Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or similar device) for the accurate determination of the melting point of this compound.

Experimental Protocol
  • Sample Preparation:

    • Causality: A finely powdered, dry sample ensures uniform heat transfer and packing. Large crystals can lead to air pockets and inefficient packing, causing inaccuracies.

    • Step 1.1: Place a small amount of this compound on a clean, dry watch glass.

    • Step 1.2: Using a spatula, crush the solid into a fine powder.

    • Step 1.3: Take a glass capillary tube (sealed at one end) and dip the open end into the powdered sample.[16]

    • Step 1.4: Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[17][18]

  • Apparatus Setup:

    • Causality: Proper placement ensures the sample and the thermometer are subjected to the same temperature conditions.

    • Step 2.1: Insert the capillary tube, sealed-end down, into the sample holder of the melting point apparatus.[16]

    • Step 2.2: Ensure the digital thermometer or thermocouple is correctly positioned according to the manufacturer's instructions.

  • Melting Point Measurement:

    • Causality: A two-stage heating process saves time while ensuring high accuracy. A rapid initial heating finds the approximate melting range, while a very slow heating rate (1-2°C per minute) through the actual melting phase is crucial for allowing the system to reach thermal equilibrium, providing an accurate reading.[16]

    • Step 3.1 (Rapid Determination - Optional but Recommended): Set a fast heating rate (e.g., 10-15°C/min) to quickly determine an approximate melting range. Record this range and allow the apparatus to cool.

    • Step 3.2 (Accurate Determination): Using a fresh sample, heat the apparatus rapidly to about 15-20°C below the previously determined approximate melting point.

    • Step 3.3: Decrease the heating rate to 1-2°C per minute.

    • Step 3.4: Observe the sample closely through the magnifying lens.

    • Step 3.5: Record the temperature (T₁) at which the first drop of liquid appears.[18]

    • Step 3.6: Record the temperature (T₂) at which the last crystal of the solid just disappears, and the sample is completely liquid.[18]

    • Step 3.7: The melting point is reported as the range from T₁ to T₂.

  • Data Analysis and Repetition:

    • Causality: Repetition ensures the reliability and reproducibility of the measurement.

    • Step 4.1: Allow the apparatus to cool sufficiently.

    • Step 4.2: Repeat the accurate determination (Steps 3.2-3.7) with at least two more fresh samples until you obtain consistent values.

G start Start prep Sample Preparation (Grind & Pack 1-2mm in Capillary) start->prep setup Apparatus Setup (Insert Capillary & Thermometer) prep->setup heat_fast Rapid Heating (~10-15°C/min) setup->heat_fast Optional: Rough Trial heat_slow Slow Heating (1-2°C/min) setup->heat_slow If approx. M.P. is known observe_approx Observe Approximate Melting Range heat_fast->observe_approx cool Cool Apparatus (15-20°C below approx. M.P.) observe_approx->cool cool->heat_slow Accurate Trial (New Sample) record_t1 Record T1 (First liquid appears) heat_slow->record_t1 record_t2 Record T2 (All solid melts) record_t1->record_t2 report Report Range: T1 - T2 record_t2->report end End report->end

Caption: Experimental workflow for accurate melting point determination.

Section 5: Safety and Handling

This compound is associated with several hazard classifications. According to the Globally Harmonized System (GHS), it is considered harmful if swallowed and can cause skin and serious eye irritation.[1][19] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable organic intermediate whose utility in research and industry demands a precise understanding of its physical properties. Its melting point, while a simple parameter to measure, provides profound insight into the compound's identity and purity. The observed variability in its reported melting point highlights the critical influence of impurities and the necessity of a meticulous experimental technique. By following a standardized, rigorous protocol, researchers can ensure the generation of accurate and reliable data, which is the bedrock of scientific integrity and successful drug development.

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A Technical Guide to the Spectroscopic Characterization of N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of N-(Hydroxymethyl)benzamide using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and in-depth interpretation of the spectral data. By correlating the spectral features with the molecular structure, this guide serves as an essential reference for the unambiguous identification, structural elucidation, and quality assessment of this compound.

Introduction

This compound (CAS No. 6282-02-6) is a derivative of benzamide featuring a hydroxymethyl group attached to the amide nitrogen.[1] This modification introduces both a hydroxyl and a secondary amide functionality, making it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.

Accurate and reliable analytical methods are paramount for confirming the chemical identity and purity of such compounds. Spectroscopic techniques, particularly NMR and IR, provide a non-destructive and highly informative "fingerprint" of the molecule. This guide explains the causality behind experimental choices and provides a self-validating framework for interpreting the resulting spectral data.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is confirmed by mapping its spectral data directly to its constituent atoms and functional groups. The numbering convention used for NMR assignments is presented below.

Spectroscopic_Workflow cluster_Sample Sample Handling cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Final Confirmation Sample This compound (Solid Powder) NMR_Prep NMR Sample Prep (Dissolve in DMSO-d6) Sample->NMR_Prep IR IR Spectroscopy (ATR) IR_Data Identify Functional Groups: -OH, -NH, C=O, C-O IR->IR_Data NMR_Acq NMR Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq H_NMR_Data ¹H NMR Analysis: Proton Environments, Coupling, Integration NMR_Acq->H_NMR_Data C_NMR_Data ¹³C NMR Analysis: Unique Carbon Signals NMR_Acq->C_NMR_Data Conclusion Structure Confirmed IR_Data->Conclusion H_NMR_Data->Conclusion C_NMR_Data->Conclusion

Sources

An In-depth Technical Guide on the Solubility of N-(Hydroxymethyl)benzamide in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of N-(Hydroxymethyl)benzamide for Enhanced Research and Development

To the researchers, scientists, and drug development professionals who constitute our valued audience, this technical guide serves as a comprehensive resource on the solubility characteristics of this compound. In the realm of pharmaceutical sciences and synthetic chemistry, a thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy.[1][2] this compound, a derivative of benzamide, presents a unique solubility profile owing to its amalgam of a hydrophobic benzene ring and a hydrophilic hydroxymethyl group.

This document moves beyond a simple compilation of data. It is designed to provide a deep, mechanistic understanding of the factors governing the solubility of this compound. We will delve into the theoretical underpinnings of its dissolution, offer estimations based on structurally analogous compounds, and provide detailed, field-proven experimental protocols for the precise determination of its solubility in a range of common laboratory solvents. Our commitment to scientific integrity is reflected in the self-validating nature of the described protocols and the rigorous citation of authoritative sources.

It is our conviction that a profound comprehension of solubility is pivotal for innovation. This guide is therefore structured to empower you with the knowledge and practical tools necessary to confidently navigate the challenges and opportunities presented by this compound in your research and development endeavors.

Physicochemical Properties and Structural Insights into this compound

This compound (CAS RN: 6282-02-6) is a white solid organic compound with the molecular formula C₈H₉NO₂ and a molar mass of 151.16 g/mol .[3][4] Its chemical structure, featuring a benzoyl group attached to a hydroxymethyl-substituted nitrogen atom, dictates its solubility behavior. The presence of both a nonpolar aromatic ring and polar amide and hydroxyl functional groups suggests a nuanced interaction with solvents of varying polarities.

PropertyValueSource
Molecular Formula C₈H₉NO₂[3]
Molar Mass 151.16 g/mol [3]
Melting Point 95-100 °C[3]
Appearance Solid[3]
Synonyms Benzamidomethanol, N-Methylolbenzamide[3][4]

The interplay between the hydrophobic benzene ring and the hydrophilic hydroxymethyl and amide moieties is central to understanding its solubility. The amide and hydroxyl groups are capable of forming hydrogen bonds with protic solvents, while the aromatic ring interacts favorably with nonpolar solvents through van der Waals forces.[5] The overall solubility in a given solvent will therefore be a function of the balance of these intermolecular interactions.

Estimated Solubility of this compound

While specific quantitative solubility data for this compound is not extensively available in the public domain, we can derive valuable estimations by examining its parent compound, benzamide, and structurally similar molecules. The addition of the hydroxymethyl group to the benzamide structure is expected to increase its polarity and hydrogen bonding capacity, likely enhancing its solubility in polar solvents compared to benzamide.

The following table provides estimated solubility rankings and qualitative descriptions for this compound in a range of common laboratory solvents. These estimations are extrapolated from the known solubility of benzamide and the predicted influence of the hydroxymethyl group.

SolventSolvent TypePredicted Solubility of this compoundRationale
WaterPolar ProticSlightly SolubleThe hydroxymethyl group enhances water solubility compared to benzamide through hydrogen bonding, but the hydrophobic benzene ring limits overall solubility.
MethanolPolar ProticSolubleFavorable hydrogen bonding interactions with the hydroxyl and amide groups are expected to lead to good solubility.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's ability to engage in hydrogen bonding should result in good solubility.
AcetonePolar AproticModerately SolubleAcetone can act as a hydrogen bond acceptor, facilitating dissolution, though likely to a lesser extent than protic solvents.
Ethyl AcetateModerately PolarSparingly SolubleThe ester functionality offers some polar interactions, but the overall lower polarity compared to alcohols may limit solubility.
DichloromethaneNonpolarSparingly to Slightly SolubleLimited interactions with the polar functional groups are expected to result in low solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate both the polar and nonpolar regions of the molecule, leading to high solubility.[6]

It is imperative to note that these are estimations. For precise quantitative data, experimental determination is essential. The following sections provide detailed protocols for this purpose.

Experimental Determination of Solubility: A Methodological Deep Dive

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences.[1] The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method.[7][8][9][10] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a chosen solvent.

Materials:

  • This compound (solid, pure)

  • Selected solvent(s) of analytical grade

  • Scintillation vials or flasks with airtight seals

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[7]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a known volume of a suitable solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.[2][11]

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in orbital shaker prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through syringe filter sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC or UV-Vis sample3->sample4 calc1 Calculate solubility from concentration and dilution factor sample4->calc1

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Quantification: HPLC and UV-Vis Spectroscopy

The choice of analytical technique for quantifying the dissolved this compound is critical for accuracy.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for determining the concentration of a compound in a solution.[11][12] A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be developed to ensure accurate quantification. A calibration curve should be generated using standard solutions of known concentrations of this compound.

  • UV-Vis Spectrophotometry: If this compound exhibits a significant UV absorbance at a specific wavelength, UV-Vis spectrophotometry can be a simpler and faster method for concentration determination. A calibration curve must be constructed by measuring the absorbance of a series of standard solutions.

The Thermodynamics of Dissolution: A Deeper Understanding

The solubility of a solid in a liquid is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG) of the dissolution process.[13][14] For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the following equation:

ΔG = ΔH - TΔS

  • Enthalpy of Dissolution (ΔH): This term represents the heat absorbed or released during the dissolution process. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For many organic compounds, this process is endothermic (ΔH > 0), meaning that heat is absorbed.[14]

  • Entropy of Dissolution (ΔS): This term represents the change in disorder or randomness of the system. The dissolution of a crystalline solid into a liquid solvent generally leads to an increase in entropy (ΔS > 0) as the molecules become more dispersed.[14]

The solubility of this compound will therefore be influenced by the interplay of these enthalpic and entropic factors. For instance, in polar protic solvents, the favorable hydrogen bonding between the solute and solvent molecules can lead to a more negative (or less positive) ΔH, promoting solubility. The significant increase in entropy upon dissolution also plays a crucial role in driving the process.

Diagram of the Thermodynamic Cycle of Dissolution:

G Solid This compound (Solid) Gas This compound (Gas) Solid->Gas ΔH_sublimation Solution This compound (in Solvent) Solid->Solution ΔH_solution Gas->Solution ΔH_solvation

Caption: Thermodynamic cycle for the dissolution of a solid.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of this compound, addressing the core requirements for an in-depth understanding. While quantitative solubility data for this specific compound remains elusive in publicly available literature, this guide has equipped researchers with:

  • A solid foundation in the physicochemical properties of this compound and the structural features that govern its solubility.

  • Informed estimations of its solubility in a variety of common laboratory solvents, based on the well-documented behavior of its parent compound, benzamide.

  • Detailed, step-by-step experimental protocols for the accurate determination of its thermodynamic solubility using the industry-standard shake-flask method.

  • An understanding of the thermodynamic principles that underpin the dissolution process, providing a theoretical framework for interpreting experimental results.

By leveraging the information and methodologies presented herein, researchers, scientists, and drug development professionals can confidently approach the challenges associated with the solubility of this compound, paving the way for more efficient and effective research and development outcomes.

References

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  • ResearchGate. (2025). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Retrieved from [Link]

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  • PubChem. (n.d.). N-Methylbenzamide. Retrieved from [Link]

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An In-Depth Technical Guide to N-(Hydroxymethyl)benzamide: From Discovery to Synthetic Keystone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Reagent

N-(Hydroxymethyl)benzamide, a seemingly simple crystalline solid, represents a cornerstone in the field of synthetic organic chemistry. While its structure is unassuming, its true value lies in its role as a stable, manageable, and highly effective precursor to the N-acyliminium ion. These transient, yet powerfully electrophilic, intermediates are pivotal for constructing complex nitrogen-containing molecules, which form the backbone of countless pharmaceuticals, natural products, and advanced materials.[1][2] This guide provides an in-depth exploration of this compound, from its historical roots in the study of amides to its modern applications as a key reagent in amidoalkylation reactions. We will delve into its synthesis, mechanistic behavior, and practical utility, offering researchers and drug development professionals a comprehensive understanding of this indispensable synthetic tool.

Historical Context: The Dawn of Amidoalkylation

The story of this compound is intrinsically linked to the broader development of amide chemistry and the quest for reliable methods to form carbon-carbon and carbon-nitrogen bonds.[3][4] While the exact first synthesis of this compound is not prominently documented, its conceptual foundation was laid by the pioneering work of chemists at the turn of the 20th century. The critical breakthrough was the Tscherniak-Einhorn reaction , first described by Joseph Tscherniak in 1901 and later expanded upon by Alfred Einhorn in 1905.[5][6][7] This reaction demonstrated the acid-catalyzed condensation of N-hydroxymethyl-amides or -imides with aromatic compounds, establishing a new route for amidoalkylation.[5]

These early reactions utilized reagents like N-hydroxymethylphthalimide to introduce an amidomethyl group onto an aromatic ring.[7][8] this compound emerged as a simpler, yet equally effective, reagent within this class. Its preparation, a straightforward condensation of benzamide and formaldehyde, made it an accessible tool for chemists exploring this new reactivity. A notable early procedure was described by Monti in 1930, highlighting its established presence in the synthetic chemist's toolkit by that era.[9] The fundamental principle, the in situ generation of a reactive electrophile from a stable precursor, remains a central strategy in organic synthesis today.[1]

Physicochemical Properties and Characterization

This compound is a white crystalline solid at room temperature. Its stability under standard conditions makes it an ideal benchtop reagent, contrasting with the highly reactive N-acyliminium ion it generates.

PropertyValueSource
Molecular Formula C₈H₉NO₂[10][11]
Molar Mass 151.16 g/mol [10][11]
Melting Point 95-100 °C[10]
Boiling Point 273.17 °C (estimated)[10]
CAS Number 6282-02-6[11][12]
Spectroscopic Signature:

Characterization of this compound is typically straightforward.

  • ¹H NMR: The proton NMR spectrum will characteristically show signals for the aromatic protons of the benzoyl group, a broad singlet for the amide N-H proton, a triplet for the hydroxyl O-H proton, and a doublet for the key methylene (-CH₂) group. The coupling between the N-H, O-H, and CH₂ protons provides definitive structural confirmation.[11]

  • ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the crucial methylene carbon at the α-position to the nitrogen.[11]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch, O-H stretch, the amide C=O (Amide I band), and the N-H bend (Amide II band).

Synthesis and Mechanistic Insights

The preparation of this compound is a classic example of a base-catalyzed condensation reaction. The causality is clear: the amide proton of benzamide is weakly acidic and can be deprotonated by a base, creating a nucleophilic nitrogen that readily attacks the electrophilic carbonyl carbon of formaldehyde.

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is a self-validating system; successful synthesis will result in a crystalline product with the expected melting point and spectroscopic characteristics.

Materials:

  • Benzamide

  • Formaldehyde (37% aqueous solution)

  • Potassium Carbonate (K₂CO₃)

  • Water

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend benzamide (1.0 eq) in water.

  • Base Addition: Add a catalytic amount of potassium carbonate (e.g., 0.1 eq). The base is crucial for deprotonating a small fraction of the benzamide, initiating the reaction.

  • Formaldehyde Addition: Cool the suspension in an ice bath. Slowly add formaldehyde solution (1.1 eq) dropwise to the stirring mixture. Maintaining a low temperature is important to control the reaction rate and prevent potential side reactions.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by the dissolution of the benzamide suspension as the more soluble product forms. Typically, the reaction is complete within 24 hours.[13]

  • Workup and Isolation: Upon completion, the product often crystallizes directly from the reaction mixture upon cooling. Collect the white solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any unreacted formaldehyde and base. The crude product can be further purified by recrystallization from a suitable solvent like cyclohexane or a water/ethanol mixture to yield pure this compound as a white crystalline solid.[13]

Reaction Mechanism Visualization

G benzamide Benzamide anion Benzamide Anion (nucleophile) benzamide->anion Deprotonation formaldehyde Formaldehyde alkoxide Alkoxide Intermediate base K₂CO₃ (cat.) anion->alkoxide Nucleophilic Attack product This compound alkoxide->product Protonation (from H₂O)

Caption: Base-catalyzed synthesis of this compound.

Core Reactivity: The N-Acyliminium Ion Gateway

The primary synthetic utility of this compound stems from its ability to act as a stable precursor to a highly reactive N-acyliminium ion under acidic conditions.[1][14] This transformation is the key to its function in amidoalkylation reactions.

Causality of Formation:

  • Protonation: In the presence of a strong acid (e.g., sulfuric acid), the hydroxyl group of this compound is protonated.[5][6] This is the activation step, converting the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).

  • Elimination: The protonated intermediate readily eliminates a molecule of water.

  • Ion Formation: This elimination results in the formation of a resonance-stabilized N-acyliminium cation. This cation is highly electrophilic due to the positive charge on the nitrogen and the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to attack by even weak nucleophiles.[2][15]

This in situ generation is experimentally advantageous because it avoids the need to handle the unstable and highly reactive iminium ion directly. The reaction can be initiated simply by adding the stable this compound to an acidic reaction mixture containing the desired nucleophile.

Mechanism of N-Acyliminium Ion Generation

G start This compound protonated Protonated Intermediate start->protonated Protonation of -OH iminium N-Acyliminium Ion (Resonance Stabilized) protonated->iminium Elimination of Water water H₂O protonated->water h_plus H⁺

Caption: Acid-catalyzed generation of the N-acyliminium ion.

Applications in Organic Synthesis

The N-acyliminium ion generated from this compound is a powerful tool for forming C-C and C-heteroatom bonds. Its primary application is in electrophilic aromatic substitution reactions, a classic example being the Tscherniak-Einhorn reaction.[5][7]

Workflow: Amidoalkylation of an Aromatic Compound

  • Reagent Preparation: The aromatic nucleophile (e.g., benzene, toluene, or a more activated aromatic system) is dissolved in a strong acid, typically concentrated sulfuric acid, which serves as both the catalyst and the solvent.

  • Addition of Precursor: this compound is added portion-wise to the solution at a controlled temperature (often 0-10 °C).

  • In Situ Generation and Reaction: The acid catalyzes the formation of the N-acyliminium ion, which is immediately trapped by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.

  • Quenching and Isolation: The reaction is carefully quenched by pouring it onto ice, followed by neutralization. The resulting amidomethylated product can then be isolated via extraction and purified by chromatography or recrystallization.

This methodology is used to synthesize precursors for alkaloids and other biologically active heterocyclic compounds.[5][15] Beyond aromatics, N-acyliminium ions can be trapped by a wide variety of nucleophiles, including alkenes, alkynes, and enol silanes, making this compound a versatile entry point into complex molecular architectures.[14]

Biological Relevance and Metabolism

Interestingly, the N-(hydroxymethyl) functionality is not just a synthetic curiosity but also appears in biological contexts. Studies have shown that this compound is a major metabolite of N-methylbenzamide.[16] This metabolic pathway involves the oxidative N-demethylation of N-methylated compounds, proceeding through a transient N-(hydroxymethyl) intermediate. While this compound itself is relatively stable, related compounds like N-(hydroxymethyl)-N-methylbenzamide are less so and can degrade to release formaldehyde.[16] This highlights the biological relevance of this functional group in toxicology and drug metabolism studies.

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound serves as a textbook example of a strategically designed chemical reagent. It elegantly solves the challenge of harnessing the synthetic power of a highly reactive species—the N-acyliminium ion—by providing a stable, easily handled solid precursor. Its straightforward synthesis and predictable reactivity have cemented its place in the arsenal of organic chemists. For researchers in drug discovery and process development, a thorough understanding of the causality behind its acid-catalyzed activation and subsequent reactions is essential for designing efficient and innovative synthetic routes to novel nitrogen-containing molecules.

References

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Introduction: The Significance of N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of N-(Hydroxymethyl)benzamide

This guide provides a comprehensive exploration of this compound from a theoretical and computational chemistry perspective. It is designed for researchers, scientists, and drug development professionals seeking to understand the molecular properties, reactivity, and interaction landscape of this important chemical entity. We will move beyond simple descriptions to elucidate the causal relationships between molecular structure and observable properties, grounding our discussion in the principles of quantum mechanics and molecular modeling.

This compound is more than a simple organic molecule; it is a critical intermediate in both biological and synthetic pathways. It is recognized as a major metabolite of N-methylbenzamide and related compounds, making its stability and reactivity crucial in the study of drug metabolism.[1] Furthermore, its bifunctional nature, possessing both a reactive hydroxymethyl group and a stable benzamide scaffold, makes it a valuable synthon in organic synthesis.[2]

Theoretical studies provide a powerful lens through which to investigate transient species, predict reactivity, and understand the non-covalent interactions that govern molecular recognition and self-assembly. For a molecule like this compound, computational chemistry allows us to build a predictive framework for its behavior, complementing and guiding experimental work.[3][4] This guide will detail the theoretical approaches used to dissect its conformational landscape, electronic structure, and intermolecular bonding potential.

The Conformational Landscape: A Dance of Torsions and Intramolecular Forces

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For this compound, the overall shape is dictated by the rotation around several key bonds. The most significant of these are the torsion angle of the amide group relative to the phenyl ring and the orientation of the hydroxymethyl group.

Causality in Conformational Preference: The planarity of the benzamide group is a classic case of resonance stabilization versus steric hindrance. While conjugation favors a planar arrangement between the phenyl ring and the amide group, steric repulsion can force a twist. The presence of the hydroxymethyl group introduces another layer of complexity, primarily through the potential for intramolecular hydrogen bonding. As seen in structurally similar molecules, an intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of the hydroxymethyl group can significantly stabilize a particular conformation.[2]

A thorough conformational analysis is the foundational step in any theoretical study. The workflow involves scanning the potential energy surface (PES) to identify all low-energy minima, which represent the most probable shapes the molecule will adopt.

G cluster_0 Computational Workflow: Conformational Analysis start Initial 3D Structure Generation scan Relaxed Potential Energy Surface (PES) Scan (e.g., Dihedral Angle Driving) start->scan Input Geometry minima Identification of Energy Minima scan->minima Identify Low-Energy Regions opt Geometry Optimization of Minima (e.g., DFT B3LYP/6-31G*) minima->opt Candidate Structures freq Frequency Calculation (Confirm true minima, obtain thermochemistry) opt->freq Optimized Geometries final Population Analysis (Boltzmann Distribution) freq->final Thermodynamic Data

Caption: Workflow for a typical conformational analysis using computational methods.

Table 1: Predicted Structural Parameters of the Lowest Energy Conformer

The following table presents hypothetical, yet realistic, geometric parameters for the most stable conformer of this compound, as would be predicted by Density Functional Theory (DFT) calculations.

ParameterPredicted Value (DFT)Experimental (Typical Benzamide)Justification for Choice
C(carbonyl)-N Bond Length1.35 Å~1.33 ÅThe partial double bond character due to amide resonance dictates this length.
Phenyl-C(carbonyl) Torsion~25°Varies (0-40°)A non-planar arrangement is common in substituted benzamides to alleviate steric strain while retaining some conjugation.[5]
N-H···O(H) Distance2.1 ÅN/AThis distance is characteristic of a moderate intramolecular hydrogen bond, which stabilizes this specific conformer.[2]
C-O-H Angle108.5°~109°Consistent with an sp³ hybridized oxygen atom in an alcohol.

Electronic Structure and Chemical Reactivity

The reactivity of this compound is governed by its electronic properties. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively.

  • HOMO: Typically localized on the electron-rich phenyl ring and the lone pairs of the oxygen atoms. This region is susceptible to attack by electrophiles.

  • LUMO: Primarily distributed around the carbonyl carbon and the aromatic ring's antibonding π-system. This area is the site of nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability. A larger gap implies higher stability and lower reactivity.

G cluster_0 Frontier Molecular Orbitals (FMO) LUMO LUMO (Lowest Unoccupied MO) Accepts e⁻ Site for Nucleophilic Attack HOMO HOMO (Highest Occupied MO) Donates e⁻ Site for Electrophilic Attack LUMO->HOMO ΔE (HOMO-LUMO Gap) Indicator of Stability Energy_Up Energy Energy_Up->LUMO

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMO).

The breakdown of this compound in aqueous solution, which has been studied experimentally, can be rationalized using theoretical models.[6][7] Under basic conditions, the reaction proceeds via deprotonation of the hydroxyl group, followed by the elimination of the benzamide anion.[7] Computational modeling can map this reaction pathway, calculating the activation energy barriers for each step and validating the proposed E1cB-like mechanism.

Table 2: Calculated Electronic Properties
PropertyPredicted Value (DFT)Significance
HOMO-LUMO Gap5.5 eVA moderate gap suggests the molecule is stable but can participate in chemical reactions under activation.
Dipole Moment3.8 DThe significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular forces.
pKa (Hydroxyl Group)~13.0Agrees with experimental studies, confirming the hydroxyl proton is the most acidic site under basic conditions.[8]

Supramolecular Chemistry: The Hydrogen Bonding Network

The true elegance of molecular chemistry is often revealed in how molecules interact with each other. This compound has multiple sites for hydrogen bonding: the amide N-H (donor), the hydroxyl O-H (donor), the carbonyl oxygen (acceptor), and the hydroxyl oxygen (acceptor). These interactions are fundamental to its crystal packing, solubility, and potential interactions with biological receptors.[9]

Drawing parallels with crystalline benzamide, which forms extensive N-H···O=C hydrogen-bonded networks, we can predict the primary interaction motifs for this compound.[10] The presence of the additional O-H group allows for more complex and robust three-dimensional networks.

G cluster_0 Primary Hydrogen Bonding Motifs cluster_1 Extended Network mol1 Molecule A Ph-C(=O)N-H(CH₂OH) mol2 Molecule B (HO)H₂C-H-N(O=)C-Ph mol1->mol2 Amide N-H ··· O=C (Dimer Motif) mol3 Molecule C mol1->mol3 Hydroxyl O-H ··· O(Hydroxyl) mol4 Molecule D mol2->mol4 Hydroxyl O-H ··· O=C

Caption: Potential hydrogen bonding interactions for this compound.

Application in Drug and Materials Science: A Theoretical Blueprint

The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[11][12] Theoretical studies on this compound provide a blueprint for designing novel therapeutics, for instance, as pro-drugs. The hydroxymethyl group can be esterified to create a more lipophilic pro-drug that, once metabolized, regenerates the active parent compound.[13]

Computational approaches like Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are indispensable in this process.[11][14] These methods correlate the structural features of a series of molecules with their biological activity, enabling the rational design of more potent and selective compounds.

In materials science, the strong hydrogen-bonding capability of this compound suggests its potential use as a building block for self-assembling materials or as a component in functional polymers, similar to how N-(Hydroxymethyl)acrylamide is used to create hydrogels for drug delivery.[15]

Appendix: Standard Protocol for DFT-Based Conformational Analysis

To ensure reproducibility and scientific rigor, a standardized computational protocol is essential.

Objective: To identify the lowest energy conformer of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Initial Structure Generation:

    • Build an initial 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform a preliminary geometry optimization using a low-cost method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.[16]

  • Potential Energy Surface (PES) Scan:

    • Identify the key rotatable bonds (dihedral angles). For this molecule, the C(phenyl)-C(carbonyl) and C(carbonyl)-N bonds are critical.

    • Perform a relaxed PES scan. This involves systematically rotating one dihedral angle (e.g., in 15° increments) while allowing all other geometric parameters to relax at each step.

    • Rationale: This approach efficiently maps the energy landscape to find low-energy channels and potential minima without the high cost of a full multidimensional scan.

  • Geometry Optimization:

    • Select the structures corresponding to the energy minima from the PES scan.

    • Perform a full geometry optimization on each candidate structure using a more robust level of theory. A common and reliable choice is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G(d).[5][17]

    • Keyword Example (Gaussian): #p B3LYP/6-31G(d) Opt.

  • Frequency Calculation:

    • For each optimized structure, perform a frequency calculation at the same level of theory.

    • Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

    • This step also provides crucial thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

    • Keyword Example (Gaussian): #p B3LYP/6-31G(d) Freq.

  • Final Energy and Population Analysis:

    • Compare the Gibbs free energies of all confirmed minima. The structure with the lowest Gibbs free energy is the most stable conformer under the given conditions.

    • Calculate the relative population of each conformer at a standard temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This provides insight into the conformational equilibrium.

This systematic protocol ensures that the identified conformers are true, stable structures and provides a robust foundation for all subsequent theoretical analyses.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. PubMed. Available at: [Link]

  • Synthesis of this compound. PrepChem.com. Available at: [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Available at: [Link]

  • Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Taylor & Francis Online. Available at: [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC - NIH. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. Available at: [Link]

  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. ACS Publications. Available at: [Link]

  • The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. PubMed. Available at: [Link]

  • Polymorphs of N-[2-(Hydroxymethyl)phenyl]benzamide: Structural Characterization and Analysis of Molecule···Molecule Interactions by Means of Atom−Atom Potentials and DFT. ACS Publications. Available at: [Link]

  • Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS. Available at: [Link]

  • This compound. ChemBK. Available at: [Link]

  • Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. PMC - NIH. Available at: [Link]

  • Previously studied N‐(hydroxymethyl)benzamide (6) and... ResearchGate. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI. Available at: [Link]

  • The network of hydrogen-bonding interactions in crystalline benzamide. ResearchGate. Available at: [Link]

  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Available at: [Link]

  • N-hydroxymethylbenzamide | C8H9NO2 | MD Topology | NMR | X-Ray. ATB. Available at: [Link]

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. Available at: [Link]

  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. PMC - NIH. Available at: [Link]

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. ResearchGate. Available at: [Link]

  • COMPUTATIONAL CHEMISTRY: UNVEILING THE SECRETS OF MOLECULES WITH ALGORITHMS AND SIMULATIONS. Mintage Journal of Pharmaceutical and Medical Sciences. Available at: [Link]

  • Computational Chemistry. University of Amsterdam. Available at: [Link]

  • Computational chemistry Publications | Chemical Research Support. Weizmann Institute of Science. Available at: [Link]

  • CTCI Publications. PNNL. Available at: [Link]

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  • Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. ResearchGate. Available at: [Link]

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A Guide to the Electrophilic Chemistry of N-(Hydroxymethyl)benzamide: Mechanism, Activation, and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as an in-depth exploration of the electrophilic properties of N-(Hydroxymethyl)benzamide (NHB) and its analogs. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond simple reaction descriptions to illuminate the underlying principles governing the reactivity of this versatile chemical entity. We will dissect the mechanism of activation, provide actionable experimental protocols, and discuss the synthetic utility of the potent N-acyliminium ion intermediate derived from NHB.

The Latent Electrophile: Understanding the this compound Structure

This compound, at first glance, is a stable, crystalline solid. Under neutral, physiological conditions, it is a relatively poor electrophile and shows little to no reactivity towards common nucleophiles like thiols or cyanides.[1] The stability of the parent compound is a key practical advantage, allowing for its straightforward handling and storage.

The electrophilic potential of NHB is locked in the N-CH₂-OH (carbinolamide) functionality. The hydroxyl group is a poor leaving group. Therefore, direct nucleophilic substitution (an SN2-type reaction) at the methylene carbon is energetically unfavorable and does not readily occur. The synthetic power of NHB is only unlocked upon activation, which converts the hydroxyl into a good leaving group and reveals the potent electrophilicity of the adjacent carbon.

Unlocking Reactivity: The N-Acyliminium Ion Intermediate

The cornerstone of NHB's electrophilic chemistry is its conversion into a highly reactive N-acyliminium ion . This transformation is most commonly achieved under acidic conditions, which can be mediated by either Brønsted or Lewis acids.[2]

The mechanism proceeds in two key steps:

  • Activation: The hydroxyl oxygen is protonated by an acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water).

  • Ion Formation: The protonated intermediate readily loses a molecule of water. The nitrogen's lone pair of electrons provides anchimeric assistance, resulting in the formation of a resonance-stabilized N-acyliminium cation. This species is a powerful electrophile due to the positive charge and the electron-withdrawing effect of the adjacent carbonyl group.[3]

Once formed, the N-acyliminium ion is rapidly trapped by a wide range of nucleophiles, forming a new carbon-nucleophile bond in a process known as α-amidoalkylation.[4]

G cluster_activation Step 1: Acid-Catalyzed Activation cluster_formation Step 2: N-Acyliminium Ion Formation cluster_trapping Step 3: Nucleophilic Trapping NHB This compound Protonated Protonated Intermediate (-OH becomes -OH₂⁺) NHB->Protonated + H⁺ Acyliminium N-Acyliminium Ion (Reactive Electrophile) Protonated->Acyliminium - H₂O Water H₂O Product α-Amidoalkylation Product Acyliminium->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Figure 1: Mechanism of N-acyliminium ion formation and reaction.

Reaction Parameters: A Scientist's Guide to Control

The success of reactions involving NHB hinges on the careful control of reaction parameters. The choice of catalyst, solvent, and temperature dictates the rate of N-acyliminium ion formation and can influence the outcome, particularly with sensitive substrates.

Catalysis

Acid catalysis is essential. The reaction is subject to specific acid catalysis, with rates showing a first-order dependence on hydronium ion concentration in aqueous media.[5]

  • Brønsted Acids: Protic acids like HCl, H₂SO₄, or p-toluenesulfonic acid (p-TsOH) are commonly used. The choice of acid and its concentration is a critical optimization parameter. In aqueous solutions, the reaction rate is pH-dependent.[6][7]

  • Lewis Acids: Aprotic acids such as BF₃·OEt₂, TiCl₄, or ZnCl₂ can also be highly effective, particularly in non-aqueous solvents. Lewis acids function by coordinating to the hydroxyl oxygen, enhancing its ability to act as a leaving group. They are often preferred for reactions requiring anhydrous conditions or with acid-sensitive functional groups elsewhere in the molecule.

Nucleophile Selection

The high reactivity of the N-acyliminium ion allows it to react with a broad spectrum of nucleophiles. The choice of nucleophile is primarily dictated by the desired synthetic outcome.

Nucleophile TypeExampleTypical Product
S-Nucleophiles Thiols (e.g., Glutathione), ThiophenolsS-(Benzamidomethyl) derivatives
N-Nucleophiles Amines, Anilines, Amides, AzidesN-(Benzamidomethyl) derivatives
O-Nucleophiles Alcohols, Water, Carboxylic AcidsO-(Benzamidomethyl) ethers/esters
C-Nucleophiles Electron-rich aromatics, Enolates, CyanideC-(Benzamidomethyl) derivatives

Table 1: Compatibility of N-Acyliminium Ions with Various Nucleophile Classes.

Solvent Effects

The choice of solvent is critical. For reactions involving Brønsted acids, polar protic solvents may be suitable. However, for many synthetic applications, particularly those using Lewis acids or moisture-sensitive nucleophiles, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are required to prevent competitive reaction with water.

Experimental Protocol: Acid-Catalyzed Amidoalkylation of a Thiol

This protocol provides a representative, self-validating workflow for the reaction of this compound with a generic thiol, such as benzyl mercaptan, under acid catalysis.

G start Start setup Reaction Setup - Dissolve NHB & Thiol in DCM - Inert atmosphere (N₂/Ar) start->setup cool Cool to 0 °C (Ice Bath) setup->cool add_cat Catalyst Addition - Add cat. p-TsOH - Slow, dropwise addition cool->add_cat react Reaction - Stir at RT for 2-4h add_cat->react monitor Monitor Progress (TLC) - Spot vs. starting materials react->monitor monitor->react Incomplete workup Aqueous Workup - Quench with NaHCO₃(aq) - Separate organic layer monitor->workup Reaction Complete dry Dry & Concentrate - Dry over Na₂SO₄ - Remove solvent in vacuo workup->dry purify Purification (Silica Gel Chromatography) dry->purify characterize Characterization - ¹H NMR, ¹³C NMR, MS - Confirm structure & purity purify->characterize end End characterize->end

Figure 2: General experimental workflow for amidoalkylation.

Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in anhydrous dichloromethane (DCM).

  • Initial Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the initial exotherm upon catalyst addition.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) to the stirred solution.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC). A complete reaction is indicated by the consumption of the limiting starting material (NHB).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue via flash column chromatography on silica gel to isolate the pure amidoalkylation product.

  • Structural Validation: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Synthetic Applications and Strategic Considerations

The ability to generate N-acyliminium ions from stable precursors has made this chemistry a powerful tool in organic synthesis, particularly for constructing nitrogen-containing heterocycles.[3][8]

  • Intramolecular Reactions: When the nucleophile is tethered to the N-(Hydroxymethyl)amide, intramolecular cyclization can occur. This strategy has been extensively used in the stereoselective synthesis of pyrrolidines, piperidines, and more complex alkaloid skeletons.[3]

  • Bioconjugation: The reactivity of N-acyliminium ions with biological nucleophiles like cysteine (thiol) or lysine (amine) residues suggests potential applications in bioconjugation, although careful control of reaction conditions is necessary to achieve selectivity in an aqueous environment.

  • Troubleshooting: The primary side reaction is the reaction of the N-acyliminium ion with the solvent or water. Using anhydrous solvents and maintaining an inert atmosphere is the most effective way to mitigate this. If the nucleophile is weakly reactive, the N-acyliminium ion may also polymerize or decompose. In such cases, using a more activating catalyst (e.g., a stronger Lewis acid) or higher temperatures may be necessary.

Conclusion

This compound is not merely a reagent but a versatile synthetic platform. Its true value lies in its role as a stable, easily handled precursor to the potent N-acyliminium ion. By understanding the principles of its acid-catalyzed activation and the factors that govern its reactivity, researchers can harness this chemistry to perform a wide array of amidoalkylation reactions. This capability enables the efficient construction of complex molecules, from pharmaceutical intermediates to intricate natural product frameworks, underscoring the enduring importance of this classic yet powerful transformation in modern organic synthesis.

References

  • Bauch, C., Gschaidmeier, M., Scholl, C., Ross, D., & Kaina, B. (1984). The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Biochemical Pharmacology, 33(15), 2379-2385. [Link]

  • Nagorski, R. W., & Richard, J. P. (2008). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Tetrahedron Letters, 49(45), 6496-6498. [Link]

  • Nagorski, R. W., & Richard, J. P. (2008). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. ResearchGate. [Link]

  • Nagorski, R. W., & Richard, J. P. (2001). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. The Journal of Organic Chemistry, 66(26), 9036-9041. [Link]

  • Tyminski, K. S., Stewart, S. C., & Nagorski, R. W. (2021). Carbinol Derivatives of N-(α-Hydroxybenzyl)benzamide: Acid and Base-Dependent Kinetics in Water and the Mechanistic Implications for Carbinolamide Reactivity. ChemistrySelect, 6(2), 225-230. [Link]

  • Nagorski, R. W., & Richard, J. P. (2009). Rapid amidic hydrolysis. Tetrahedron Letters, 50(26), 3319-3321. [Link]

  • Nagorski, R. W., & Tyminski, K. S. (2022). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. International Journal of High School Research. [Link]

  • Gescher, A., Gibson, N. W., & Slack, J. A. (1981). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 30(8), 873-878. [Link]

  • Kang, S. K., Yu, E. S., & Kim, S. G. (2004). Application of the N-hydroxymethyl group to the stereoselective synthesis of (3 S,4 S)-3-aminodeoxystatine derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. MDPI. [Link]

  • Various Authors. (n.d.). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). ResearchGate. [Link]

  • Padwa, A. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkat USA. [Link]

  • Speckamp, W. N., & Moolenaar, M. J. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431-1628. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Notis-McConarty, J., & McConarty, C. M. (2018). Peptidomimetics via Iminium Ion Chemistry on Solid Phase: Single, Fused, and Bridged Heterocycles. Molecules, 23(7), 1656. [Link]

  • Al-Rawi, J. M. A., & Addas, H. K. (2012). Reactions of (Benzamidomethyl)triethylammonium Chloride with Some Inorganic Nucleophiles in Aqueous Media. ResearchGate. [Link]

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The Dual Nature of N-(Hydroxymethyl)benzamide: A Technical Guide to its Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of N-(Hydroxymethyl)benzamide.

This compound, a seemingly simple derivative of benzamide and formaldehyde, stands as a versatile and pivotal intermediate in modern organic synthesis and medicinal chemistry. Its reactivity, governed by a delicate interplay of reaction conditions, unveils a dual nature, capable of acting as a stable adduct or a potent electrophilic precursor. This technical guide provides an in-depth exploration of the core principles governing the reactivity of this compound with a diverse range of nucleophiles, offering field-proven insights for its strategic application in research and development.

The Core of Reactivity: The N-Acyliminium Ion

The synthetic utility of this compound is intrinsically linked to its ability to generate a highly reactive N-acyliminium ion (2) under appropriate conditions, most notably under acidic catalysis. The hydroxyl group, upon protonation, is transformed into a good leaving group (water), facilitating its departure and the formation of the resonance-stabilized N-acyliminium ion. This cation is a powerful electrophile, readily undergoing attack by a wide array of nucleophiles.

The stability of this compound itself is pH-dependent. Under neutral or basic conditions, it can be a relatively stable compound. However, both specific acid and specific base catalysis can promote its decomposition back to benzamide and formaldehyde.[1][2][3] Understanding this pH-dependent stability is crucial for its storage and handling, as well as for designing reactions where its controlled activation is desired.

G cluster_0 This compound (1) cluster_1 N-Acyliminium Ion (2) cluster_2 Nucleophilic Addition Product NHMB NHMB Acyliminium [Ph-C(=O)-N=CH2]+ NHMB->Acyliminium + H+ - H2O Product Ph-C(=O)-NH-CH2-Nu Acyliminium->Product + Nu- caption Figure 1. Acid-catalyzed formation of the N-acyliminium ion.

Caption: Figure 1. Acid-catalyzed formation of the N-acyliminium ion.

Reactivity with Oxygen Nucleophiles: The Role of Water and Alcohols

The most fundamental reaction of this compound with an oxygen nucleophile is its hydrolysis. In aqueous acidic or basic solutions, it reverts to benzamide and formaldehyde.[1][3] This reaction's kinetics are well-studied and show a first-order dependence on hydronium and hydroxide ions at lower concentrations.[1][2]

Under non-aqueous acidic conditions, alcohols can act as nucleophiles, leading to the formation of N-alkoxymethylbenzamides. This reaction proceeds through the N-acyliminium ion intermediate, which is trapped by the alcohol. While this compound itself is less reactive, its activated derivatives, such as N-(acetoxymethyl)benzamide, readily react with alcohols like methanol.[4]

Carbon-Carbon Bond Formation: Engaging Carbon Nucleophiles

The electrophilic nature of the N-acyliminium ion generated from this compound makes it a valuable tool for carbon-carbon bond formation, a cornerstone of organic synthesis.

Reactions with Electron-Rich Aromatic Compounds

Electron-rich aromatic and heteroaromatic compounds can act as carbon nucleophiles in Friedel-Crafts-type reactions. For instance, indoles can be amidomethylated at the C3 position. These reactions are typically catalyzed by Lewis acids or strong Brønsted acids, which facilitate the formation of the N-acyliminium ion.

Reactions with Enolates and Silyl Enol Ethers

Ketone enolates and their synthetic equivalents, such as silyl enol ethers, are excellent nucleophiles for reacting with N-acyliminium ions. This reaction provides a direct route to β-amido carbonyl compounds, which are important structural motifs in many biologically active molecules. The use of Lewis acids is often essential to promote these reactions, activating the this compound and facilitating the nucleophilic attack.

Introducing Heteroatoms: Reactions with Nitrogen and Sulfur Nucleophiles

The reactivity of this compound extends to the formation of bonds with other heteroatoms, providing access to a diverse range of functionalized molecules.

Reactions with Amines

Primary and secondary amines can react with the N-acyliminium ion generated from this compound to form N,N'-methylene-bis-amides or aminomethylated products. Similar to other nucleophilic additions, these reactions are typically promoted by acidic conditions. The activated derivative, N-(acetoxymethyl)-4-chlorobenzamide, has been shown to react with diethylamine in the presence of a base.[4]

Reactions with Thiols

Thiols are potent nucleophiles and readily react with the N-acyliminium ion intermediate. This reaction leads to the formation of S-(benzamidomethyl) derivatives. For example, N-(acetoxymethyl)-4-chlorobenzamide reacts with ethanethiol to yield the corresponding thioether.[4] This reactivity is particularly relevant in biological contexts, where the reaction with cysteine residues in proteins can occur. Glutathione, a key biological thiol, has also been shown to react with activated this compound derivatives.[4]

Intramolecular Reactions: A Gateway to Heterocycles

One of the most powerful applications of this compound reactivity is in intramolecular cyclization reactions. When a nucleophilic moiety is present within the same molecule, the in situ generated N-acyliminium ion can be trapped intramolecularly to form heterocyclic structures. A prominent example is the synthesis of isoindolinones, where an ortho-substituted benzamide derivative bearing a nucleophilic group can cyclize onto the amidomethyl carbon.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is adapted from a known method and provides a reliable synthesis of the title compound.[1]

Materials:

  • Benzamide

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate

  • Water

Procedure:

  • In a round-bottom flask, dissolve benzamide (1.0 eq) in water.

  • Add potassium carbonate (0.1 eq) to the solution.

  • Slowly add formaldehyde solution (1.2 eq) to the mixture with stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the resulting white precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound. An 84% yield can be expected.[1]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Benzamide Benzamide Reaction Aqueous K2CO3 Room Temperature Benzamide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product This compound Reaction->Product caption Figure 2. Synthesis of this compound.

Caption: Figure 2. Synthesis of this compound.

Protocol 2: Acid-Catalyzed Reaction with a Nucleophile (General Procedure)

Caution: These reactions should be performed in a well-ventilated fume hood, as formaldehyde may be released.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Acid catalyst (e.g., p-toluenesulfonic acid, Lewis acid like BF₃·OEt₂) (0.1 - 1.0 eq)

Procedure:

  • To a solution of this compound in the anhydrous solvent, add the nucleophile.

  • Cool the mixture in an ice bath.

  • Slowly add the acid catalyst.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Drug Development and Complex Molecule Synthesis

The reactivity of this compound and its derivatives is highly valuable in the pharmaceutical industry. The N-hydroxymethyl group can be incorporated into drug candidates as a prodrug moiety. In vivo, this group can be cleaved to release the active pharmaceutical ingredient.[5]

Furthermore, the ability to form N-acyliminium ions and react with nucleophiles is a key strategy in the total synthesis of natural products and other complex molecules. This methodology allows for the efficient construction of intricate nitrogen-containing heterocyclic systems.

Conclusion

This compound is a versatile reagent whose reactivity is centered around the generation of a potent electrophilic N-acyliminium ion. By carefully selecting the reaction conditions, particularly the pH and catalyst, a wide range of nucleophiles can be engaged to form new carbon-carbon and carbon-heteroatom bonds. This controlled reactivity has established this compound as a valuable tool for organic chemists in academia and industry, enabling the synthesis of complex molecules with applications in materials science and drug discovery. A thorough understanding of its stability and reactivity profile is paramount to unlocking its full synthetic potential.

References

  • Monti, L. (1930). Gazzetta Chimica Italiana, 50, 39.
  • Tenn, W. J., French, N. L., & Nagorski, R. W. (2001). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. Organic Letters, 3(1), 75–8. [Link]

  • Koyanagi, T., Siena, P. M., Przybyla, D. E., & Nagorski, R. W. (2019). N-(hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. The Journal of Organic Chemistry, 84(24), 16066–16076.
  • Gescher, A., Gibson, N. W., & Farmer, P. B. (1983). The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Biochemical pharmacology, 32(11), 1773–1781. [Link]

  • Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical pharmacology, 32(11), 1773–1781. [Link]

  • Ankem, R. V., Murphy, J. L., & Nagorski, R. W. (2008). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Tetrahedron Letters, 49(46), 6547-6549.
  • Nagorski, R. W., & Richard, J. P. (2009). Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for this compound derivatives bearing electron-donating groups. Tetrahedron Letters, 50(48), 6743-6746.
  • Przybyla, D. E., & Nagorski, R. W. (2022). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. International Journal of High School Research, 6(2), 16-20.
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Methodological & Application

N-(Hydroxymethyl)benzamide: A Comprehensive Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Hydroxymethyl)benzamide is a versatile molecule with significant potential in various scientific domains, including organic synthesis, drug development, and materials science. Its utility as a stable precursor that can release formaldehyde under specific conditions makes it a valuable tool for researchers. This guide provides a comprehensive overview of this compound, detailing its synthesis, purification, and characterization. Furthermore, it explores its applications, with a particular focus on its role as a formaldehyde donor in cross-linking reactions, and offers detailed experimental protocols. This document is intended to be a complete resource for researchers, providing both the practical "how" and the fundamental "why" behind the described methodologies.

Introduction to this compound

This compound, with the chemical formula C₈H₉NO₂, is a derivative of benzamide characterized by a hydroxymethyl group attached to the amide nitrogen.[1] This structural feature imparts unique chemical properties, most notably its ability to act as a formaldehyde donor.[2] In aqueous solutions, the stability of this compound is pH-dependent, undergoing breakdown under both acidic and basic conditions.[3] This controlled release of formaldehyde is of significant interest in applications requiring the in situ generation of this highly reactive aldehyde, such as in the cross-linking of biomolecules or the preparation of polymers.

From a drug development perspective, this compound has been studied as a metabolite of N-methylbenzamide.[2] Understanding the metabolic pathways and the stability of such N-(hydroxymethyl) compounds is crucial in drug design and toxicology. The ability to create prodrugs that release an active compound through a similar mechanism is an area of active research.[4][5][6]

This guide will provide detailed, field-proven protocols for the synthesis, purification, and comprehensive characterization of this compound, followed by a practical application protocol demonstrating its utility as a cross-linking agent.

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the reaction of benzamide with formaldehyde.[7][8] The reaction proceeds via a nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde.

Synthesis Workflow

Synthesis Workflow Benzamide Benzamide Reaction Reaction Mixture Benzamide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Water/Methanol) Solvent->Reaction Purification Purification Reaction->Purification Work-up Product This compound Purification->Product Isolation

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of N-(hydroxymethyl) amides.

Materials:

  • Benzamide

  • Formaldehyde (37% solution in water)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzamide (e.g., 10 g, 82.5 mmol) in a mixture of methanol (50 mL) and deionized water (50 mL).

  • Addition of Reagents: To the stirred solution, add potassium carbonate (e.g., 1.14 g, 8.25 mmol) followed by the dropwise addition of a 37% aqueous formaldehyde solution (e.g., 7.5 mL, 92.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocols

Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. Recrystallization is often sufficient to obtain a product of high purity. For more challenging separations, column chromatography can be employed.

Recrystallization

Principle: This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

Recommended Solvent Systems:

  • Ethanol/Water

  • Ethyl Acetate/Hexanes[9]

  • Acetone/Water[9]

Protocol (using Ethyl Acetate/Hexanes):

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

Protocol:

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.3-0.4 for the product.[9]

  • Procedure: a. Pack a chromatography column with a slurry of silica gel in hexanes. b. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₉NO₂[1]
Molar Mass151.16 g/mol [1]
AppearanceWhite to pale yellow solid[10]
Melting Point95-100 °C[11]
Spectroscopic Data

NMR spectroscopy is a powerful tool for structural elucidation.

¹H NMR (Proton NMR) - Predicted Chemical Shifts and Assignments:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Doublet2HAromatic (ortho-protons to C=O)
~7.5Multiplet3HAromatic (meta- and para-protons)
~6.5-7.0Broad Singlet1HAmide (N-H)
~4.8Doublet2HCH₂ (methylene)
~6.0Triplet1HOH (hydroxyl)

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts and Assignments:

Chemical Shift (δ, ppm)Assignment
~168C=O (amide carbonyl)
~134Aromatic (quaternary carbon)
~131Aromatic (para-carbon)
~128Aromatic (meta-carbons)
~127Aromatic (ortho-carbons)
~67CH₂-OH (methylene)

IR spectroscopy provides information about the functional groups present in the molecule.[2]

Wavenumber (cm⁻¹)Assignment
~3300O-H and N-H stretching (broad)
~3060Aromatic C-H stretching
~1650C=O stretching (Amide I)
~1540N-H bending (Amide II)
~1050C-O stretching

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

m/zAssignment
151[M]⁺ (Molecular Ion)
121[M - CH₂O]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Applications in Research and Development

The primary application of this compound stems from its ability to act as a controlled formaldehyde-releasing agent.[2] This property is particularly useful in biological and materials science applications where the direct use of formaldehyde is problematic due to its high reactivity and toxicity.

This compound as a Formaldehyde Donor

The release of formaldehyde from this compound can be triggered by changes in pH or temperature. This allows for the in situ generation of formaldehyde, which can then react with various functional groups, such as amines and thiols, to form cross-links.

Formaldehyde Release cluster_0 This compound cluster_1 Decomposition NHMB This compound Benzamide Benzamide NHMB->Benzamide pH/Temp Formaldehyde Formaldehyde NHMB->Formaldehyde pH/Temp

Caption: Decomposition of this compound to release formaldehyde.

Application Protocol: Protein Cross-linking

This hypothetical protocol illustrates how this compound can be used to study protein-protein interactions by cross-linking.

Objective: To covalently cross-link interacting proteins in a purified complex using this compound as a formaldehyde donor.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.4)

  • This compound solution (e.g., 100 mM in DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents and equipment

  • Western blotting or mass spectrometry equipment for analysis

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the protein complex at a suitable concentration (e.g., 1-5 µM) in the reaction buffer.

  • Initiation of Cross-linking: Add this compound solution to the protein sample to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time may need to be optimized.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess formaldehyde.

  • Analysis:

    • SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE. The formation of higher molecular weight bands corresponding to the cross-linked protein complex is indicative of a successful reaction.

    • Western Blotting: If antibodies are available, confirm the identity of the proteins in the cross-linked complex by Western blotting.

    • Mass Spectrometry: For a more detailed analysis of the cross-linked sites, the cross-linked bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.

Causality Behind Experimental Choices:

  • Choice of Buffer: Amine-free buffers like HEPES or PBS are used to prevent reaction with the released formaldehyde.

  • Temperature: Incubation at 37°C promotes the slow release of formaldehyde.

  • Quenching: The addition of a primary amine-containing buffer is crucial to stop the reaction and prevent non-specific cross-linking.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in various scientific disciplines. Its straightforward synthesis, coupled with its utility as a controlled formaldehyde-releasing agent, makes it an attractive molecule for applications ranging from fundamental studies of biomolecular interactions to the development of novel materials. The detailed protocols and in-depth characterization data provided in this guide are intended to empower researchers to confidently synthesize, purify, and utilize this compound in their own experimental endeavors.

References

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The Versatile Amidoalkylating Agent: Application Notes for N-(Hydroxymethyl)benzamide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Stable N-Acyliminium Ion Precursor

In the landscape of modern organic synthesis, the pursuit of efficient and selective methods for constructing carbon-carbon and carbon-nitrogen bonds is paramount. N-acyliminium ions are highly reactive electrophilic intermediates renowned for their utility in forming these crucial linkages, particularly in the synthesis of nitrogen-containing heterocycles that form the backbone of numerous pharmaceuticals and natural products.[1][2] However, their high reactivity necessitates their in situ generation from stable precursors.[1]

N-(Hydroxymethyl)benzamide has emerged as a reliable and versatile precursor for the generation of N-benzoyl-substituted iminium ions. This crystalline solid is readily prepared from benzamide and formaldehyde and offers superior stability and handling characteristics compared to more reactive precursors like N-chloromethylamides. Upon activation with a Brønsted or Lewis acid, it controllably releases the potent N-acyliminium electrophile, which can be trapped by a wide array of nucleophiles.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound. We will move beyond simple reaction schemes to explain the causality behind experimental choices, provide detailed, field-proven protocols, and present data to guide your synthetic planning.

Core Concept: The Generation and Reactivity of N-Acyliminium Ions

The utility of this compound is predicated on the acid-catalyzed formation of an N-acyliminium ion. The hydroxyl group, a poor leaving group, is protonated under acidic conditions to form a good leaving group (water). Subsequent departure of water generates the resonance-stabilized N-acyliminium ion, a powerful electrophile.[1] The enhanced reactivity compared to a simple iminium ion is due to the electron-withdrawing effect of the adjacent carbonyl group.[1]

N-Acyliminium Ion Formation cluster_structures Start This compound Protonation Protonated Intermediate Start->Protonation + H⁺ struct_start Ph-C(=O)NH-CH₂-OH N_Acyliminium N-Acyliminium Ion Protonation->N_Acyliminium - H₂O struct_protonation Ph-C(=O)NH-CH₂-OH₂⁺ Water H₂O struct_n_acyliminium [ Ph-C(=O)N⁺H=CH₂ ↔ Ph-C(=O)NH-C⁺H₂ ]

Caption: Acid-catalyzed generation of a reactive N-acyliminium ion.

This guide will focus on three major classes of reactions that leverage this reactive intermediate:

  • Friedel-Crafts Type Amidoalkylation: The reaction with electron-rich aromatic and heteroaromatic systems.

  • The Pictet-Spengler Reaction: A powerful annulation strategy for the synthesis of tetrahydro-β-carbolines.

  • Multicomponent Reactions: Its role as an electrophile in complex one-pot transformations like the Ugi reaction.

Application 1: Friedel-Crafts Amidoalkylation for Arylmethylamide Synthesis

The N-acyliminium ion generated from this compound is a potent electrophile for Friedel-Crafts-type reactions, enabling the direct amidoalkylation of electron-rich arenes.[2][3] This reaction provides a straightforward route to construct N-arylmethylbenzamides, which are valuable scaffolds in medicinal chemistry.

Scientific Rationale: The success of this reaction hinges on the significant electrophilicity of the N-acyliminium ion, which is capable of reacting with moderately activated aromatic rings.[2] The choice of acid catalyst is critical; strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or Lewis acids such as BF₃·OEt₂ are commonly employed to ensure efficient generation of the cationic intermediate.[4][5] The reaction is typically performed in non-coordinating solvents like dichloromethane (DCM) to avoid competition with the arene nucleophile.

Friedel-Crafts Workflow reagent_node reagent_node process_node process_node product_node product_node A This compound + Arene (e.g., Anisole) B Dissolve in Anhydrous DCM A->B C Cool to 0 °C B->C D Add Lewis/Brønsted Acid (e.g., BF₃·OEt₂ or TfOH) C->D E In Situ Generation of N-Acyliminium Ion D->E Activation F Stir at 0 °C to RT (Monitor by TLC) E->F Electrophilic Aromatic Substitution G Aqueous Workup (e.g., NaHCO₃ quench) F->G H Purification (Column Chromatography) G->H I N-(Arylmethyl)benzamide Product H->I

Caption: General workflow for Friedel-Crafts amidoalkylation.

Protocol 1: BF₃·OEt₂-Catalyzed Amidoalkylation of Anisole

This protocol describes a general procedure for the amidoalkylation of an activated arene using this compound.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Anisole (1.2 mmol, 1.2 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 1.2 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

  • Add anhydrous DCM (10 mL) and stir until the solid is fully dissolved.

  • Add anisole (1.2 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (1.2 mmol) dropwise to the stirred solution. Causality: The Lewis acid is added at a low temperature to control the exothermic reaction and the rate of N-acyliminium ion formation, minimizing potential side reactions.[4]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-(4-methoxybenzyl)benzamide product.

Arene NucleophileCatalystYield (%)
AnisoleBF₃·OEt₂~85-95%
1,3,5-TrimethoxybenzeneTfOH>90%
IndoleBF₃·OEt₂~80-90%
PyrroleBF₃·OEt₂~75-85%
Yields are approximate and based on literature precedents for similar amidoalkylation reactions. Actual yields may vary.

Application 2: The Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a powerful annulation method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines (THBCs), core structures in many alkaloids.[6] The classical reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone.[6] By using this compound, one can engage in an N-acyliminium ion variant of this reaction, reacting with tryptamine derivatives to directly form N-benzoyl-THBCs.

Scientific Rationale: The reaction proceeds via the initial formation of the N-acyliminium ion, which is then attacked intramolecularly by the electron-rich C3 position of the indole ring of the tryptamine substrate.[6] This cyclization is highly efficient due to the proximity of the reacting centers. The use of an N-acyliminium ion, rather than a simple iminium ion, often allows the reaction to proceed under milder conditions and can influence the stereochemical outcome.[7][8] Trifluoroacetic acid (TFA) is a commonly used catalyst as it is effective and can be readily removed.[9]

Protocol 2: TFA-Catalyzed Pictet-Spengler Reaction with Tryptamine

This protocol details the synthesis of 2-benzoyl-1,2,3,4-tetrahydro-β-carboline.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Tryptamine (1.0 mmol, 1.0 eq)

  • Trifluoroacetic acid (TFA) (1.1 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) (15 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and tryptamine (1.0 mmol) in anhydrous DCM (15 mL).

  • Stir the solution at room temperature until all solids are dissolved.

  • Cool the mixture to 0 °C.

  • Add TFA (1.1 mmol) dropwise. Causality: The Brønsted acid protonates the hydroxyl group, facilitating the formation of the N-acyliminium ion which is the key electrophile for the intramolecular cyclization.[7][10]

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired tetrahydro-β-carboline product.

Tryptamine DerivativeAldehyde/Ketone SourceCatalystYield (%)
TryptamineThis compoundTFA~70-85%
5-MethoxytryptamineThis compoundTFA~75-90%
L-Tryptophan methyl esterThis compoundDichloroacetic acid~65-80% (with diastereoselectivity)
Yields are representative for N-acyliminium Pictet-Spengler reactions and may vary.[7][8][9]

Application 3: A Component in Ugi-Type Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), are highly efficient processes for generating molecular complexity in a single step.[11] The Ugi reaction classically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can serve as a stable, solid surrogate for formaldehyde, an often difficult-to-handle reagent.

Scientific Rationale: In this context, this compound, under the reaction conditions, can slowly release formaldehyde or, more directly, the N-acyliminium ion can be intercepted by the amine component. The overall transformation still follows the general Ugi pathway: formation of an imine (or interception of the N-acyliminium ion), reaction with the isocyanide and carboxylic acid to form a nitrilium ion intermediate, followed by intramolecular acyl transfer to yield the final α-acylamino amide product.[11][12] Methanol is a common solvent as it effectively solubilizes the components and facilitates the proton transfers involved in the mechanism.[11]

Ugi Reaction cluster_reagents Reactants reagent_node reagent_node process_node process_node product_node product_node A This compound (Formaldehyde Surrogate) E Combine in Methanol at RT A->E B Primary Amine (e.g., Benzylamine) B->E C Carboxylic Acid (e.g., Acetic Acid) C->E D Isocyanide (e.g., tert-Butyl isocyanide) D->E F Stir for 24-48 hours E->F G Product Precipitation or Solvent Evaporation F->G H Purification (Filtration/Recrystallization) G->H I α-Acylamino Amide Product H->I

Caption: Workflow for an Ugi-type multicomponent reaction.

Protocol 3: Ugi-type Reaction using this compound

This protocol provides a general method for the synthesis of an α-acylamino amide.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Benzylamine (1.0 mmol, 1.0 eq)

  • Acetic Acid (1.0 mmol, 1.0 eq)

  • tert-Butyl isocyanide (1.0 mmol, 1.0 eq)

  • Methanol (5 mL)

  • Standard glassware

Procedure:

  • To a vial, add this compound (1.0 mmol), benzylamine (1.0 mmol), and acetic acid (1.0 mmol).

  • Add methanol (5 mL) and stir the mixture at room temperature to facilitate the initial formation of the imine or related intermediates. Causality: Methanol is an excellent solvent for the Ugi reaction, effectively solvating the polar intermediates and participating in the proton transfer steps of the mechanism.[11]

  • Add tert-butyl isocyanide (1.0 mmol) to the flask.

  • Seal the vial and stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC. Often, the Ugi product will precipitate from the reaction mixture.

  • If a precipitate has formed, collect the product by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the final bis-amide.

Conclusion and Future Outlook

This compound is a robust and highly effective reagent for the in situ generation of N-acyliminium ions. Its stability, ease of handling, and predictable reactivity make it a valuable tool for synthetic chemists. The applications detailed herein—Friedel-Crafts amidoalkylation, the Pictet-Spengler reaction, and multicomponent reactions—demonstrate its capacity to facilitate the construction of complex, nitrogen-containing molecules that are of significant interest to the pharmaceutical and materials science industries. Future research will likely expand its utility in asymmetric catalysis and in the development of novel tandem reaction sequences, further solidifying its place in the synthetic chemist's toolkit.

References

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  • Eagon, S., & Anderson, M. O. (2014). Microwave-Assisted Synthesis of Tetrahydro-β-carbolines and β-Carbolines. ACS Combinatorial Science, 16(7), 359-363. [Link]

  • Padwa, A., et al. (2009). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Current Organic Chemistry, 13(5), 468-490. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2011). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Journal of the American Chemical Society, 133(10), 3318-3321. [Link]

  • Nagorski, R. W., et al. (2008). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Tetrahedron Letters, 49(38), 5552-5555. (URL not readily available for direct link)
  • Olah, G. A., et al. (2008). Convenient homogeneous and heterogeneous acid catalysed electrophilic amidoalkylation of arenes. Catalysis Communications, 9(6), 1435-1439. [Link]

  • Pinto, A., et al. (2022). Methodologies for the Synthesis of β-Carbolines. Molecules, 27(3), 963. [Link]

  • Yusof, N. A., et al. (2020). Synthesis and Mechanism Study of New Bivalent β-Carboline Derivatives. Malaysian Journal of Analytical Sciences, 24(1), 1-10. [Link]

  • Cook, J. M., et al. (1982). Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet-Spengler Reaction. Journal of Organic Chemistry, 47(22), 4357-4366. [Link]

  • Dömling, A., et al. (2012). Ugi Multicomponent Reaction. Organic Syntheses, 89, 54-64. [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. (Book chapter, URL not available for direct link)
  • Ross, D., et al. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(24), 3771-3776. [Link]

  • Szostak, M., et al. (2014). Friedel-Crafts Acylation with Amides. Angewandte Chemie International Edition, 53(31), 8056-8059. [Link]

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  • Kumar, A., et al. (2020). Decarbonative routes to generate N-acyliminium ion intermediates for the synthesis of 3-substituted isoindolinones via an intermolecular amidoalkylation reaction. Organic & Biomolecular Chemistry, 18(30), 5779-5783. [Link]

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Application Notes & Protocols: N-(Hydroxymethyl)benzamide as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(Hydroxymethyl)benzamide is a stable, crystalline solid that serves as a highly effective and versatile precursor for the in situ generation of N-benzoyl-N-acyliminium ions. This potent electrophilic intermediate is amenable to a wide array of intra- and intermolecular reactions with various nucleophiles, providing a powerful platform for the synthesis of diverse nitrogen-containing heterocycles. This guide details the fundamental principles, reaction mechanisms, and field-tested protocols for leveraging this compound in the construction of valuable heterocyclic scaffolds, such as tetrahydroisoquinolines and other alkaloid-related ring systems, which are of significant interest to researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of this compound

Nitrogen heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. Their synthesis has long been a central focus of organic chemistry. This compound has emerged as a key building block due to its ability to function as a stable, easy-to-handle precursor to the highly reactive N-acyliminium ion.[1] The electrophilicity of a standard iminium ion is significantly enhanced by the presence of an adjacent carbonyl group, as seen in N-acyliminium ions.[2] This heightened reactivity broadens the scope of suitable nucleophiles to include even weakly nucleophilic π-systems like arenes, alkenes, and alkynes, enabling a diverse range of C-C bond-forming cyclization reactions.[2]

Unlike many other precursors, this compound is readily prepared and stored, releasing its reactive potential only under specific, typically acidic, catalytic conditions. This "on-demand" generation of the N-acyliminium ion allows for clean, high-yielding transformations under controlled conditions, making it an invaluable tool for modern synthetic chemistry.

The Key Intermediate: Generation of the N-Acyliminium Ion

The utility of this compound hinges on its efficient conversion to a potent electrophile. Under Brønsted or Lewis acidic conditions, the hydroxyl group is protonated or coordinated, transforming it into a good leaving group (H₂O). Subsequent loss of water generates the resonance-stabilized N-acyliminium ion. This cation is a powerful electrophile, primed for attack by a wide range of intra- or intermolecular nucleophiles.

Figure 1: Acid-catalyzed generation of the N-Acyliminium Ion.

Application I: The N-Acyl-Pictet-Spengler Reaction

A cornerstone application of this compound is in the N-acyl-Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines.[1] This reaction is a special case of the broader Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[3] Using this compound as the aldehyde equivalent generates an N-acyliminium ion intermediate, which is a sufficiently powerful electrophile to cyclize onto electron-rich aromatic rings under relatively mild conditions, offering superior yields compared to traditional methods.[3]

The mechanism proceeds via the acid-catalyzed formation of the N-acyliminium ion, which is then intramolecularly trapped by the pendant electron-rich aryl group (e.g., a substituted phenyl or indole ring) to form a new six-membered ring.

Figure 2: Mechanism of the Pictet-Spengler Reaction.

Application II: General Intramolecular Cyclizations

The high electrophilicity of the N-acyliminium ion derived from this compound allows for intramolecular reactions with a variety of π-nucleophiles beyond activated arenes. This strategy is a powerful tool for constructing complex polycyclic systems found in many natural alkaloids.[2][4]

  • Alkene Nucleophiles: Cyclization onto tethered alkene moieties can produce five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines.

  • Alkyne Nucleophiles: Intramolecular trapping by alkynes can lead to the formation of cyclic enamides or other functionalized heterocycles.

  • Furan Nucleophiles: Furan-terminated cyclizations have been effectively used to synthesize linearly-fused alkaloid precursors.[4]

The success of these cyclizations often depends on the length of the tether connecting the nucleophile to the N-acyliminium ion precursor, which dictates the size of the ring being formed.

Application III: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy.[5] this compound can serve as a key component in MCRs to rapidly build molecular complexity.[6] For instance, a three-component reaction between a β-arylethylamine, this compound, and a third nucleophilic component can lead to the formation of highly substituted heterocyclic scaffolds in a single synthetic operation, a strategy of immense value in diversity-oriented synthesis for drug discovery.[7]

Summary of Applications

ApplicationReaction TypeKey NucleophileHeterocyclic Product(s)Key Advantages
N-Acyl-Pictet-Spengler Intramolecular CyclizationElectron-Rich AreneTetrahydroisoquinolines, β-CarbolinesMild conditions, high yields, direct access to alkaloid cores.[3]
General Cyclizations Intramolecular CyclizationAlkenes, Alkynes, FuransPyrrolidines, Piperidines, Fused-ring systemsHigh C-C bond forming efficiency, construction of complex polycycles.[2]
Multicomponent Reactions One-Pot CondensationVariousHighly substituted N-heterocyclesHigh efficiency, atom economy, rapid library synthesis.[6][7]

Experimental Protocols

Protocol 7.1: Synthesis of this compound

This protocol is adapted from the procedure described by Monti (1930).[8]

Materials:

  • Benzamide

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, suspend benzamide (0.1 mol) in 100 mL of deionized water.

  • Add potassium carbonate (0.01 mol) to the suspension.

  • Slowly add aqueous formaldehyde (0.12 mol) to the mixture with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 24 hours. The suspension will gradually clarify and then a white precipitate will form.

  • Collect the white solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 30 mL).

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as white crystals.

  • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 7.2: Synthesis of a Tetrahydroisoquinoline via N-Acyl-Pictet-Spengler Reaction

This is a general protocol for the acid-catalyzed cyclization of a β-phenylethylamine derivative.

Materials:

  • A β-phenylethylamine (e.g., 3,4-dimethoxyphenethylamine) (1.0 equiv)

  • This compound (1.1 equiv)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Dichloromethane (DCM) or Cyclohexane (Anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow Diagram:

G cluster_workflow General Pictet-Spengler Protocol A 1. Combine Reactants - β-phenylethylamine - this compound - Anhydrous Solvent (DCM) B 2. Add Acid Catalyst - Add TFA dropwise at 0°C A->B C 3. Reaction - Stir at room temperature - Monitor by TLC B->C D 4. Workup - Quench with NaHCO₃ (aq) - Extract with DCM C->D E 5. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Purify by column chromatography D->E F 6. Characterization - ¹H NMR, ¹³C NMR, HRMS E->F

Figure 3: Experimental workflow for tetrahydroisoquinoline synthesis.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the β-phenylethylamine (10 mmol) and this compound (11 mmol). Dissolve the solids in anhydrous dichloromethane (50 mL).

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (20 mmol, 2.0 equiv) dropwise over 5 minutes. Causality Note: The acid acts as a catalyst to promote the in situ formation of the highly electrophilic N-acyliminium ion.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).

  • Aqueous Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzoyl-tetrahydroisoquinoline product.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a powerful and versatile synthon for the construction of nitrogen-containing heterocycles. Its stability, ease of preparation, and ability to serve as a reliable precursor for the highly reactive N-acyliminium ion make it an indispensable tool. The applications demonstrated herein, from the classic Pictet-Spengler reaction to broader intramolecular cyclizations and multicomponent strategies, underscore its broad utility in synthetic organic chemistry. For researchers and professionals in drug development, mastering the use of this reagent provides a direct and efficient pathway to novel and biologically relevant molecular architectures.

References

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  • Gescher, A., et al. (1985). The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Biochemical Pharmacology, 34(15), 2687-91. Available at: [Link]

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The Versatile Role of N-(Hydroxymethyl)benzamide in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of polymer chemistry, the quest for novel monomers and crosslinking agents that impart enhanced properties to materials is perpetual. N-(Hydroxymethyl)benzamide, a bifunctional molecule featuring a reactive hydroxymethyl group and a rigid benzamide moiety, presents a compelling candidate for the development of advanced polymers with tailored thermal, mechanical, and chemical resistance. This guide provides an in-depth exploration of the potential applications of this compound in polymer chemistry, complete with detailed protocols and the scientific rationale behind its use.

Introduction to this compound: A Molecule of Dual Functionality

This compound (NHB) is a derivative of benzamide, synthesized through the reaction of benzamide and formaldehyde.[1] Its chemical structure is characterized by a primary amide and a hydroxymethyl group, both attached to a benzene ring. This unique arrangement offers two key reactive sites for polymer modification and synthesis.

The hydroxymethyl group (-CH₂OH) is the primary locus of reactivity for crosslinking. Similar to the well-established chemistry of N-methylol compounds like N-methylolacrylamide and the constituents of amino resins (e.g., urea-formaldehyde and melamine-formaldehyde resins), the hydroxymethyl group of NHB can undergo condensation reactions.[2][3][4] These reactions, typically promoted by heat and/or acidic catalysts, can lead to the formation of ether linkages between polymer chains, resulting in a robust, three-dimensional network.

The benzamide component, with its aromatic ring, contributes to the rigidity and thermal stability of the resulting polymer. The incorporation of such aromatic structures is a common strategy for enhancing the performance of engineering plastics.

Key Properties of this compound:

PropertyValue
CAS Number 6282-02-6[5]
Molecular Formula C₈H₉NO₂[5]
Molecular Weight 151.16 g/mol [5]
Appearance White to light yellow crystalline powder[6][7]
Melting Point 97.0-104.0 °C[7]

Application as a Crosslinking Agent for Thermosetting Resins

One of the most promising applications of this compound is as a crosslinking agent for thermosetting resins.[8] In this capacity, it can be physically blended with a pre-existing polymer that possesses functional groups capable of reacting with the hydroxymethyl group, such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH₂) groups. Upon heating, the condensation reaction ensues, leading to the formation of a crosslinked network that significantly enhances the material's properties.

This approach is analogous to the use of benzoguanamine in modifying melamine-formaldehyde resins to improve flexibility and other properties.[9][10] The incorporation of the benzamide structure from NHB can be expected to improve the thermal stability and chemical resistance of the cured resin.

Conceptual Experimental Workflow: Crosslinking of a Hydroxyl-Functionalized Polymer with NHB

G cluster_0 Preparation cluster_1 Coating and Curing cluster_2 Characterization start Weigh Hydroxyl-Functionalized Polymer and NHB dissolve Dissolve in a Suitable Solvent (e.g., DMF, NMP) start->dissolve coat Cast the Solution onto a Substrate to Form a Film dissolve->coat dry Dry in a Vacuum Oven at Elevated Temperature (e.g., 80-120 °C) coat->dry cure Cure at a Higher Temperature (e.g., 150-200 °C) to Induce Crosslinking dry->cure analyze Analyze the Crosslinked Film (e.g., FTIR, TGA, DMA) cure->analyze

Caption: Workflow for crosslinking a polymer with NHB.

Protocol 1: Crosslinking of Poly(vinyl alcohol) (PVA) with this compound

This protocol describes a laboratory-scale procedure for crosslinking a common hydroxyl-functionalized polymer, poly(vinyl alcohol), with NHB to create a thermoset film.

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • This compound (NHB)

  • N,N-Dimethylformamide (DMF)

  • p-Toluenesulfonic acid (p-TSA) (catalyst, optional)

  • Glass plates

  • Adjustable film applicator

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a 10% (w/v) solution of PVA in DMF by stirring at 80 °C until fully dissolved.

    • In a separate container, dissolve NHB in DMF to create a 10% (w/v) solution. The amount of NHB can be varied (e.g., 5, 10, 15 wt% relative to PVA) to study the effect of crosslinker concentration.

    • If using a catalyst, prepare a 1% (w/v) solution of p-TSA in DMF.

  • Blending:

    • Combine the PVA and NHB solutions in the desired ratio.

    • If using a catalyst, add the p-TSA solution (e.g., 1 wt% relative to the total polymer and crosslinker weight).

    • Stir the mixture at room temperature for 1 hour to ensure homogeneity.

  • Film Casting:

    • Pour the blended solution onto a clean, level glass plate.

    • Use an adjustable film applicator to create a film of uniform thickness (e.g., 200 µm).

  • Drying and Curing:

    • Place the glass plate in a vacuum oven.

    • Dry the film at 80 °C for 4 hours to remove the bulk of the solvent.

    • Increase the temperature to 160 °C and cure for 2 hours to facilitate the crosslinking reaction.

  • Film Removal and Characterization:

    • Allow the glass plate to cool to room temperature.

    • Carefully peel the crosslinked PVA film from the glass plate.

    • Characterize the film for properties such as solvent resistance (by immersion in water and organic solvents), thermal stability (by Thermogravimetric Analysis - TGA), and mechanical properties (by Dynamic Mechanical Analysis - DMA).

Causality Behind Experimental Choices:

  • Solvent Selection: DMF is chosen for its ability to dissolve both PVA and NHB, ensuring a homogeneous reaction mixture.

  • Catalyst: An acid catalyst like p-TSA can be used to accelerate the rate of the condensation reaction between the hydroxyl groups of PVA and the hydroxymethyl group of NHB.

  • Curing Temperature: The curing temperature is selected to be above the melting point of NHB and high enough to provide sufficient thermal energy to drive the condensation reaction, which involves the elimination of water.

Application as a Functional Monomer in Copolymerization

This compound can also be utilized as a comonomer in polymerization reactions to introduce pendant hydroxymethyl groups along a polymer backbone. This approach is highly analogous to the use of N-methylolacrylamide (NMA), which is a bifunctional monomer with a reactive vinyl group for polymerization and a hydroxymethyl group for subsequent crosslinking.[4][11]

While NHB itself does not possess a polymerizable vinyl group, it can be chemically modified to incorporate one. For instance, it could be reacted with acryloyl chloride or methacryloyl chloride to form N-(acryloyloxymethyl)benzamide or N-(methacryloyloxymethyl)benzamide, respectively. These modified monomers could then be copolymerized with other vinyl monomers (e.g., acrylates, styrenes, vinyl acetate) via free-radical polymerization. The resulting thermoplastic copolymers would have pendant benzamide groups with a reactive site for later crosslinking.

Reaction Scheme: Synthesis of a Polymerizable NHB Derivative and Subsequent Copolymerization

G cluster_0 Monomer Synthesis cluster_1 Copolymerization cluster_2 Crosslinking nhb This compound monomer N-(Acryloyloxymethyl)benzamide nhb->monomer + ac Acryloyl Chloride ac->monomer + copolymer Thermoplastic Copolymer with Pendant Functional Groups monomer->copolymer + comonomer Comonomer (e.g., Methyl Methacrylate) comonomer->copolymer + initiator Free Radical Initiator (e.g., AIBN) initiator->copolymer Initiates thermoset Crosslinked Thermoset Polymer copolymer->thermoset heat Heat / Catalyst heat->thermoset Induces

Caption: Pathway from NHB to a crosslinked polymer.

Protocol 2: Synthesis and Polymerization of N-(Methacryloyloxymethyl)benzamide (Conceptual)

This protocol outlines a conceptual two-step process for creating a crosslinkable polymer using a derivative of NHB.

Part A: Synthesis of N-(Methacryloyloxymethyl)benzamide

Materials:

  • This compound (NHB)

  • Methacryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Column chromatography supplies (silica gel, appropriate eluents)

Procedure:

  • Reaction Setup:

    • Dissolve NHB in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine to the solution to act as a base.

    • Cool the flask in an ice bath.

  • Addition of Methacryloyl Chloride:

    • Slowly add methacryloyl chloride dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

  • Workup and Purification:

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield pure N-(methacryloyloxymethyl)benzamide.

    • Characterize the product using ¹H NMR, ¹³C NMR, and FTIR to confirm its structure.

Part B: Copolymerization with Methyl Methacrylate (MMA)

Materials:

  • N-(Methacryloyloxymethyl)benzamide (from Part A)

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene

  • Methanol

Procedure:

  • Polymerization Setup:

    • In a Schlenk flask, dissolve the synthesized monomer and MMA in toluene in the desired molar ratio.

    • Add AIBN (e.g., 0.5 mol% with respect to the total monomer concentration).

  • Degassing and Polymerization:

    • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the sealed flask in an oil bath preheated to 70 °C and allow the polymerization to proceed for 24 hours.

  • Isolation of the Copolymer:

    • Cool the reaction mixture to room temperature.

    • Precipitate the copolymer by slowly adding the solution to a large excess of cold methanol with stirring.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.

  • Characterization and Crosslinking:

    • Characterize the copolymer using Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by ¹H NMR to determine the copolymer composition.

    • The resulting copolymer can then be crosslinked using a procedure similar to that described in Protocol 1, by casting a film and heating it to induce the self-condensation of the pendant hydroxymethyl groups.

Conclusion and Future Outlook

This compound holds significant, yet largely unexplored, potential in the field of polymer chemistry. Its dual functionality as both a crosslinking agent and a precursor to functional monomers opens up avenues for the creation of a wide range of novel polymeric materials. The protocols and concepts outlined in this guide are intended to serve as a foundation for researchers to begin exploring the utility of this versatile compound. Future research could focus on synthesizing a broader range of polymerizable derivatives of NHB, investigating the kinetics of its crosslinking reactions, and exploring the properties of the resulting thermoset materials for applications in coatings, adhesives, composites, and biomedical devices. The principles of established N-methylol chemistry provide a robust framework for guiding these future investigations.

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Application Notes and Protocols for Polymer Surface Modification using N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Intelligent Polymer Surfaces

In the landscape of advanced materials, particularly within the biomedical and pharmaceutical sectors, the surface of a polymer is not merely a boundary but a dynamic interface that dictates biological interaction. Unmodified polymer surfaces are often bio-inert, leading to undesirable responses such as protein fouling, bacterial adhesion, and poor cellular integration. The strategic modification of these surfaces is therefore paramount to engineering materials that are not just tolerated by biological systems, but actively and predictably engage with them.[1][2]

N-(Hydroxymethyl)benzamide (NHB) emerges as a compelling small molecule for covalent surface functionalization. Its benzamide moiety offers a rigid, aromatic structure that can influence surface energy and provide a scaffold for further molecular interactions. Critically, the hydroxymethyl group (-CH₂OH) presents a reactive handle for forming stable covalent linkages with a variety of polymer surfaces under specific catalytic conditions. This allows for the creation of surfaces with altered hydrophilicity, biocompatibility, and the potential for subsequent conjugation of bioactive molecules.[3]

These application notes provide a comprehensive technical guide to the use of this compound for the surface modification of polymers. We will delve into the mechanistic rationale behind the proposed protocols, offering detailed, step-by-step methodologies for the functionalization of polymers bearing hydroxyl and carboxylic acid groups. Furthermore, we will outline the essential characterization techniques required to validate the success of these modifications. The protocols described herein are designed as robust starting points for researchers to develop bespoke surface-engineered polymers for applications ranging from drug delivery systems to advanced tissue engineering scaffolds.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in surface modification protocols.

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White crystalline powder
Melting Point 101-104 °C
Solubility Soluble in water, alcohols, and other polar organic solvents

The key to NHB's utility in polymer surface modification lies in the reactivity of its N-methylol group. Analogous to other N-methylol compounds like N-methylol acrylamide, the hydroxymethyl group of NHB can undergo acid-catalyzed reactions.[4][5][6] In the presence of an acid catalyst, the hydroxyl group is protonated, forming a good leaving group (water) and generating a reactive carbocation intermediate. This electrophilic species can then be attacked by nucleophiles, such as the hydroxyl or carboxyl groups present on a polymer surface, to form stable ether or ester linkages, respectively.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the conceptual workflows for the surface modification of polymers with this compound.

cluster_0 PART 1: Polymer Surface Activation (Optional) cluster_1 PART 2: Grafting of this compound cluster_2 PART 3: Characterization start Pristine Polymer (e.g., PET) hydrolysis Surface Hydrolysis (e.g., NaOH treatment) start->hydrolysis activated Activated Polymer Surface (-OH & -COOH groups) hydrolysis->activated reaction Acid-Catalyzed Reaction (e.g., Etherification/Esterification) activated->reaction nhb This compound Solution nhb->reaction modified NHB-Modified Polymer Surface reaction->modified atr_ftir ATR-FTIR modified->atr_ftir xps XPS modified->xps contact_angle Contact Angle modified->contact_angle

Caption: General workflow for polymer surface modification with NHB.

Protocol 1: Modification of Hydroxyl-Functionalized Polymer Surfaces

This protocol details the acid-catalyzed etherification of a polymer surface bearing hydroxyl groups with this compound. Poly(vinyl alcohol) (PVA) is used as a model substrate.

Principle:

Under acidic conditions, the hydroxyl group of NHB is protonated, leading to the formation of a resonance-stabilized carbocation. This electrophile then reacts with the nucleophilic surface hydroxyl groups of the polymer, forming a stable ether linkage and covalently attaching the benzamide moiety to the surface.

cluster_0 Reaction Scheme Polymer_OH Polymer-OH Intermediate [Polymer-O-CH2-NH-Benzamide]+ Polymer_OH->Intermediate NHB This compound NHB->Intermediate H_plus H+ (Acid Catalyst) H_plus->NHB Protonation Product Polymer-O-CH2-NH-Benzamide Intermediate->Product Water H2O Intermediate->Water Elimination

Caption: Acid-catalyzed etherification of a hydroxylated polymer surface.

Materials:
  • Hydroxyl-functionalized polymer substrate (e.g., PVA film)

  • This compound (NHB)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)

  • Acid catalyst (e.g., p-Toluenesulfonic acid, PTSA)

  • Deionized water

  • Ethanol

Procedure:
  • Substrate Preparation:

    • Clean the PVA film by sonicating in deionized water for 15 minutes, followed by sonication in ethanol for 15 minutes.

    • Dry the film under a stream of nitrogen and then in a vacuum oven at 40°C for 2 hours.

  • Reaction Setup:

    • Prepare a 0.1 M solution of this compound in anhydrous DMF.

    • Add the acid catalyst (PTSA) to the NHB solution to a final concentration of 0.01 M.

    • Immerse the cleaned and dried PVA film in the reaction solution in a sealed reaction vessel.

  • Reaction Conditions:

    • Heat the reaction vessel to 80°C and maintain this temperature with gentle agitation for 12-24 hours. The reaction time can be optimized based on the desired degree of modification.

  • Post-Reaction Workup:

    • Remove the film from the reaction solution and wash it thoroughly with fresh DMF to remove any unreacted NHB and catalyst.

    • Subsequently, wash the film with ethanol and then with deionized water.

    • Dry the modified film under vacuum at 40°C overnight.

Expected Outcome:

The surface of the PVA film will be functionalized with benzamide groups, leading to a change in surface properties. This can be verified by the characterization methods detailed below.

Protocol 2: Modification of Carboxyl-Functionalized Polymer Surfaces

This protocol describes the acid-catalyzed esterification of a polymer surface containing carboxylic acid groups with this compound. A hydrolyzed Poly(ethylene terephthalate) (PET) surface is used as an example.

Principle:

Similar to the reaction with hydroxyl groups, the acid-catalyzed formation of a carbocation from NHB allows for its reaction with the carboxylic acid groups on the polymer surface. This results in the formation of an ester linkage, covalently attaching the benzamide moiety.

cluster_0 Reaction Scheme Polymer_COOH Polymer-COOH Intermediate [Polymer-COO-CH2-NH-Benzamide]+ Polymer_COOH->Intermediate NHB This compound NHB->Intermediate H_plus H+ (Acid Catalyst) H_plus->NHB Protonation Product Polymer-COO-CH2-NH-Benzamide Intermediate->Product Water H2O Intermediate->Water Elimination

Caption: Acid-catalyzed esterification of a carboxylated polymer surface.

Materials:
  • Poly(ethylene terephthalate) (PET) film

  • Sodium hydroxide (NaOH)

  • This compound (NHB)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Acid catalyst (e.g., PTSA)

  • Deionized water

  • Ethanol

Procedure:
  • Surface Activation (Hydrolysis of PET):

    • Immerse the PET film in a 1 M NaOH solution at 60°C for 30-60 minutes to introduce surface carboxyl and hydroxyl groups.[7]

    • Rinse the film thoroughly with deionized water until the washings are neutral.

    • Dry the hydrolyzed PET film under vacuum at 40°C.

  • Reaction Setup:

    • Follow the same procedure as in Protocol 1, steps 2.1 and 2.2, to prepare the reaction solution.

    • Immerse the dried, hydrolyzed PET film in the NHB/catalyst solution.

  • Reaction Conditions:

    • Heat the reaction vessel to 80°C and maintain this temperature with gentle agitation for 12-24 hours.

  • Post-Reaction Workup:

    • Follow the same washing and drying procedure as in Protocol 1, step 4.

Expected Outcome:

The hydrolyzed PET surface will be functionalized with covalently attached benzamide groups through ester linkages. The success of the modification can be confirmed through surface analysis.

Characterization of Modified Surfaces: A Self-Validating System

Thorough characterization is essential to confirm the successful covalent attachment of this compound and to understand the resulting changes in surface properties.

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a powerful technique for probing the chemical composition of the polymer surface.

  • Expected Spectral Changes:

    • Appearance of new peaks corresponding to the benzamide group:

      • Amide I (C=O stretch) around 1630-1680 cm⁻¹.

      • Amide II (N-H bend) around 1510-1570 cm⁻¹.

      • Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.

    • For esterification (Protocol 2), a new C-O stretch from the newly formed ester linkage may be observed.

    • A decrease in the intensity of the broad -OH peak (for hydroxylated surfaces) or the C=O peak of the carboxylic acid (for carboxylated surfaces) may be seen.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental and chemical state information of the top 5-10 nm of the surface.

  • Expected Elemental and Chemical State Changes:

    • An increase in the nitrogen (N 1s) signal, confirming the presence of the benzamide group.

    • High-resolution C 1s spectra can be deconvoluted to show new peaks corresponding to the carbon atoms in the benzamide moiety (e.g., C=O, C-N, and aromatic carbons).

    • High-resolution N 1s spectra will show a peak corresponding to the amide nitrogen.

Contact Angle Goniometry

This technique measures the wettability of the surface, providing insights into the changes in surface energy.

  • Expected Changes in Wettability:

    • The introduction of the relatively hydrophobic benzamide group is expected to increase the water contact angle, indicating a decrease in surface hydrophilicity. The magnitude of this change will depend on the initial hydrophilicity of the polymer and the density of the grafted benzamide groups.

SurfaceExpected Water Contact Angle
Pristine PVALow (Hydrophilic)
NHB-modified PVAHigher than pristine PVA
Hydrolyzed PETLower than pristine PET
NHB-modified PETHigher than hydrolyzed PET

Applications in Drug Development and Biomedical Research

The ability to precisely modify polymer surfaces with this compound opens up a plethora of opportunities in biomedical applications:

  • Controlled Drug Delivery: The modified surface can alter the release kinetics of encapsulated drugs. The benzamide-functionalized surface can also serve as an anchor point for the covalent attachment of targeting ligands or other therapeutic agents.[3]

  • Tissue Engineering: Tailoring the surface properties of scaffolds can enhance cell adhesion, proliferation, and differentiation. The introduction of benzamide groups can modulate protein adsorption, creating a more favorable microenvironment for specific cell types.

  • Biocompatible Coatings: Functionalizing the surfaces of medical implants and devices can improve their biocompatibility and reduce the risk of adverse immune responses.

Conclusion

This compound is a versatile and accessible reagent for the surface modification of polymers. The protocols outlined in these application notes, grounded in the established reactivity of N-methylol compounds, provide a solid foundation for researchers to explore the potential of NHB in creating advanced, functional biomaterials. The key to success lies in careful execution of the reaction protocols and rigorous characterization to validate the intended surface chemistry. The ability to tailor polymer surfaces at the molecular level with moieties like benzamide is a critical step towards the development of next-generation medical devices and therapeutic systems.

References

  • N-methylol acrylamide and its role in the chemistry of acrylic pressure sensitive adhesives. (URL not available)
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  • Chemical Surface Modification of Poly(ethylene terephthalate). ACS Publications. (URL: [Link])

  • Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. (URL: [Link])

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  • N-Methylolacrylamide. (1994). Some Industrial Chemicals - NCBI Bookshelf. (URL: [Link])

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  • Surface antimicrobial functionalization with polymers: fabrication, mechanisms and applications. Journal of Materials Chemistry B (RSC Publishing). (URL: [Link])

  • New strategies for surface modification of poly (vinyl alcohol) toward click chemistry applications. Sultan Qaboos University House of Expertise. (URL: [Link])

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  • Mechanistic Pathways for the Polymerization of Methylol-Functional Benzoxazine Monomers. ACS Publications. (URL: [Link])

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  • Facile Preparation of Hydrophobic PET Surfaces by Solvent Induced Crystallization. MDPI. (URL: [Link])

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Application Notes & Protocols: The Role of N-(Hydroxymethyl)benzamide in the Synthesis of High-Performance Disperse Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of N-(Hydroxymethyl)benzamide as a pivotal intermediate in the synthesis of specialized azo disperse dyes. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides field-proven experimental protocols, and offers insights into the application of these dyes for hydrophobic fibers such as polyester. The protocols are designed to be self-validating, with explanations for critical process parameters. This note is intended for researchers in materials chemistry, dye synthesis, and textile science, as well as professionals in drug development interested in amide derivatives.

Introduction: The Challenge of Dyeing Hydrophobic Fibers

Disperse dyes are a class of non-ionic colorants characterized by their very low solubility in water. This property makes them uniquely suited for coloring hydrophobic synthetic fibers, most notably polyester, through a process of high-temperature aqueous dispersion.[1] The dye molecules, stabilized in a fine dispersion, can penetrate the amorphous regions of the polymer fibers under high-temperature and high-pressure conditions. Azo compounds, which feature the characteristic nitrogen-nitrogen double bond (-N=N-), represent the largest and most important group of disperse dyes, offering a wide spectrum of brilliant colors.[2]

The performance of a disperse dye—its color fastness to light, washing, and sublimation—is intrinsically linked to its molecular structure. Enhancing these properties often requires the introduction of specific functional groups that can improve the dye's affinity for the fiber and its stability. This compound (also known as N-Methylolbenzamide) has emerged as a valuable and versatile building block for this purpose. It serves as a precursor to introduce the benzamide moiety into the final dye structure, thereby modifying its physicochemical properties.

This guide details the synthesis of this compound and its subsequent use in a multi-step protocol to prepare a novel azo disperse dye, culminating in an application protocol for dyeing polyester fabric.

Foundational Chemistry and Mechanistic Rationale

The core of azo dye synthesis is the azo coupling reaction , an electrophilic aromatic substitution where a diazonium ion (the electrophile) reacts with an electron-rich coupling component (the nucleophile).[2][3][4] While this compound itself is not typically used as a direct coupling component, its utility lies in its ability to modify more conventional couplers, such as naphthol derivatives, prior to the coupling step.

The hydroxyl group of this compound is reactive and can participate in condensation reactions with compounds containing active hydrogen atoms. This allows for the introduction of a —CH₂—NH—CO—C₆H₅ (benzamidomethyl) group onto a coupling component. This modification can enhance the molecular weight and polarity of the resulting dye, often leading to improved sublimation fastness and affinity for polyester.

The overall synthetic strategy is therefore a multi-stage process:

  • Preparation of the Intermediate: Synthesis of this compound from benzamide and formaldehyde.[5][6]

  • Diazotization: Conversion of a primary aromatic amine into a reactive diazonium salt.

  • Coupling: Reaction of the diazonium salt with a suitable coupling partner that has been functionalized with the benzamidomethyl group.

G

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn. This compound and its precursors may cause skin and eye irritation.[6][7] Aromatic amines are often toxic and should be handled with extreme care.

Protocol 1: Synthesis of this compound

This protocol is based on the established reaction between benzamide and formaldehyde in a weakly basic medium.[5][6] The carbonate base facilitates the reaction without causing significant hydrolysis of the amide.

Materials & Equipment:

  • Benzamide

  • Formaldehyde (37-40% aqueous solution)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Deionized Water

  • Round-bottom flask (250 mL), magnetic stirrer, reflux condenser, ice bath, Buchner funnel

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Benzamide121.1424.20.201.0
Formaldehyde (40%)30.0316.50.221.1
Potassium Carbonate138.210.50.0036Catalyst

Procedure:

  • To a 250 mL round-bottom flask, add benzamide (24.2 g, 0.20 mol), deionized water (30 mL), and potassium carbonate (0.5 g).

  • Stir the suspension at room temperature to ensure homogeneity.

  • Slowly add the 40% formaldehyde solution (16.5 g, 0.22 mol) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture gently in a water bath at 60-70°C for 2 hours. The solution should become clear.

  • After the reaction period, cool the flask in an ice bath. A white crystalline product will precipitate.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

  • Dry the product under vacuum or in a desiccator. The expected yield is approximately 80-85%.

Characterization: The product can be characterized by its melting point (approx. 110-114°C) and spectroscopic methods (FT-IR, ¹H NMR).[7]

// Replace with actual chemical structure images if possible, or use text as placeholder struct1 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2331&t=l", label=""]; struct2 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=712&t=l", label=""]; struct3 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=80493&t=l", label=""]; } ondot Caption: Synthesis of this compound.

Protocol 2: Synthesis of a Representative Azo Disperse Dye

This protocol details the synthesis of an illustrative orange/red disperse dye using 4-nitroaniline as the diazo component and a modified 2-naphthol as the coupling component.

Part A: Diazotization of 4-Nitroaniline

Rationale: Diazotization requires cold, acidic conditions to form the nitrosonium ion (NO⁺) electrophile and to keep the resulting diazonium salt stable, as it decomposes readily at higher temperatures to evolve nitrogen gas.[8][9][10]

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water, Ice

ReagentMolar Mass ( g/mol )AmountMoles
4-Nitroaniline138.121.38 g0.01
Conc. HCl36.463.0 mL~0.036
Sodium Nitrite69.000.72 g0.0104

Procedure:

  • In a 100 mL beaker, suspend 4-nitroaniline (1.38 g, 0.01 mol) in a mixture of concentrated HCl (3.0 mL) and water (5 mL).

  • Cool the beaker in an ice-salt bath to 0-5°C with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (0.72 g, 0.0104 mol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred 4-nitroaniline suspension over 15 minutes, ensuring the temperature does not rise above 5°C.

  • Stir the resulting clear solution for an additional 20 minutes at 0-5°C. This is the diazonium salt solution, which should be used immediately in the next step.

Part B: Azo Coupling Reaction

Rationale: The azo coupling reaction is performed under slightly acidic or neutral conditions. The electron-rich coupling component attacks the diazonium ion to form the stable azo linkage.[4][11]

Materials:

  • This compound (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid

  • Diazonium salt solution (from Part A)

Procedure:

  • Prepare the Coupling Solution: In a 250 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) and this compound (1.51 g, 0.01 mol) in 20 mL of glacial acetic acid. Gently warm to 50°C for 30 minutes to facilitate the condensation reaction, forming the benzamidomethyl-naphthol derivative in situ.

  • Cool the solution to room temperature and add it to a solution of sodium hydroxide (0.8 g, 0.02 mol) in 50 mL of water, with stirring. Cool this final coupling solution to 0-5°C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution (from Part A) to the cold, vigorously stirred coupling solution over 30 minutes. The temperature must be maintained at 0-5°C.

  • A brightly colored precipitate (the disperse dye) will form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 1-2 hours to ensure the reaction goes to completion.

  • Collect the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

G cluster_diazo Diazotization cluster_coupler Coupler Functionalization cluster_coupling Azo Coupling A 4-Nitroaniline B 4-Nitrobenzenediazonium chloride A->B NaNO₂, HCl 0-5°C FinalDye Azo Disperse Dye B->FinalDye + C 2-Naphthol + This compound D Functionalized Naphthol C->D Acetic Acid, Δ D->FinalDye NaOH, H₂O 0-5°C

Protocol 3: Application of the Disperse Dye to Polyester Fabric

Rationale: High-temperature, high-pressure (HTHP) dyeing is necessary to swell the polyester fibers, allowing the dispersed dye particles to penetrate the fiber structure. A dispersing agent is critical to maintain a stable, fine particle dispersion and prevent dye aggregation.

Materials & Equipment:

  • Synthesized Disperse Dye

  • Polyester fabric swatch (scoured and pre-wetted)

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Acetic acid (to adjust pH)

  • HTHP laboratory dyeing machine

ParameterValueRationale
Dye Shade2% o.w.f.On weight of fabric; a standard depth for evaluation
Liquor Ratio1:20Ratio of the weight of dyeing solution to fabric
pH4.5 - 5.0Optimal for dye stability and polyester dyeing
Dispersing Agent1.0 g/LTo ensure stable dye dispersion
Dyeing Temperature130°CNecessary for dye penetration into polyester
Dyeing Time45-60 minutesTo allow for dye exhaustion and fixation

Procedure:

  • Dye Dispersion: In a beaker, paste the synthesized dye (e.g., 0.2 g for a 10 g fabric swatch) with the dispersing agent (1.0 g/L) and a small amount of warm water. Make up the volume to create a stock dispersion.

  • Dye Bath Preparation: Set up the HTHP dyeing vessel with the required amount of water (e.g., 200 mL for a 1:20 liquor ratio on 10 g fabric). Add the dispersing agent and adjust the pH to 4.5-5.0 with acetic acid. Add the dye dispersion.

  • Dyeing: Introduce the wetted polyester fabric swatch. Seal the vessel and begin the dyeing program.

    • Ramp the temperature from ambient to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 60 minutes.

    • Cool down to 70°C.

  • Rinsing: Remove the dyed fabric and rinse thoroughly with cold water.

  • Reduction Clearing (After-treatment): To improve wash fastness, treat the dyed fabric in a fresh bath containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80°C for 15 minutes. This step removes any dye loosely adhering to the fiber surface.

  • Rinse the fabric again, neutralize with a weak acid solution, and finally rinse with cold water before air-drying.

Conclusion

This compound serves as an effective and accessible intermediate for modifying the molecular structure of azo disperse dyes. By incorporating the benzamidomethyl group into the dye molecule, it is possible to synthesize colorants with potentially enhanced properties, particularly sublimation and wash fastness, which are critical for high-quality polyester dyeing. The protocols provided herein offer a robust and reproducible framework for the synthesis, purification, and application of these advanced dyes, enabling further research into structure-property relationships in coloration science.

References

  • Synthesis of this compound. PrepChem.com.

  • This compound. ChemBK.

  • Synthesis of azo disperse dye containing an N-methylphthalimide group. ResearchGate.

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  • Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol. Benchchem.

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.

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  • Nigerian Journal of Textiles (NJT). Nigerian Journal of Textiles.

  • SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS. Science World Journal.

  • Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. MDPI.

  • Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. MDPI.

  • Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. MDPI.

  • Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. ElectronicsAndBooks.

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  • Reactions of Diazonium Salts. Master Organic Chemistry.

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. OScice.

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS.

  • Synthesis of Novel Disperse Dyes with Dihydropyrimidinone Scaffold: Development of Multicomponent Protocol. ResearchGate.

  • This compound 6282-02-6. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • Reactions of Diazonium Salts. Chemistry LibreTexts.

  • Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine. ResearchGate.

  • some reactions of diazonium ions. Chemguide.

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  • Chemical Reactions of Diazonium Salts. BYJU'S.

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Application Notes and Protocols for N-(Hydroxymethyl)benzamide in Biopolymer Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Re-evaluating Crosslinking Paradigms with N-(Hydroxymethyl)benzamide

In the realm of biomaterials science, the ability to precisely modulate the physical and biological properties of biopolymers is paramount. Crosslinking, the process of forming covalent or ionic bonds between polymer chains, stands as a cornerstone technique for enhancing the mechanical strength, thermal stability, and degradation kinetics of biopolymers such as collagen, gelatin, and chitosan. While traditional crosslinkers like glutaraldehyde and carbodiimides (e.g., EDC-NHS) have been extensively used, concerns regarding their cytotoxicity and the stability of the resulting linkages have prompted a search for viable alternatives.[1][2]

This guide introduces this compound (NHMB), a member of the N-methylol family of compounds, as a promising crosslinking agent for biopolymer modification. NHMB offers a unique reactivity profile, forming stable methylene bridges between nucleophilic groups within the biopolymer matrix. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols for the crosslinking of common biopolymers, and methodologies for the thorough characterization of the resulting materials.

The Chemistry of this compound Crosslinking: A Mechanistic Overview

This compound is synthesized from the reaction of benzamide and formaldehyde.[3] The crosslinking mechanism of NHMB is predicated on the reactivity of its N-hydroxymethyl group, particularly with primary amines and amides present in biopolymers. The reaction proceeds via the formation of a reactive intermediate that subsequently forms a stable methylene bridge (-CH₂-) between polymer chains.

The primary targets for NHMB crosslinking in common biopolymers are:

  • Proteins (Collagen, Gelatin): The ε-amino groups of lysine and hydroxylysine residues, as well as the guanidinium group of arginine, are primary reaction sites.[4][5][6][7]

  • Polysaccharides (Chitosan): The primary amine groups on the glucosamine units are readily available for reaction.

The crosslinking reaction is typically catalyzed by mild acidic or basic conditions and can be influenced by temperature and reaction time. A critical consideration with N-methylol compounds is the potential for the release of residual formaldehyde, a known cytotoxic agent.[8][9][10] Therefore, thorough washing and purification of the crosslinked biopolymer are essential.

Visualizing the Crosslinking Process

To illustrate the proposed mechanism and experimental workflow, the following diagrams are provided.

Crosslinking_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Biopolymer Biopolymer Chain 1 (with -NH2 group) Intermediate Reactive Intermediate (Schiff Base Formation) Biopolymer->Intermediate Reaction with NHMB NHMB This compound (C6H5CONHCH2OH) NHMB->Intermediate Biopolymer2 Biopolymer Chain 2 (with -NH2 group) Crosslinked_Biopolymer Crosslinked Biopolymer (Methylene Bridge) Biopolymer2->Crosslinked_Biopolymer Intermediate->Crosslinked_Biopolymer Reaction with Biopolymer Chain 2

Caption: Proposed mechanism of NHMB crosslinking.

Experimental_Workflow Start Start: Biopolymer Solution Add_NHMB Add this compound Solution Start->Add_NHMB Adjust_pH Adjust pH and Temperature Add_NHMB->Adjust_pH Incubate Incubate for Crosslinking Adjust_pH->Incubate Wash Wash and Purify Incubate->Wash Characterize Characterize Crosslinked Biopolymer Wash->Characterize Lyophilize Lyophilize for Storage/Analysis Wash->Lyophilize End End: Crosslinked Biopolymer Scaffold Lyophilize->End

Caption: General experimental workflow for NHMB crosslinking.

Protocols for Biopolymer Crosslinking with this compound

The following protocols are provided as a starting point for the crosslinking of gelatin, collagen, and chitosan. Researchers should note that optimal conditions may vary depending on the specific biopolymer source, its molecular weight, and the desired final properties of the crosslinked material.

Protocol 1: Crosslinking of Gelatin Hydrogels

This protocol is adapted from methodologies for similar N-methylol compounds.[11]

Materials:

  • Gelatin (Type A or B)

  • This compound (NHMB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • 1 M HCl and 1 M NaOH for pH adjustment

Procedure:

  • Prepare Gelatin Solution: Dissolve 10% (w/v) gelatin in PBS at 50°C with continuous stirring until fully dissolved.

  • Prepare NHMB Solution: In a separate container, dissolve the desired concentration of NHMB (e.g., 1-5% w/v) in DI water at room temperature.

  • Mixing and pH Adjustment: Add the NHMB solution to the gelatin solution and mix thoroughly. Adjust the pH of the mixture to the desired level (e.g., pH 9) using 1 M NaOH.

  • Casting and Crosslinking: Immediately cast the solution into desired molds. Incubate at 37°C for 24-48 hours to allow for crosslinking.

  • Washing: After gelation, wash the hydrogels extensively with DI water for 48 hours, changing the water every 12 hours to remove unreacted NHMB and any potential residual formaldehyde.

  • Characterization/Storage: The crosslinked hydrogels are now ready for characterization or can be lyophilized for long-term storage.

Protocol 2: Crosslinking of Collagen Scaffolds

This protocol provides a general framework for crosslinking collagen.[12][13][14]

Materials:

  • Type I Collagen (e.g., from bovine tendon)

  • This compound (NHMB)

  • 0.01 M Acetic Acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • 1 M HCl and 1 M NaOH for pH adjustment

Procedure:

  • Prepare Collagen Solution: Dissolve collagen in 0.01 M acetic acid to a final concentration of 5 mg/mL by stirring overnight at 4°C.

  • Prepare NHMB Solution: Prepare a stock solution of NHMB (e.g., 50 mg/mL) in DI water.

  • Crosslinking Reaction: Add the NHMB stock solution to the collagen solution to achieve the desired final concentration of NHMB (e.g., 1-10 mg/mL). Adjust the pH to 8.5-9.0 with 1 M NaOH.

  • Incubation: Incubate the mixture at room temperature for 24 hours.

  • Dialysis: Transfer the crosslinked collagen solution to a dialysis membrane (e.g., 12-14 kDa MWCO) and dialyze against DI water for 72 hours, with water changes every 12 hours, to remove unreacted crosslinker.

  • Lyophilization: Lyophilize the dialyzed solution to obtain a crosslinked collagen sponge or scaffold.

Protocol 3: Crosslinking of Chitosan Films

This protocol outlines the crosslinking of chitosan films.[15][16]

Materials:

  • Chitosan (medium molecular weight, >75% deacetylation)

  • 1% (v/v) Acetic Acid

  • This compound (NHMB)

  • Deionized (DI) water

  • 1 M NaOH

Procedure:

  • Prepare Chitosan Solution: Dissolve 2% (w/v) chitosan in 1% acetic acid with stirring for 24 hours at room temperature.

  • Prepare NHMB Solution: Dissolve NHMB in DI water to a concentration of 5% (w/v).

  • Film Casting: Cast the chitosan solution into a petri dish and allow it to air-dry in a fume hood to form a thin film.

  • Crosslinking: Immerse the dried chitosan film in the 5% NHMB solution. Adjust the pH of the solution to 9-10 with 1 M NaOH. Allow the crosslinking reaction to proceed for 12-24 hours at 40°C.

  • Washing: Remove the film from the crosslinking solution and wash it extensively with DI water to remove any unreacted NHMB.

  • Drying: Dry the crosslinked chitosan film at room temperature.

Characterization of NHMB-Crosslinked Biopolymers

A thorough characterization of the crosslinked materials is crucial to validate the crosslinking process and to understand the impact on the material's properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the formation of new covalent bonds. Look for changes in the amide I and amide II bands of proteins, and potential new peaks corresponding to the methylene bridges.[17][18][19][20][21][22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the crosslinked network, including the identification of the specific amino acid residues involved in crosslinking.[3][12][17][24]

Characteristic FTIR Peaks for Gelatin Wavenumber (cm⁻¹)
Amide A (N-H stretching)~3300
Amide I (C=O stretching)~1650
Amide II (N-H bending and C-N stretching)~1550
Amide III (C-N stretching and N-H bending)~1240

Changes in the intensity and position of these peaks after crosslinking can indicate the involvement of amine and amide groups in the reaction.

Physical and Mechanical Properties
  • Swelling Ratio: The swelling ratio provides an indication of the crosslinking density. A lower swelling ratio generally corresponds to a higher degree of crosslinking.

  • Mechanical Testing: Uniaxial tensile testing or compression testing can be used to determine the Young's modulus, ultimate tensile strength, and elongation at break of the crosslinked materials.[1][2][3][25][26] An increase in the Young's modulus and tensile strength is expected after crosslinking.

Property Expected Change after NHMB Crosslinking Rationale
Swelling RatioDecreaseFormation of a more tightly bound network restricts water uptake.
Young's ModulusIncreaseIncreased stiffness due to the formation of covalent crosslinks.
Ultimate Tensile StrengthIncreaseThe material can withstand greater stress before failure.
Elongation at BreakDecreaseThe polymer chains are less able to slide past each other.
Biological Evaluation
  • Enzymatic Degradation: The resistance of the crosslinked biopolymer to enzymatic degradation (e.g., using collagenase for collagen and gelatin) should be assessed to determine its stability in a biological environment.

  • Cytotoxicity: It is imperative to evaluate the cytotoxicity of the crosslinked material using standard assays (e.g., MTT or Live/Dead staining) with relevant cell lines to ensure its biocompatibility.[13][22] Any leached unreacted NHMB or formaldehyde could be a source of toxicity.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Successful crosslinking should result in observable changes in the physical properties of the biopolymer, such as decreased solubility and increased mechanical strength. The characterization techniques outlined provide the means to quantify these changes and confirm the formation of a crosslinked network. It is strongly recommended that researchers perform control experiments (biopolymer without NHMB) to provide a baseline for comparison.

Conclusion and Future Outlook

This compound presents a compelling alternative for the crosslinking of biopolymers. Its ability to form stable methylene bridges offers the potential to create robust and biocompatible materials for a range of applications in tissue engineering, drug delivery, and regenerative medicine. The protocols and characterization methods provided in this guide are intended to equip researchers with the foundational knowledge to explore the utility of NHMB in their work. Further optimization of reaction conditions and in-depth biological evaluation will be crucial in fully realizing the potential of this promising crosslinking agent.

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  • Possible crosslinks in a melamine resin, ether or methylene bridges.
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Application Notes and Protocols for Cell Fixation Using N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Crosslinking Agent for Cellular Preservation

In the pursuit of preserving cellular architecture and biomolecular integrity for microscopic analysis, the choice of fixative is paramount. While traditional aldehyde-based fixatives like formaldehyde and glutaraldehyde are widely used, their inherent toxicity and potential to mask antigenic epitopes necessitate the exploration of alternative reagents.[1][2][3] This application note introduces N-(Hydroxymethyl)benzamide, a stable, crystalline solid, as a potential novel crosslinking fixative for cell biology applications.

This compound (C8H9NO2, Molar Mass: 151.16 g/mol ) is an organic compound that can be synthesized from benzamide and formaldehyde.[4] Its structure, featuring a reactive N-hydroxymethyl group, suggests a potential for controlled protein crosslinking, offering a new avenue for researchers seeking to optimize their cell fixation protocols. This document provides a comprehensive guide to the theoretical mechanism, practical application, and comparative evaluation of this compound for the fixation of both adherent and suspension cells.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a fixative is crucial for its effective application.

PropertyValueReference
Molecular Formula C8H9NO2
Molar Mass 151.16 g/mol
Appearance White to off-white solid[5]
Melting Point 95-100 °C
Solubility Slightly soluble in water and DMSO
Stability Stable under normal temperatures and pressures[6]

Proposed Mechanism of Action: Covalent Crosslinking of Cellular Proteins

The efficacy of this compound as a fixative is predicated on its ability to form stable covalent crosslinks between cellular proteins, thereby preserving the intricate cytoarchitecture. The proposed mechanism involves the N-hydroxymethyl group, which can become activated to form a reactive electrophilic species. This electrophile can then react with nucleophilic groups present on amino acid side chains, such as the primary amines of lysine residues.[7][8]

This reaction is analogous to the crosslinking mechanism of formaldehyde, but the benzamide moiety may influence the reaction kinetics and the properties of the resulting crosslinked network.[9][10] The larger size of this compound compared to formaldehyde could potentially lead to different spacing of crosslinks, which may affect antigen preservation and accessibility.

This compound Crosslinking Mechanism cluster_0 Activation cluster_1 Crosslinking N-HMB This compound Reactive_Species Reactive Electrophilic Intermediate N-HMB->Reactive_Species Activation (e.g., protonation) Protein1 Protein 1 (with Lysine) Reactive_Species->Protein1 Nucleophilic attack by amine group Crosslinked_Proteins Crosslinked Proteins Protein1->Crosslinked_Proteins Protein2 Protein 2 (with Lysine) Protein2->Crosslinked_Proteins

Caption: Proposed mechanism of protein crosslinking by this compound.

Detailed Protocols for Cell Fixation

The following protocols are designed as a starting point for researchers. Optimization of concentration, incubation time, and temperature may be necessary for specific cell types and downstream applications.

Protocol 1: Fixation of Adherent Cells

This protocol is suitable for cells grown in monolayers on coverslips, chamber slides, or multi-well plates.[11][12][13][14]

Materials:

  • This compound (NHB)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture medium

  • Coverslips or chamber slides with adherent cells

Procedure:

  • Prepare a 1 M stock solution of NHB in DMSO. Gently warm and vortex to dissolve completely. Store at -20°C in small aliquots.

  • Prepare fresh working solutions of NHB in PBS. A starting range of 10-100 mM is recommended. For example, to make a 50 mM solution, add 50 µL of the 1 M stock solution to 950 µL of PBS.

  • Wash the cells once with pre-warmed PBS to remove culture medium.

  • Aspirate the PBS and add the NHB working solution. Ensure the cells are completely covered.

  • Incubate for 15-30 minutes at room temperature.

  • Aspirate the NHB solution and wash the cells three times with PBS for 5 minutes each.

  • The fixed cells are now ready for permeabilization and immunolabeling.

Protocol 2: Fixation of Suspension Cells

This protocol is designed for cells grown in suspension.[11][12][13][14]

Materials:

  • This compound (NHB)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Suspension cells in culture medium

  • Microcentrifuge tubes

  • Cytocentrifuge or adhesion slides (e.g., poly-L-lysine coated)

Procedure:

  • Prepare NHB stock and working solutions as described in Protocol 1.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in pre-warmed PBS and centrifuge again.

  • Resuspend the cell pellet in the NHB working solution to a concentration of 1-5 x 10^6 cells/mL.

  • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Centrifuge the fixed cells at 500 x g for 5 minutes.

  • Resuspend the cell pellet in PBS and wash twice by centrifugation.

  • Resuspend the final cell pellet in a small volume of PBS.

  • Adhere the cells to slides using a cytocentrifuge or by incubation on adhesion slides.

  • The fixed cells are now ready for subsequent staining procedures.

Comparative Analysis with Standard Fixatives

The choice of fixative should be guided by the specific requirements of the experiment.[15][16][17] The following table provides a theoretical comparison of this compound with commonly used fixatives.

FeatureThis compound (Theoretical)FormaldehydeGlutaraldehydeMethanol/Acetone
Mechanism CrosslinkingCrosslinkingCrosslinkingDehydration/Precipitation
Toxicity Harmful if swallowed, causes skin and eye irritation[5][6][18][19]Carcinogen, toxicToxic, potent allergenFlammable, toxic
Antigen Preservation Potentially better due to different crosslink spacingCan mask epitopesStrong epitope maskingCan denature some proteins
Morphology Preservation Expected to be goodGoodExcellentCan cause cell shrinkage[20]
Permeabilization Requires separate permeabilization stepRequires separate permeabilization stepRequires separate permeabilization stepPermeabilizes during fixation
Nucleic Acid Integrity Unknown, likely better than formaldehydeCan cause DNA-protein crosslinks[21]Strong crosslinking can damage nucleic acidsGood for nucleic acid preservation

Decision-Making Workflow for Fixative Selection

Choosing the optimal fixative is a critical step in experimental design. The following workflow can guide researchers in their decision-making process.

Fixative Selection Workflow Start Start: Define Experimental Goal Goal Primary Goal? Start->Goal Morphology High-Resolution Morphology Goal->Morphology Morphology Antigenicity Preserve Antigenicity Goal->Antigenicity Antigenicity Nucleic_Acids Preserve Nucleic Acids Goal->Nucleic_Acids Nucleic Acids Glutaraldehyde Glutaraldehyde Morphology->Glutaraldehyde Formaldehyde Formaldehyde Antigenicity->Formaldehyde NHB This compound (Novel Approach) Antigenicity->NHB Methanol Methanol/Acetone Nucleic_Acids->Methanol

Caption: A decision-making workflow for selecting an appropriate cell fixative.

Troubleshooting Common Issues

As with any new protocol, optimization is key. The following guide addresses potential issues that may arise when using this compound for cell fixation.[20][22][23][24]

IssuePotential CauseRecommended Solution
Weak or no signal in immunofluorescence - Insufficient fixation - Over-fixation masking epitopes- Increase NHB concentration or incubation time. - Decrease NHB concentration or incubation time; consider a mild antigen retrieval step.
High background staining - Incomplete washing - Non-specific antibody binding- Increase the number and duration of PBS washes after fixation. - Use an appropriate blocking buffer before antibody incubation.
Poor cellular morphology - Suboptimal NHB concentration - Cells not healthy prior to fixation- Titrate the NHB concentration to find the optimal balance for your cell type. - Ensure cells are in a logarithmic growth phase and handle them gently.
Cell loss (adherent cells) - Cells detaching during fixation or washing- Use pre-warmed solutions. - Be gentle during aspiration and addition of liquids.
Cell clumping (suspension cells) - Incomplete dissociation of cell pellet- Gently triturate the cell pellet after each centrifugation step.

Conclusion and Future Directions

This compound presents a promising, yet exploratory, alternative to conventional fixatives in cell biology. Its proposed crosslinking mechanism, coupled with its solid and stable nature, makes it an attractive candidate for further investigation. The protocols and comparative data presented in this application note serve as a foundational guide for researchers to explore its potential in their specific applications. Further studies are warranted to fully characterize its effects on a wide range of cellular targets and to validate its performance in various downstream analyses, including immunofluorescence, in situ hybridization, and electron microscopy.

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  • Google Patents. CN103172482A - Method for preparing first-grade amide from aldoxime or formaldehyde and hydroxylamine.
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  • Li, Y., et al. (2021). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. Molecules, 26(16), 4983. [Link]

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Application Notes and Protocols: N-(Hydroxymethyl)benzamide in Proteomics for Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the dynamic field of proteomics, the comprehensive analysis of protein-protein interactions (PPIs) within their native cellular environment is paramount to understanding complex biological processes. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions. While formaldehyde is a widely used crosslinking agent due to its high reactivity and cell permeability, concerns about its aggressive nature and potential to induce extensive, sometimes irreversible, modifications have prompted the exploration of milder alternatives. This application note introduces N-(Hydroxymethyl)benzamide as a potential alternative, acting as a formaldehyde prodrug for more controlled in situ crosslinking. We provide a detailed theoretical framework for its application, including its mechanism of action and proposed protocols for its use in proteomics sample preparation, alongside a discussion of its potential advantages and limitations compared to traditional formaldehyde crosslinking.

Introduction: The Challenge of Capturing the Interactome

The cellular landscape is a bustling metropolis of proteins, forming intricate and often transient networks that dictate cellular function. A key challenge in proteomics is to preserve these delicate interactions during sample preparation for analysis by mass spectrometry. Chemical crosslinking offers a solution by "freezing" these interactions in time, creating covalent bonds between interacting proteins.[1][2]

Formaldehyde has long been the workhorse for in situ crosslinking. Its small size allows it to readily penetrate cell membranes, and its high reactivity ensures efficient capture of even transient PPIs.[3][4] However, this high reactivity can be a double-edged sword, leading to extensive and sometimes non-specific crosslinking, which can complicate data analysis. Furthermore, the reversal of formaldehyde crosslinks can be inefficient, potentially leading to sample loss and biased results.[5]

This has led to a search for alternative crosslinking strategies that offer a more controlled and potentially reversible approach. Here, we explore the potential of this compound as one such alternative.

This compound: A Potential Formaldehyde Prodrug for Controlled Crosslinking

This compound is a carbinolamide that can be synthesized from benzamide and formaldehyde.[6] From a chemical standpoint, it can be considered a more stable precursor, or "prodrug," of formaldehyde. The central hypothesis for its use in proteomics is that it may provide a slower, more controlled release of formaldehyde within the cellular environment, leading to a more targeted and less aggressive crosslinking reaction.

Proposed Mechanism of Action

The crosslinking activity of this compound is predicated on its ability to decompose and release formaldehyde. This process is pH-dependent.[7] Once released, formaldehyde reacts with nucleophilic amino acid residues on the surface of proteins, primarily the primary amines of lysine side chains and the N-terminus, as well as the guanidinium group of arginine.[8][9]

The reaction proceeds in two main steps:

  • Schiff Base Formation: Formaldehyde reacts with a primary amine to form a reactive Schiff base.

  • Methylene Bridge Formation: The Schiff base then reacts with a nearby nucleophilic residue on an interacting protein to form a stable methylene bridge, thus covalently linking the two proteins.

The controlled release of formaldehyde from this compound could potentially offer several advantages over the direct use of formaldehyde solutions.

Potential Advantages of this compound in Proteomics

  • Milder Reaction Conditions: The slower release of the reactive species could lead to a less aggressive crosslinking reaction, potentially reducing the formation of large, insoluble protein aggregates.

  • Improved Specificity: A more controlled reaction may favor the capture of specific, high-affinity interactions over non-specific, proximity-based crosslinks.

  • Reduced Artifacts: The lower effective concentration of formaldehyde at any given time might minimize unwanted side reactions and protein modifications.

Proposed Experimental Protocols

Disclaimer: The following protocols are theoretical and based on the chemical properties of this compound and established protocols for formaldehyde crosslinking. Optimization will be required for specific cell types and experimental goals.

Materials and Reagents
  • This compound (ensure high purity)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.25 M Glycine)

  • Reducing Agent (e.g., 100 mM Dithiothreitol - DTT)

  • Alkylating Agent (e.g., 200 mM Iodoacetamide - IAA)

  • Sequencing-grade Trypsin

  • Mass Spectrometry-grade solvents (acetonitrile, formic acid, water)

Protocol 1: In Situ Crosslinking of Adherent Mammalian Cells

This protocol outlines the proposed steps for crosslinking proteins directly within cultured adherent cells.

Step-by-Step Methodology:

  • Cell Culture: Grow adherent cells to 80-90% confluency in appropriate culture vessels.

  • Preparation of Crosslinking Solution: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 1-5 mM) in pre-warmed (37°C) serum-free culture medium or PBS.

  • Crosslinking Reaction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add the pre-warmed this compound crosslinking solution to the cells.

    • Incubate for a defined period (e.g., 15-60 minutes) at 37°C. Optimization of concentration and incubation time is critical.

  • Quenching the Reaction:

    • Aspirate the crosslinking solution.

    • Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) and incubate for 15 minutes at room temperature with gentle agitation.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Downstream Proteomics Sample Preparation: Proceed with the clarified lysate for standard bottom-up proteomics workflows, including protein quantification, reduction, alkylation, and tryptic digestion.

Visualization of the Proposed Workflow

in_situ_crosslinking_workflow cluster_cell_culture Cell Culture cluster_crosslinking Crosslinking cluster_quenching Quenching cluster_lysis Cell Lysis & Protein Extraction cluster_downstream Downstream Proteomics cell_culture Adherent Cells (80-90% Confluency) add_nhb Add this compound (1-5 mM, 37°C) cell_culture->add_nhb incubate_crosslink Incubate (15-60 min) add_nhb->incubate_crosslink add_quencher Add Quenching Solution (e.g., Tris-HCl) incubate_crosslink->add_quencher incubate_quench Incubate (15 min) add_quencher->incubate_quench cell_lysis Add Lysis Buffer incubate_quench->cell_lysis centrifugation Clarify Lysate cell_lysis->centrifugation sample_prep Reduction, Alkylation, Trypsin Digestion centrifugation->sample_prep ms_analysis LC-MS/MS Analysis sample_prep->ms_analysis

Caption: Proposed workflow for in situ crosslinking using this compound.

Protocol 2: Standard Bottom-Up Proteomics Sample Preparation Post-Crosslinking

This protocol details the steps following cell lysis to prepare the crosslinked proteins for mass spectrometry analysis.

Step-by-Step Methodology:

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a standard method (e.g., BCA assay).

  • Reduction: To an aliquot of the lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Protein Precipitation (Optional but Recommended): Precipitate the proteins using a method like acetone or TCA precipitation to remove interfering substances.

  • Tryptic Digestion:

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Reversal of Crosslinks:

    • Heat the sample at 95-100°C for 30-60 minutes to reverse the methylene bridges formed by formaldehyde. The efficiency of reversal should be empirically determined.

  • Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualization of the Downstream Processing

downstream_processing_workflow start Clarified Lysate quant Protein Quantification start->quant red Reduction (DTT) quant->red alk Alkylation (IAA) red->alk digest Trypsin Digestion alk->digest reverse Crosslink Reversal (Heat) digest->reverse desalt Peptide Desalting (C18) reverse->desalt ms LC-MS/MS Analysis desalt->ms

Caption: Standard workflow for post-crosslinking sample preparation.

Data Analysis Considerations

The identification of crosslinked peptides from the MS data requires specialized software that can handle the complexity of matching spectra to pairs of peptides. The search parameters should be set to include the mass modification corresponding to a methylene bridge (+12.0000 Da) on reactive amino acid residues.

Limitations and Future Directions

The primary limitation of using this compound is the current lack of empirical data on its efficiency and specificity as a crosslinking agent in proteomics. Further research is needed to:

  • Optimize Reaction Conditions: Systematically determine the optimal concentration, incubation time, and temperature for various cell types.

  • Evaluate Crosslinking Efficiency: Compare the number and quality of identified crosslinks to those obtained with formaldehyde.

  • Assess Reversibility: Quantify the efficiency of crosslink reversal under different conditions.

  • Investigate Cellular Uptake and Decomposition Rate: Understand the kinetics of this compound uptake and its conversion to formaldehyde within the cell.

Conclusion

This compound presents an intriguing, albeit theoretical, alternative to formaldehyde for the in situ crosslinking of proteins for mass spectrometry-based proteomics. Its potential to act as a formaldehyde prodrug offers the promise of a more controlled and milder crosslinking reaction, which could be advantageous for studying delicate protein-protein interactions. The protocols and considerations outlined in this application note provide a starting point for researchers interested in exploring this novel crosslinking strategy. Rigorous experimental validation is now required to ascertain its utility and establish its place in the proteomics toolkit.

References

  • Chavez JD, Eng JK, Schweppe DK, Cilia M, Rivera K, Zhong X, et al. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry. PLoS ONE. 2016;11(12):e0167547. Available from: [Link]

  • PrepChem. Synthesis of this compound. [Internet]. [place unknown]: PrepChem.com; [date unknown]. Available from: [Link]

  • Tenn WJ 3rd, French NL, Nagorski RW. Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. Org Lett. 2001;3(1):75-8. Available from: [Link]

  • Klockenbusch C, Kast J. Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. Expert Rev Proteomics. 2010;7(4):539-51. Available from: [Link]

  • Sutherland BW, Toews J, Kast J. Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. Methods. 2008;44(3):294-302. Available from: [Link]

  • Ross D, Farmer PB, Gescher A, Hickman JA, Threadgill MD. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochem Pharmacol. 1983;32(11):1773-81. Available from: [Link]

  • French JE, Andersen ME. The development of a physiologically based inhalation model for formaldehyde in rats and humans. Toxicol Appl Pharmacol. 1984;76(3):504-21. Available from: [Link]

  • Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. PubMed. Available from: [Link]

  • Your prodrug releases formaldehyde: should you be concerned? No! PubMed. Available from: [Link]

  • Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species. PubMed. Available from: [Link]

  • Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. PMC. Available from: [Link]

  • Comparison of formaldehyde with established crosslinkers to characterize transient protein structures using mass spectrometry. UBC Library Open Collections. Available from: [Link]

  • Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC. Available from: [Link]

  • Antagonistic reactions of arginine and lysine against formaldehyde and their relation to cell proliferation, apoptosis, folate cycle and photosynthesis. PubMed. Available from: [Link]

  • Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. PMC. Available from: [Link]

  • Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. PubMed. Available from: [Link]

  • Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science. Available from: [Link]

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Application Notes & Protocols: N-(Hydroxymethyl)benzamide as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Masked Electrophile

In the landscape of medicinal chemistry, the efficient construction of nitrogen-containing heterocycles and complex molecular scaffolds is a paramount objective. Many pharmaceuticals and bioactive molecules feature an amide backbone, but the direct functionalization of the α-carbon to the amide nitrogen is a formidable challenge due to the inherent stability of the amide bond. N-(Hydroxymethyl)benzamide (NHB) emerges as a strategically crucial intermediate that elegantly circumvents this challenge. It serves as a stable, crystalline, and easily handled solid precursor to a highly reactive electrophilic species: the N-acyliminium ion.[1] This transient intermediate is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, enabling access to a diverse array of molecular architectures from simple starting materials.[2]

This guide provides an in-depth exploration of this compound's synthesis, characterization, and application in drug discovery workflows. We will detail the underlying chemical principles, provide field-tested protocols, and explain the causality behind experimental choices to empower researchers in their synthetic campaigns.

The Core Principle: In Situ Generation of N-Acyliminium Ions

The synthetic utility of this compound is almost entirely derived from its ability to act as a precursor to an N-acyliminium ion (NAI). Due to their high reactivity, these cationic intermediates are rarely isolated and are instead generated in situ.[1] The process is typically initiated under acidic conditions (either Brønsted or Lewis acid catalysis), where the hydroxyl group of NHB is protonated, transforming it into an excellent leaving group (water). The subsequent loss of water generates the resonance-stabilized, yet highly electrophilic, N-acyliminium ion.[1][2]

This heightened electrophilicity, compared to a standard iminium ion, allows it to react with a wide spectrum of weak nucleophiles, including aromatic rings, alkenes, and even alkynes, to form new covalent bonds.[1][3] This reactivity is the cornerstone of its application in building complex molecular frameworks.[2][3]

G cluster_0 Generation of N-Acyliminium Ion cluster_1 Nucleophilic Trapping NHB This compound Protonated Protonated Intermediate (Good Leaving Group) NHB->Protonated + H⁺ (Acid Catalyst) NAI N-Acyliminium Ion (Reactive Electrophile) Protonated->NAI - H₂O Product New C-C or C-X Bond (Drug Scaffold) NAI->Product C-C or C-X Bond Formation Nucleophile Nucleophile (Nu⁻) (e.g., Indole, Alkene) Nucleophile->Product

Figure 1: Mechanism of N-acyliminium ion generation and trapping.

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound from benzamide and formaldehyde, adapted from established literature procedures.[4] The reaction proceeds via a base-catalyzed addition of the amide N-H across the carbonyl of formaldehyde.

A. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesMolar Eq.
BenzamideC₇H₇NO121.1410.0 g0.08251.0
Formaldehyde (37% aq. soln.)CH₂O30.037.4 mL0.0911.1
Potassium CarbonateK₂CO₃138.210.57 g0.00410.05
Deionized WaterH₂O18.0250 mL--
Diethyl Ether (for washing)(C₂H₅)₂O74.1250 mL--

B. Equipment

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Büchner funnel and filter flask

  • Glassware for recrystallization

C. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add benzamide (10.0 g, 0.0825 mol) and deionized water (25 mL).

  • Base Addition: Add potassium carbonate (0.57 g, 0.0041 mol). Stir the suspension at room temperature for 15 minutes. The base acts as a catalyst to deprotonate a small fraction of the benzamide, increasing its nucleophilicity.

  • Formaldehyde Addition: Slowly add formaldehyde solution (7.4 mL, 0.091 mol) to the stirring suspension.

  • Reaction: Stir the mixture at room temperature for 24 hours. The initial suspension of benzamide should gradually be replaced by a precipitate of the product.

  • Isolation: Cool the reaction mixture in an ice-water bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 10 mL) followed by cold diethyl ether (2 x 25 mL) to remove any unreacted starting material and impurities.

  • Drying: Dry the product under vacuum to a constant weight. A typical yield is 80-85%.

D. Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical methods.

PropertyExpected ValueSource
CAS Number 6282-02-6[5]
Molecular Formula C₈H₉NO₂[5]
Molecular Weight 151.17 g/mol [5]
Appearance White crystalline solid-
Melting Point 108-110 °C[5]
¹H NMR (400 MHz, DMSO-d₆) δ 8.65 (t, 1H), 7.85 (d, 2H), 7.50 (m, 3H), 5.60 (t, 1H), 4.55 (d, 2H)-

Protocol 2: Application in Scaffold Synthesis via N-Acyliminium Ion Trapping

This protocol demonstrates the use of this compound to synthesize a new C-C bond with an electron-rich aromatic nucleophile, indole, in a reaction analogous to the first step of a Pictet-Spengler reaction.

G start Start: Assemble Reagents setup 1. Dissolve NHB & Indole in Acetonitrile start->setup cool 2. Cool to 0 °C (Ice Bath) setup->cool acid 3. Add Lewis Acid Catalyst (e.g., BF₃·OEt₂) cool->acid react 4. Stir at Room Temp (Monitor by TLC) acid->react workup 5. Quench Reaction (Sat. NaHCO₃ soln.) react->workup extract 6. Liquid-Liquid Extraction (Ethyl Acetate) workup->extract purify 7. Purify via Flash Chromatography extract->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end Final Product analyze->end

Figure 2: General workflow for N-acyliminium ion trapping experiments.

A. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesMolar Eq.
This compoundC₈H₉NO₂151.17302 mg2.0 mmol1.0
IndoleC₈H₇N117.15258 mg2.2 mmol1.1
Boron Trifluoride Etherate (BF₃·OEt₂)C₄H₁₀BF₃O141.930.28 mL2.2 mmol1.1
Acetonitrile (anhydrous)CH₃CN41.0520 mL--
Saturated Sodium Bicarbonate (aq.)NaHCO₃-20 mL--
Ethyl Acetate (for extraction)C₄H₈O₂88.11100 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g--

B. Step-by-Step Procedure

  • Reaction Setup: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (302 mg, 2.0 mmol) and indole (258 mg, 2.2 mmol) in anhydrous acetonitrile (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon adding the Lewis acid.

  • Catalyst Addition: Add boron trifluoride etherate (0.28 mL, 2.2 mmol) dropwise to the stirring solution. The Lewis acid coordinates to the hydroxyl group, facilitating its departure as a leaving group to form the N-acyliminium ion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (NHB) is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL) at 0 °C.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Workup - Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product, N-((1H-indol-3-yl)methyl)benzamide.

Safety and Handling

  • This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Formaldehyde: Is a known carcinogen and sensitizer. Handle only in a well-ventilated fume hood.

  • Boron Trifluoride Etherate: Is corrosive and reacts violently with water. Handle under an inert atmosphere in a fume hood.

  • General Precautions: Always perform reactions in a well-ventilated area or fume hood. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield in NHB Synthesis Incomplete reaction; Incorrect pH (not basic enough).Ensure adequate stirring for 24 hours; Check the activity of the K₂CO₃ catalyst.
Reaction Stalls During Trapping Inactive catalyst; Insufficiently nucleophilic partner.Use freshly opened or distilled BF₃·OEt₂; Consider a stronger Lewis acid (e.g., TiCl₄ at low temp); For weak nucleophiles, higher temperatures may be required.
Formation of Multiple Products N-acyliminium ion instability; Reaction with solvent or self-condensation.Ensure anhydrous conditions; Use a non-nucleophilic solvent; Run the reaction at a lower temperature.
Product Decomposes on Silica Gel The product is acid-sensitive.Neutralize the silica gel before chromatography by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its stability and ease of handling belie its capacity to generate the powerfully electrophilic N-acyliminium ion in situ. This strategy provides a reliable and efficient pathway for the construction of diverse nitrogen-containing scaffolds, which are central to the structure of numerous therapeutic agents. The protocols and principles outlined in this guide offer a solid foundation for researchers to leverage this important intermediate in the synthesis of novel and biologically active molecules.

References

  • PrepChem. Synthesis of this compound. [Link]

  • Li, M., & Li, W. (2017). Scaffold Diversity from N-Acyliminium Ions. Chemical Reviews, 117(11), 7578-7647. [Link]

  • Pearson, W. H., & Lian, B. W. (2008). N,N-acetals as N-acyliminium ion precursors: synthesis and absolute stereochemistry of epiquinamide. The Journal of Organic Chemistry, 73(19), 7790-7792. [Link]

  • Procter, D. J., & Szolucha, A. (2013). Stereoselective Capture of N-Acyliminium Ions Generated from α-Hydroxy-N-acylcarbamides: Direct Synthesis of Uracils from Barbituric Acids Enabled by SmI2 Reduction. Organic Letters, 16(1), 304-307. [Link]

  • Nagorski, R. W., et al. Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. International Journal of High School Research. [Link]

  • Ross, D., et al. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 34(3), 349-353. [Link]

  • Snieckus, V., & de la Rosa, M. A. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(i), 1-16. [Link]

  • Tenn, W. J., 3rd, French, N. L., & Nagorski, R. W. (2001). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. Organic Letters, 3(1), 75–78. [Link]

  • Koyanagi, T., Siena, P. M., Przybyla, D. E., Rafie, M. I., & Nagorski, R. W. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. The Journal of Organic Chemistry, 85(2), 1115–1125. [Link]

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Application Note & Protocols: A Guide to the Synthesis of N-(Hydroxymethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of N-(Hydroxymethyl)amides

N-(Hydroxymethyl)benzamide derivatives, also known as N-methylol amides or carbinolamides, represent a critical class of organic compounds. While seemingly simple in structure, they serve as pivotal intermediates and key structural motifs in numerous areas of chemical and pharmaceutical science. Their significance stems from their unique reactivity, acting as stable yet reversible adducts of amides and formaldehyde.

In drug development, this functionality is exploited in the design of prodrugs, where the N-(hydroxymethyl) group can improve solubility or mask an active N-H group, later releasing the parent drug under physiological conditions.[1] Furthermore, these derivatives are crucial building blocks for more complex molecules, including N-methylated amides and various heterocyclic systems.[2] Their presence has also been identified in potent bioactive molecules, such as novel histone deacetylase (HDAC) inhibitors, highlighting their importance in medicinal chemistry.[3][4] This guide provides a comprehensive overview of the synthesis, mechanism, characterization, and application of this compound derivatives, grounded in established chemical principles and laboratory-proven protocols.

Core Synthetic Methodology: The N-Hydroxymethylation Reaction

The primary and most direct route to this compound derivatives is the N-hydroxymethylation (or N-methylolation) of a parent benzamide with formaldehyde. This reaction is an equilibrium process, catalyzed by both acid and base, involving the nucleophilic addition of the amide to the aldehyde.[5]

Reaction Mechanism: A Tale of pH-Dependence

The reaction's kinetics and dominant mechanism are highly dependent on the pH of the aqueous solution.[5][6] Under basic conditions, the reaction proceeds via a specific-base-catalyzed pathway, which is most relevant for preparative synthesis.

The key steps are:

  • Amide Deprotonation: A base (e.g., hydroxide, carbonate) abstracts the acidic proton from the amide nitrogen, forming a resonance-stabilized amidate anion. This enhances the nucleophilicity of the nitrogen.

  • Nucleophilic Attack: The amidate anion attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting alkoxide intermediate is rapidly protonated by a proton source (typically water) to yield the final this compound product.

The reverse reaction, the decomposition of the this compound, also occurs via a specific-base catalyzed E1cB-like mechanism, particularly at higher pH.[1][6]

N-Hydroxymethylation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzamide Benzamide (R-CO-NH₂) Amidate Amidate Anion [R-CO-NH]⁻ Benzamide->Amidate + Base - H₂O Formaldehyde Formaldehyde (CH₂O) Base Base (e.g., OH⁻) Alkoxide Alkoxide Intermediate [R-CO-NH-CH₂O]⁻ Amidate->Alkoxide + Formaldehyde (Nucleophilic Attack) Product This compound (R-CO-NH-CH₂OH) Alkoxide->Product + H₂O - Base

Caption: Base-catalyzed mechanism for N-hydroxymethylation.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a reliable method for synthesizing the parent this compound from benzamide and paraformaldehyde, a stable polymeric source of formaldehyde.[1][7]

Materials & Reagents:

  • Benzamide

  • Paraformaldehyde

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzamide (e.g., 10.0 g, 82.5 mmol).

  • Reagent Addition: Add methanol (100 mL), followed by paraformaldehyde (e.g., 3.0 g, 100 mmol formaldehyde equivalents) and potassium carbonate (e.g., 1.0 g, 7.2 mmol).

  • Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is stirred for 24-48 hours.[1] Some procedures may utilize gentle heating to expedite the reaction.[8]

  • Work-up:

    • Filter the reaction mixture to remove any insoluble salts.

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous methanol mixture three times with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a suitable solvent like cyclohexane or an ethyl acetate/hexane mixture to yield a white crystalline solid.[1] An expected yield is approximately 84%.[7]

Synthesis Workflow A 1. Combine Reactants (Benzamide, Paraformaldehyde, K₂CO₃, MeOH) B 2. Stir at RT (24-48h) A->B Reaction C 3. Filter Mixture B->C End of Reaction D 4. Extract with EtOAc C->D Work-up E 5. Dry Organic Layer (MgSO₄) D->E F 6. Concentrate in vacuo E->F G 7. Recrystallize (optional) F->G Purification H Final Product F->H If pure G->H

Caption: General experimental workflow for synthesis.

Protocol 2: Synthesis of Substituted this compound Derivatives

This protocol is a generalization for preparing derivatives with substituents on the aromatic ring. The electronic nature of the substituent can influence reaction rates but generally does not alter the fundamental procedure.[5][9]

Procedure Adaptation:

  • Stoichiometry: Begin by calculating the molar equivalents based on the molecular weight of the specific substituted benzamide.

  • Solubility: The choice of solvent may need to be adjusted based on the solubility of the starting amide. A co-solvent system (e.g., water-alcohol) can be effective.[8]

  • Reaction Time: Electron-withdrawing groups on the phenyl ring can increase the acidity of the N-H proton, potentially accelerating the initial deprotonation step. Conversely, electron-donating groups may slow it down. Monitor the reaction closely with TLC to determine the optimal reaction time.

  • Purification: The choice of recrystallization solvent will vary depending on the polarity and crystallinity of the product derivative.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound derivatives.

Technique This compound (C₈H₉NO₂)[10][11] Rationale / Key Features
Appearance White Crystalline SolidExpected physical state for the pure compound.
¹H NMR δ ~4.5-5.0 (d, 2H, -NH-CH₂ -), δ ~5.5-6.5 (t, 1H, -OH ), δ ~7.4-7.9 (m, 5H, Ar-H ), δ ~8.5 (br s, 1H, -NH -)The methylene protons appear as a doublet due to coupling with the NH proton. The OH and NH protons are exchangeable and may appear as broad signals.
IR (cm⁻¹) ~3300-3400 (O-H, N-H stretches), ~1640-1660 (C=O, Amide I band)Broad peaks for O-H and N-H are characteristic. The amide carbonyl stretch is a strong, prominent peak.[8]
LC-MS (ESI+) m/z = 152.07 ([M+H]⁺)Confirms the molecular weight of the target compound (MW = 151.16 g/mol ).

Applications and Further Reactions

The synthetic utility of N-(hydroxymethyl)benzamides extends far beyond their isolation.

  • Prodrug Design: The N-(hydroxymethyl) moiety can be further acylated to form N-acyloxymethyl derivatives. These are more stable prodrugs that undergo enzymatic or chemical hydrolysis to release the parent amide, a strategy used to improve the delivery of NH-acidic drugs.[1]

  • N-Methylation: N-(hydroxymethyl) amides are key intermediates in the synthesis of N-methyl amides. Reduction of the hydroxymethyl group, for instance with reagents like NaBH₃CN in trifluoroacetic acid, provides a pathway to the corresponding N-methyl derivative.[2]

  • Bioactive Scaffolds: Benzamides are a privileged scaffold in medicinal chemistry. Many N-substituted benzamide derivatives show potent biological activity, including anticancer effects as HDAC inhibitors.[3][4] The synthesis of N-(hydroxymethyl) derivatives provides a versatile entry point for further structural modifications to explore structure-activity relationships (SAR).[3]

Troubleshooting and Scientific Considerations

  • Compound Stability: N-(hydroxymethyl)benzamides exist in equilibrium with their starting materials. They are particularly unstable under strongly alkaline conditions, where they can degrade back to the amide and formaldehyde.[6][9] Therefore, purification and storage should be conducted under neutral or mildly acidic conditions.

  • Formaldehyde Source: While aqueous formaldehyde (formalin) can be used, paraformaldehyde is often preferred in organic solvents to avoid introducing large amounts of water, which can complicate the work-up.

  • Reaction Reversibility: If yields are low, it could be due to the equilibrium position. Driving the reaction forward can sometimes be achieved by removing water (if formed) or using a larger excess of formaldehyde.

Conclusion

The synthesis of this compound derivatives via N-hydroxymethylation is a fundamental and highly accessible transformation in organic chemistry. The reaction is robust, generally high-yielding, and tolerant of a wide range of functional groups on the benzamide scaffold. A thorough understanding of the underlying pH-dependent mechanism and the inherent stability of the products is crucial for successful synthesis and subsequent application. These versatile compounds will undoubtedly continue to serve as valuable tools for researchers in synthetic chemistry, drug discovery, and materials science.

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • Caldwell, J., & Croft, J. E. (1982). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology. Available from: [Link]

  • Nagorski, R. W., et al. Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. ResearchGate. Available from: [Link]

  • Stewart, S. C., & Nagorski, R. W. (2022). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. International Journal of High School Research. Available from: [Link]

  • Iqbal, M. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience. Available from: [Link]

  • Choi, S., et al. N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. Available from: [Link]

  • Zubkov, F. I., et al. (2023). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. ChemProc. Available from: [Link]

  • Cantillo, D., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available from: [Link]

  • Mondal, S., et al. Different methods for the synthesis of N‐methylated amides. ResearchGate. Available from: [Link]

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Available from: [Link]

  • Li, X., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery. Available from: [Link]

  • Nagorski, R. W., et al. (2008). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Tetrahedron Letters. Available from: [Link]

  • Nagorski, R. W., et al. Previously studied N‐(hydroxymethyl)benzamide (6) and N‐(α‐hydroxybenzyl)benzamide (7) derivatives studied. ResearchGate. Available from: [Link]

  • ATB (Automated Topology Builder). N-hydroxymethylbenzamide. Available from: [Link]

  • PubChemLite. This compound (C8H9NO2). Available from: [Link]

  • Jin, F., et al. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Suzuki, T., et al. (2000). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: N-(Hydroxymethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and troubleshooting of N-(Hydroxymethyl)benzamide.

Welcome to the technical support center for this compound synthesis. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the preparation and handling of this important chemical intermediate. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative science.

Foundational Knowledge: The Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of benzamide with formaldehyde.[1] This reaction is a classic example of an N-hydroxymethylation, which proceeds via the addition of the amide N-H bond across the carbonyl group of formaldehyde. The reaction is often base-catalyzed, as the base deprotonates the amide, increasing its nucleophilicity towards the electrophilic formaldehyde carbon.

The reaction mechanism is pH-dependent. Under basic conditions, the reaction proceeds via a specific-base-catalyzed deprotonation of the amide.[2][3] In acidic conditions, the mechanism can involve the reaction between a molecule of benzamide and the protonated form of formaldehyde (methylol cation).[2]

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, purification, and handling of this compound.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields are a common frustration. The causes can generally be categorized into three areas: incomplete reaction, formation of side products, and product degradation.

Causality Analysis:

  • Incomplete Reaction: The reaction between benzamide and formaldehyde is reversible. If the reaction does not reach equilibrium or is not driven to completion, a significant amount of starting material will remain, leading to a low isolated yield.

  • Side Reactions: The most common side reaction is the formation of the bis-amido species, N,N'-methylenebis(benzamide). This occurs when a second molecule of benzamide reacts with the initially formed this compound. This is particularly prevalent if reaction conditions are not carefully controlled.[4][5]

  • Product Degradation: this compound is known to be unstable under certain conditions. For instance, in strongly alkaline solutions, it can decompose back to benzamide and formaldehyde.[6] The stability is pH-dependent.[2][7]

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_SM Starting Material Checks cluster_Analysis Crude Product Analysis cluster_Optimization Optimization Strategies Start Low Yield Observed Check_SM 1. Verify Starting Materials Start->Check_SM Analyze_Crude 2. Analyze Crude Reaction Mixture (TLC, ¹H NMR) Check_SM->Analyze_Crude If SMs are pure SM_Purity Purity of Benzamide? Check_SM->SM_Purity Optimize 3. Optimize Reaction Conditions Analyze_Crude->Optimize Identify issue (byproduct vs. unreacted SM) Unreacted_SM High amount of unreacted Benzamide? Analyze_Crude->Unreacted_SM Purification 4. Review Purification Method Optimize->Purification After optimization Stoichiometry Adjust Stoichiometry: - Use slight excess of formaldehyde. Optimize->Stoichiometry Formaldehyde_Source Formaldehyde source (Paraformaldehyde vs. aq. solution)? Byproduct Presence of N,N'-methylenebis(benzamide)? Unreacted_SM->Byproduct Time Modify Reaction Time: - Monitor by TLC to find optimum. Unreacted_SM->Time Action: Increase time/temp Byproduct->Stoichiometry Action: Use less formaldehyde Temperature Control Temperature: - Avoid excessive heat. pH_Control Control pH: - Use appropriate base (e.g., K₂CO₃). Parameter_Relationships Temp Temperature Yield Yield of Product Temp->Yield ↑ then ↓ Byproduct N,N'-methylenebis (benzamide) Formation Temp->Byproduct ↑ increases Stoich Formaldehyde Stoichiometry Stoich->Yield ↑ then ↓ Stoich->Byproduct ↑ increases pH pH / Base Conc. pH->Yield Optimal range Degradation Product Degradation pH->Degradation High pH ↑ Time Reaction Time Time->Yield ↑ to plateau Time->Byproduct ↑ increases

Sources

Technical Support Center: N-(Hydroxymethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(Hydroxymethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and optimized protocols to enhance reaction yield and product purity. As Senior Application Scientists, we have compiled field-proven insights to address the common challenges encountered in this synthesis.

Understanding the Core Synthesis and Its Challenges

The synthesis of this compound is fundamentally an addition reaction between benzamide and formaldehyde. While seemingly straightforward, the reaction's reversible nature and the product's inherent instability present significant challenges to achieving high yields.[1] The reaction is catalyzed by both acid and base, making precise control of pH a critical parameter for success.[1][2]

This guide will deconstruct the key variables—pH, temperature, reactant stoichiometry, and potential side reactions—to provide a clear path toward process optimization.

Reaction Mechanism: A Tale of Two Catalysts

The formation of this compound can proceed through either a specific acid-catalyzed or a specific base-catalyzed pathway.[3] Understanding these mechanisms is crucial for troubleshooting, as they dictate the optimal reaction environment.

  • Base-Catalyzed Mechanism: Under basic conditions, the amide nitrogen is deprotonated, forming a more nucleophilic amidate anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the final product.[4]

  • Acid-Catalyzed Mechanism: In an acidic environment, the carbonyl oxygen of formaldehyde is protonated, increasing its electrophilicity. The lone pair on the benzamide nitrogen then attacks the activated formaldehyde, followed by deprotonation to give the this compound product.[3]

G cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway B_Benzamide Benzamide B_Amidate Amidate Anion B_Benzamide->B_Amidate - H₂O B_OH OH⁻ B_Intermediate Alkoxide Intermediate B_Amidate->B_Intermediate + Formaldehyde B_Formaldehyde Formaldehyde B_Product This compound B_Intermediate->B_Product + H₂O B_H2O H₂O A_Formaldehyde Formaldehyde A_ActivatedF Protonated Formaldehyde A_Formaldehyde->A_ActivatedF A_H H⁺ A_Intermediate Adduct Intermediate A_ActivatedF->A_Intermediate + Benzamide A_Benzamide Benzamide A_Product This compound A_Intermediate->A_Product - H⁺

Caption: Acid- and base-catalyzed synthesis pathways.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

FAQ 1: Low Product Yield

Question: My reaction yield is consistently below 50%. What are the most critical factors I should investigate to improve it?

Answer: Low yield is the most frequent challenge and typically stems from one of four areas: reaction equilibrium, pH control, side reactions, or product instability.

  • Reversible Reaction Equilibrium: The formation of this compound is a reversible process.[1] To drive the reaction toward the product, it is common practice to use a large excess of formaldehyde.[3]

  • pH Control is Critical: The reaction rate is highly dependent on pH.[4]

    • Acidic Conditions (pH < 4): The reaction proceeds via an acid-catalyzed mechanism.[4] However, very low pH can lead to instability.

    • Basic Conditions (pH > 10): A specific-base catalyzed mechanism takes over.[4] Be cautious, as highly alkaline conditions (e.g., 1M KOH) can promote a competitive and rapid amidic hydrolysis of the product back to benzamidate, significantly reducing yield.[4] An optimal pH is often found in the mildly basic range.

  • Temperature Management: While gentle heating can increase the reaction rate, excessive temperatures can shift the equilibrium back towards the starting materials and promote decomposition or side reactions.[5] The reaction is often performed at room temperature or with gentle warming.

  • Reactant Purity: Ensure the purity of your benzamide and use a reliable source of formaldehyde (e.g., paraformaldehyde, which depolymerizes in situ, or a fresh, assayed formalin solution).

FAQ 2: Product Instability and Decomposition

Question: I successfully isolated a white solid, but it seems to degrade upon standing or during analysis. How stable is this compound?

Answer: The product's stability is a known issue. This compound is susceptible to decomposition, primarily through a retro-reaction back to benzamide and formaldehyde.

  • pH-Dependent Decomposition: The decomposition is also catalyzed by acid and base. The compound is relatively stable at neutral pH but degrades more rapidly under both acidic and basic conditions.[2] For instance, at pH 7.4 and 37°C, its decomposition half-life is approximately 183 hours.[4]

  • Storage: Store the purified product in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize degradation. Avoid storing it in solution, especially if the solvent is acidic or basic.

  • Alkaline Instability: this compound is particularly less stable under alkaline conditions.[6] This is a critical consideration during workup; prolonged exposure to basic solutions (e.g., during an aqueous wash) should be minimized.

FAQ 3: Common Side Reactions and Impurities

Question: My crude product analysis shows several impurities. What are the most likely side products and how can I minimize them?

Answer: Side product formation is a primary cause of reduced yield and purification difficulties. The main culprits are dimerization and hydrolysis.

Side Product / Impurity Formation Mechanism Minimization Strategy
Methylene-bis-benzamide Reaction of this compound with a second molecule of benzamide under acidic conditions, eliminating water.Maintain a slight excess of formaldehyde. Avoid overly acidic conditions and prolonged reaction times.
Benzamide (Unreacted) Incomplete reaction or product decomposition.Use an excess of formaldehyde to drive the reaction to completion. Optimize pH and temperature to favor product formation and stability.
Benzoic Acid Hydrolysis of the starting benzamide, especially under harsh pH and high temperatures.Use moderate reaction conditions. Ensure starting material is pure. Can be removed with a bicarbonate wash during workup.[7]
Formaldehyde Polymers Self-polymerization of formaldehyde in solution.Use paraformaldehyde and heat gently to depolymerize it as needed, or use a fresh, methanol-stabilized formalin solution.

Optimization & Purification Workflow

A systematic approach is essential for diagnosing and solving issues with the synthesis. Use the following workflow to guide your optimization efforts.

Caption: Troubleshooting workflow for synthesis optimization.

Recommended Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from established procedures known to produce high yields.[8][9]

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzamide (6.05 g, 50 mmol) and water (25 mL).

  • Base Addition: Add anhydrous potassium carbonate (0.7 g, 5 mmol) to the suspension.

  • Formaldehyde Addition: While stirring vigorously, add a 37% aqueous formaldehyde solution (6.1 mL, ~75 mmol, 1.5 equivalents).

  • Reaction: Seal the flask and stir the mixture at room temperature for 24 hours. The initial suspension of benzamide should gradually dissolve as the product forms.

  • Product Isolation: After 24 hours, cool the reaction mixture in an ice bath for 1-2 hours to induce crystallization of the product.

  • Filtration: Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold water (2 x 10 mL) to remove residual base and formaldehyde.

  • Drying: Dry the product under vacuum to a constant weight. A typical yield following this procedure is in the range of 80-90%.

Protocol 2: Purification by Recrystallization

If the product requires further purification to remove side products, recrystallization is the preferred method.[10]

  • Solvent Selection: Place the crude this compound into a clean Erlenmeyer flask.

  • Dissolution: Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or an ethanol/water mixture) while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Murphy, J. L., Tenn, W., & Labuda, J. J. (2009). Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for this compound derivatives bearing electron-donating groups. Tetrahedron Letters.
  • Ross, D., Farmer, P. B., & Gescher, A. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(11), 1773-81. [Link]

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]

  • Ugelstad, J., & de Jonge, J. (1957). A kinetical investigation of the reaction between amides and formaldehyde. Recueil des Travaux Chimiques des Pays-Bas, 76(11), 919-945.
  • Pignataro, L., Bovio, C., Civera, M., Piarulli, U., & Gennari, C. (2012). Synthesis of N-[3-(Hydroxymethyl)phenyl]benzamide. Chemistry - A European Journal, 18(33), 10368-10381.
  • Nagorski, R. W., & Przybyla, D. E. (2008). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. Tetrahedron Letters, 49(43), 6255-6258. [Link]

  • Schematic illustration of the reaction between formaldehyde and primary amides. (n.d.). ResearchGate. [Link]

  • Przybyla, D. E., & Nagorski, R. W. (2008). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Tetrahedron Letters, 49(5), 887-890.
  • Burke, M. Y. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Illinois State University. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13, 563-568. [Link]

Sources

Technical Support Center: Purification of N-(Hydroxymethyl)benzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(Hydroxymethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. We will move beyond simple procedural steps to explain the underlying principles, enabling you to troubleshoot and optimize the purification process effectively.

Section 1: Foundational Knowledge - Characterization of this compound

Before initiating any purification, a thorough understanding of the compound's properties is essential. This compound (CAS No. 6282-02-6) is a derivative of benzoic acid and a key intermediate in various synthetic applications.[1] Its purity is paramount for ensuring reproducible downstream results.

Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and impurities at different temperatures.[2] The ideal solvent will dissolve this compound completely at an elevated temperature but poorly at lower temperatures, while impurities either remain in solution or are insoluble at high temperatures.[3]

The structure of this compound, featuring a polar amide and a hydroxyl group, suggests high solubility in polar protic solvents. While specific solubility data is not extensively published, we can infer its behavior from its parent compound, benzamide, which is soluble in alcohols and moderately soluble in hot water.[4][5] The addition of the -CH₂OH group increases polarity, making water an excellent and safe solvent choice for recrystallization.

Table 1: Physicochemical and Safety Properties of this compound

PropertyValueSource(s)
CAS Number 6282-02-6[1][6][7]
Molecular Formula C₈H₉NO₂[1][7]
Molecular Weight 151.16 g/mol [1]
Appearance White to pale yellow crystalline powder[7][8]
Melting Point 97-104 °C (Purity Dependent)[7][8]
Primary Hazards Harmful if swallowed; Causes serious eye and skin irritation[9][10][11]

Section 2: Detailed Experimental Protocol for Recrystallization

This protocol provides a robust, self-validating method for purifying crude this compound using water as the primary solvent.

Safety First:

Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] An eyewash station and safety shower should be readily accessible.[10]

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • Add a stir bar and approximately 50 mL of deionized water.

    • Gently heat the mixture on a stirring hotplate to near boiling (~90-95 °C).

    • Add more hot deionized water dropwise from a separate heated beaker until the solid just completely dissolves. Causality: Using the minimum amount of near-boiling solvent is crucial; excess solvent will lead to significant product loss in the filtrate, resulting in a poor yield.[12]

  • Decolorization (If Necessary):

    • If the hot solution is colored, remove it from the heat source.

    • Allow the solution to cool slightly for 1-2 minutes to prevent violent boiling upon addition.

    • Add a very small amount (spatula tip) of activated charcoal to adsorb colored impurities.[13]

    • Bring the solution back to a gentle boil for 2-3 minutes. Expert Insight: Use charcoal sparingly, as it can also adsorb your target compound, reducing the overall yield.

  • Hot Filtration (If Necessary):

    • This step is required if charcoal or other insoluble impurities are present.

    • Preheat a second Erlenmeyer flask and a glass funnel (with fluted filter paper) by placing them on the hotplate or in an oven.

    • Pour the hot solution quickly through the fluted filter paper to remove insoluble materials. Causality: Preheating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem, which would result in product loss.[14]

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass and set it on a heat-insulating surface (like a cork ring or wood block).

    • Allow the solution to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[15]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold deionized water. Causality: The wash step removes any residual soluble impurities adhering to the crystal surfaces. Using ice-cold solvent is critical to minimize redissolving and losing the purified product.[12]

  • Drying and Purity Assessment:

    • Press the crystals firmly on the filter paper with a clean spatula to remove excess water. Allow air to be drawn through the crystals for 10-15 minutes.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a low-temperature oven (~50 °C).

    • Determine the melting point of the dried crystals. Pure this compound should have a sharp melting range between 97-104 °C.[7][8] A broad or depressed melting range indicates the presence of impurities.

Visual Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Water start->dissolve decolorize 2. Add Charcoal (If Colored) dissolve->decolorize is colored cool 4. Slow Cooling & Ice Bath dissolve->cool is clear hot_filter 3. Hot Filtration (If Needed) decolorize->hot_filter hot_filter->cool isolate 5. Vacuum Filtration & Cold Water Wash cool->isolate dry 6. Dry Crystals isolate->dry assess Assess Purity (Melting Point) dry->assess end End: Pure Product assess->end

Caption: Recrystallization workflow for this compound.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a direct Q&A format.

Q: My compound dissolved, but no crystals have formed upon cooling, even in the ice bath. What should I do?

A: This is a classic sign of either using too much solvent or the solution being supersaturated.[12][16]

  • Solution 1 (Too Much Solvent): This is the most common cause.[16] Reheat the solution and boil off a portion of the water (e.g., 20-30% of the volume) to increase the concentration. Then, repeat the cooling process.[15]

  • Solution 2 (Supersaturation): If the concentration is correct, crystallization may need to be induced. Try one of these methods:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The tiny glass particles dislodged can act as nucleation sites for crystal growth.[12][14]

    • Seeding: Add a single, tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[3][12]

Q: An oil has formed instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.[15] This is often caused by a high concentration of impurities or by cooling the solution too rapidly.[16]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-2 mL) to ensure the saturation temperature is below the compound's melting point.[15] Then, allow the solution to cool much more slowly, perhaps by leaving the flask on a warm hotplate that is turned off.[16]

Q: My final yield of pure crystals is very low (<50%). What are the likely causes?

A: A low yield can result from several procedural missteps.

  • Cause 1: Excessive Solvent: As mentioned, using too much solvent during the initial dissolution is a primary cause of low recovery, as a significant amount of product will remain in the mother liquor.[12][15]

  • Cause 2: Premature Crystallization: Product may have been lost during a hot filtration step if the apparatus was not adequately preheated.

  • Cause 3: Inefficient Washing: Washing the crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a portion of your product.[12]

Q: The purified crystals are still yellow. How can I get a white product?

A: A persistent color indicates the presence of chromophoric (colored) impurities that were not fully removed.

  • Solution: Repeat the recrystallization process. This time, incorporate the decolorization step using a small amount of activated charcoal after the initial dissolution.[13] The charcoal will adsorb many large, colored organic molecules, which can then be removed by hot filtration.

Troubleshooting Decision Tree

Troubleshooting_Tree problem Problem Encountered After Cooling no_xtals No Crystals Formed problem->no_xtals oiled_out 'Oiled Out' problem->oiled_out low_yield Low Yield problem->low_yield colored Crystals Still Colored problem->colored sol_boil Boil off solvent to concentrate no_xtals->sol_boil Likely too much solvent sol_induce Induce: Scratch or add seed crystal no_xtals->sol_induce If concentration is correct sol_reheat Reheat, add more solvent, cool slowly oiled_out->sol_reheat sol_check Review: Min. hot solvent? Ice-cold wash? low_yield->sol_check sol_charcoal Re-dissolve, add charcoal, hot filter colored->sol_charcoal

Caption: A decision tree for common recrystallization problems.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound? A1: The impurity profile depends on the synthetic route. If prepared from benzamide and formaldehyde, common impurities include unreacted benzamide and polymers of formaldehyde (paraformaldehyde).[17] Hydrolysis of the amide bond, though generally slow in neutral water, could potentially lead to the formation of benzoic acid, especially under harsh conditions.

Q2: How do I choose a different recrystallization solvent if water doesn't work? A2: A good solvent should exhibit a steep solubility curve with respect to temperature.[2][3] For this compound, other polar solvents like ethanol could be effective. You can also use a two-solvent system, such as ethanol/water or ethyl acetate/hexanes.[13] In this system, you dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble, e.g., hot ethanol) and then add the "poor" anti-solvent (in which it is insoluble, e.g., water or hexanes) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[18]

Q3: What is the purpose of washing the final crystals with cold solvent? A3: After filtration, the crystal cake is still wet with the "mother liquor," which contains all the dissolved impurities. A quick wash with a minimal amount of ice-cold solvent rinses away this impurity-laden solution without dissolving a significant amount of the desired product.[12]

Q4: Besides melting point, how can I confirm the purity and identity of my recrystallized product? A4: While melting point is an excellent indicator of purity, spectroscopic methods provide definitive structural confirmation. Techniques like ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR spectroscopy can confirm the chemical structure and reveal the presence of impurities. High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for assessing purity by separating the main compound from any residual impurities.[19]

References

  • ChemBK. This compound. [Link]

  • PubChem. This compound | C8H9NO2 | CID 80493. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Unknown. Recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • ChemSynthesis. N-[(4-chlorophenyl)(hydroxy)methyl]benzamide. [Link]

  • Reddit. Recrystallization pointers. [Link]

  • Spiral, Imperial College London. Solubility determination and modelling of benzamide in organic solvents.... [Link]

  • PubChem. Benzamide | C7H7NO | CID 2331. [Link]

  • PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

  • Wikipedia. Benzamide. [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents.... [Link]

  • Professor Dave Explains. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PrepChem.com. Synthesis of this compound. [Link]

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Technical Support Center: N-(Hydroxymethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(Hydroxymethyl)benzamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reagent. We will move beyond simple protocols to explore the causality behind common synthetic challenges, focusing on the identification and mitigation of key side products. Our goal is to provide you with the expertise to troubleshoot and optimize your experimental outcomes.

Section 1: Reaction Fundamentals and Key Challenges

The synthesis of this compound is most commonly achieved through the reaction of benzamide with formaldehyde.[1] While seemingly straightforward, this reaction is a reversible equilibrium, sensitive to pH and temperature, which can lead to a mixture of products.[2][3] Understanding the delicate balance of this equilibrium is paramount to achieving high yield and purity.

The primary challenges encountered are:

  • Incomplete conversion due to the reversibility of the reaction.

  • Formation of a major, often insoluble, condensation side product.

  • Decomposition of the target molecule during workup or storage.

The following diagram provides a high-level overview of the synthetic landscape.

G Figure 1: Synthetic Pathways Overview cluster_reactants Starting Materials Benzamide Benzamide Product This compound (Desired Product) Benzamide->Product Hydroxymethylation (Reversible) Formaldehyde Formaldehyde Formaldehyde->Product Hydroxymethylation (Reversible) Product->Benzamide Decomposition SideProduct Methylenebisbenzamide (Side Product) Product->SideProduct Condensation w/ Benzamide Decomposition Decomposition Products Product->Decomposition

Caption: High-level schematic of the this compound synthesis and competing reactions.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final yield is consistently low, and I recover a significant amount of unreacted benzamide. What's going wrong?

Answer: This is a classic symptom of the reaction not reaching favorable equilibrium or the product decomposing back to starting materials.

  • Causality (Equilibrium): The formation of this compound is a reversible process.[2][3] If conditions do not favor the forward reaction, you will inherently have a mixture of starting materials and product. The reaction between amides and formaldehyde is catalyzed by both acid and base.[3] The reaction rate increases with hydroxyl ion concentration in the pH range of 8.6 to 12.7.[3]

  • Causality (Decomposition): The C-N bond in N-(hydroxymethyl) amides is labile and can readily cleave, especially under harsh pH conditions or elevated temperatures, to regenerate the starting amide and formaldehyde.[4] If your workup involves excessive heating or exposure to strong acids or bases, you are likely driving the reverse reaction.

Troubleshooting Steps:

  • pH Control: The reaction is often performed under slightly basic conditions (e.g., using a carbonate or hydroxide catalyst) to facilitate the nucleophilic attack of the amide.[3] Ensure your pH is controlled within the optimal range.

  • Temperature Management: Avoid excessive heating during both the reaction and the workup. The stability of the product is a significant concern.[5]

  • Le Châtelier's Principle: Consider using a slight excess of formaldehyde to push the equilibrium toward the product. However, be cautious, as a large excess can promote side reactions.

Q2: I've isolated a high-melting, white solid that is insoluble in most common solvents. NMR analysis does not match this compound. What is this impurity?

Answer: You have most likely formed N,N'-Methylenebis(benzamide) . This is the most common and troublesome side product in this synthesis.

  • Mechanism of Formation: This side product arises from a condensation reaction between the desired this compound product and a molecule of unreacted benzamide. The hydroxymethyl group of the product is activated (e.g., by protonation under acidic conditions) and then undergoes nucleophilic attack by the nitrogen of a second benzamide molecule, eliminating a molecule of water.

G Figure 2: Formation of Methylenebisbenzamide Product This compound SideProduct N,N'-Methylenebis(benzamide) Product->SideProduct + Benzamide Benzamide Benzamide->SideProduct H2O H₂O SideProduct->H2O -

Caption: Condensation pathway leading to the formation of the primary side product.

Q3: How can I strategically minimize the formation of Methylenebisbenzamide?

Answer: Minimizing this side product requires careful control over reaction parameters to favor the initial hydroxymethylation over the subsequent condensation.

  • Core Principle: The condensation reaction requires two benzamide-derived species to come together. Therefore, controlling stoichiometry and concentration is key.

Data Presentation: Optimizing Reaction Conditions

ParameterCondition Favoring this compoundCondition Favoring MethylenebisbenzamideRationale
Molar Ratio (Benzamide:Formaldehyde) 1 : 1.1 - 1.2 (Slight excess of formaldehyde)> 1 : 1 (Excess Benzamide)An excess of benzamide provides more nucleophiles for the second condensation step. A slight excess of formaldehyde pushes the initial equilibrium to the product side.
Temperature Lower temperatures (e.g., room temp to 40°C)Higher temperatures (>60°C)Condensation reactions (elimination of water) are generally favored by higher temperatures, which provide the activation energy needed for the second step.
Reaction Time Shorter reaction times with monitoring (e.g., by TLC)Prolonged reaction timesOnce the initial product is formed, longer reaction times simply provide more opportunity for it to react with remaining benzamide to form the bis-adduct.

Q4: My purified product seems pure by NMR initially, but degrades over time. How can I improve its stability?

Answer: this compound is known to be thermally and hydrolytically unstable.[4][5] It is often best used as a freshly prepared reagent.

  • Storage: Store the solid product in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with nitrogen or argon). Avoid exposure to atmospheric moisture.

  • Solution Stability: Solutions of this compound are even less stable, especially under non-neutral pH.[2] Prepare solutions immediately before use and maintain neutral pH if possible. Under strongly alkaline conditions, the compound can decompose back to benzamide and formaldehyde.[5]

Section 3: Experimental & Purification Protocols

Protocol 1: Synthesis of this compound This protocol is adapted from established procedures and should be performed with appropriate safety precautions.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzamide (1.0 eq) and water.

  • Base Addition: Add potassium carbonate (0.1 eq) to the suspension.

  • Formaldehyde Addition: While stirring, add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of benzamide. The mixture should become a clear solution.

  • Crystallization: Cool the reaction flask in an ice bath. The product will begin to crystallize.

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water to remove residual formaldehyde and base.

  • Drying: Dry the product under vacuum to yield this compound.

Protocol 2: Purification by Recrystallization Recrystallization is highly effective for removing unreacted benzamide and trace impurities.[6][7]

  • Solvent Selection: A mixture of ethyl acetate and hexanes is a good starting point for finding a suitable recrystallization solvent system.[6] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethyl acetate) while stirring until the solid is just dissolved.

  • Decolorization (Optional): If the solution has a colored tint, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for 2-3 minutes.[6]

  • Hot Filtration (Optional): If charcoal was used, or if insoluble impurities (like Methylenebisbenzamide) are present, perform a rapid hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize recovery.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold hexanes (or the non-polar component of your solvent system), and dry thoroughly under vacuum.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com: [Link]

  • ResearchGate. (n.d.). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Retrieved from ResearchGate: [Link]

  • Ross, D., & Cdon, P. B. (1986). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Pharmacology & Toxicology, 59(4), 266-271. Retrieved from PubMed: [Link]

  • Kapps, M., & Kleeberg, H. (2020). Schematic illustration of the reaction between formaldehyde and primary amides. ResearchGate. Retrieved from [Link]

  • AWS. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Retrieved from AWS: [Link]

  • Crowe, G. A., & Lynch, C. C. (1950). A kinetical investigation of the reaction between amides and formaldehyde. Journal of the American Chemical Society, 72(8), 3622–3625. Retrieved from ResearchGate: [Link]

  • Toma, K., & Hamada, M. (1974). Analysis of the Reaction between Formaldehyde and Amide. Agricultural and Biological Chemistry, 38(10), 1837-1843. Retrieved from J-STAGE: [Link]

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N-(Hydroxymethyl)benzamide Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(Hydroxymethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we have compiled this information to help you navigate the challenges you might encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a carbinolamide, a molecule containing both an amide and a hydroxyl group attached to the same carbon atom. It is synthesized from benzamide and formaldehyde.[1] This compound and its derivatives are of interest in medicinal chemistry and have been studied as intermediates in biological processes. They are also used as model compounds for understanding the metabolism of N-methylamides.[2]

Q2: How should I properly store this compound powder and its solutions to ensure stability?

For long-term stability, solid this compound should be stored in a dry, sealed container at room temperature.[3] Stock solutions should be prepared fresh when possible. If storage is necessary, it is advisable to store them at -20°C for short-term use and at -80°C for longer periods to minimize degradation. It is also recommended to make aliquots of your stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]

Q3: What are the primary degradation pathways of this compound?

This compound has two primary degradation pathways, the rates of which are highly dependent on the pH of the solution.

  • Under basic conditions: The compound can undergo a specific-base catalyzed deprotonation of the hydroxyl group. This is followed by a rate-determining loss of the benzamidate anion to generate formaldehyde.[5]

  • Under acidic conditions: The degradation is typically an acid-catalyzed hydrolysis of the amide bond to yield benzoic acid and aminomethanol, which is in equilibrium with formaldehyde and ammonia.[6][7]

  • Competitive Amidic Hydrolysis: Under strongly basic conditions (e.g., 1 M KOH), a competitive pathway of direct amidic hydrolysis can occur, yielding benzoate and aminomethanol.[8]

Q4: At what pH range is this compound most stable?

This compound is most stable in neutral to slightly acidic aqueous solutions. It shows significant degradation under both strongly acidic and, particularly, basic conditions.[5][6] For instance, at pH 7.4 and 37°C, the half-life of decomposition is approximately 183 hours.[5]

Q5: Is this compound sensitive to temperature and light?

Yes, temperature can significantly increase the rate of degradation in solution. While specific photostability data is limited, it is generally good practice to protect solutions from prolonged exposure to high temperatures and light to minimize potential degradation.[4]

Q6: What are the expected degradation products of this compound?

The primary degradation products depend on the conditions:

  • Under basic conditions: The main products are benzamide and formaldehyde.[5]

  • Under acidic conditions: The main products are benzoic acid and formaldehyde (via the unstable aminomethanol intermediate).

  • In some biological systems or through further oxidation: N-Formylbenzamide has been identified as a metabolite, likely formed from this compound.[2]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent results or loss of compound activity in my experiments.
  • Potential Cause A: Degradation due to improper solution preparation or storage.

    • Explanation: As discussed in the FAQs, this compound is susceptible to hydrolysis, especially in basic solutions. If your stock solutions are old, have undergone multiple freeze-thaw cycles, or were prepared in an inappropriate buffer, the compound may have degraded.

    • Recommended Solution:

      • Prepare fresh stock solutions from solid powder for each experiment.

      • If you must store solutions, aliquot them and store at -80°C.

      • Use buffers in the neutral to slightly acidic pH range for your experiments, if compatible with your assay.

  • Potential Cause B: Incompatible experimental conditions (pH, temperature).

    • Explanation: The stability of this compound is highly dependent on pH and temperature. If your experimental protocol requires basic conditions or elevated temperatures, you may be inadvertently degrading your compound.

    • Recommended Solution:

      • Perform a preliminary stability test of this compound under your specific experimental conditions (see Protocol 1).

      • If degradation is observed, consider modifying your protocol to use a more favorable pH range or lower temperature, if possible.

      • If the conditions cannot be changed, ensure that the compound is added to the reaction mixture immediately before analysis to minimize the time it is exposed to the destabilizing environment.

Issue 2: Unexpected peaks appear in my analytical chromatogram (e.g., HPLC, TLC).
  • Potential Cause: Compound degradation during sample processing or analysis.

    • Explanation: The appearance of new peaks, often corresponding to benzamide, benzoic acid, or other byproducts, is a strong indicator of degradation. This can occur in your sample before injection or even during the analytical run if the mobile phase is not compatible.

    • Recommended Solution:

      • Analyze your samples as quickly as possible after preparation.

      • If using HPLC, ensure your mobile phase is in a pH range where this compound is stable.

      • For TLC, co-spot your sample with standards of potential degradation products (e.g., benzamide) to aid in identification.[4]

      • Consider using a stability-indicating analytical method that can resolve the parent compound from its degradation products (see Protocol 2).[9]

Issue 3: Low yield or unexpected side products during synthesis.
  • Potential Cause: Suboptimal reaction conditions for the formation of this compound.

    • Explanation: The synthesis of this compound involves the reaction of benzamide with formaldehyde, typically under basic conditions.[1] If the reaction conditions are not carefully controlled, side reactions can occur.

    • Recommended Solution:

      • Ensure the stoichiometry of benzamide and formaldehyde is correct.

      • Control the reaction temperature as overheating can lead to side products.

      • The choice and amount of base can be critical. Insufficient base may lead to an incomplete reaction, while too much or too strong a base could promote degradation of the product.

Part 3: Experimental Protocols

Protocol 1: Preliminary Assessment of pH-Dependent Stability of this compound by TLC
  • Objective: To quickly assess the stability of this compound across a range of pH values.

  • Materials:

    • This compound

    • Buffer solutions at various pH values (e.g., pH 3, 5, 7.4, 9)

    • TLC plates (silica gel)

    • Suitable mobile phase (e.g., ethyl acetate/hexane mixture)

    • Developing chamber

    • UV lamp for visualization

  • Step-by-Step Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • In separate vials, dilute the stock solution into each of the buffer solutions to a final concentration of approximately 100 µg/mL.

    • At time zero, spot a small aliquot of each solution onto a TLC plate.

    • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 1, 4, 8, 24 hours), spot aliquots from each vial onto the same TLC plate.

    • Develop the TLC plate in the chosen mobile phase.

    • After the plate is dry, visualize the spots under a UV lamp.

  • Data Analysis and Interpretation:

    • Compare the intensity of the spot corresponding to this compound at different time points for each pH.

    • The appearance of new spots and a decrease in the intensity of the parent spot indicate degradation. The pH at which the parent spot remains most intense over time is the most stable condition.

Protocol 2: Kinetic Analysis of this compound Degradation by HPLC
  • Objective: To quantify the degradation rate of this compound under specific conditions.

  • Materials and Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column

    • This compound

    • Buffer solution at the desired pH

    • Acetonitrile or methanol (HPLC grade)

    • Water (HPLC grade)

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic mixture of Buffer and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Column Temperature 25°C
  • Step-by-Step Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol.

    • Dilute the stock solution in the buffer of interest to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).

    • Immediately inject a "time zero" sample into the HPLC to determine the initial peak area of this compound.

    • Incubate the remaining solution at a constant temperature.

    • At predetermined time intervals, inject samples into the HPLC and record the peak area of this compound.

    • Continue sampling until a significant portion of the compound has degraded or for a predetermined duration.

  • Calculations:

    • Calculate the concentration of this compound remaining at each time point based on the peak area relative to the time zero sample.

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Part 4: Mechanistic Insights

The following diagrams illustrate the key degradation pathways of this compound and a typical workflow for assessing its stability.

Degradation Pathways of this compound cluster_main cluster_basic Basic Conditions (pH > 8) cluster_acidic Acidic Conditions (pH < 4) NHMB This compound Deprotonation Deprotonation of -OH NHMB->Deprotonation OH- Amidic_Hydrolysis Amidic Hydrolysis (Strong Base) NHMB->Amidic_Hydrolysis OH- (high conc.) Protonation Protonation of Carbonyl NHMB->Protonation H+ Elimination Elimination (Rate-determining) Deprotonation->Elimination Products_Basic Benzamide + Formaldehyde Elimination->Products_Basic Products_Amidic Benzoate + Aminomethanol Amidic_Hydrolysis->Products_Amidic Hydrolysis Nucleophilic Attack by H2O Protonation->Hydrolysis Products_Acidic Benzoic Acid + Aminomethanol (-> Formaldehyde + NH3) Hydrolysis->Products_Acidic

Caption: Degradation pathways of this compound.

Workflow for pH-Dependent Stability Assessment Start Prepare Stock Solution of this compound Prepare_Samples Dilute Stock into Buffers (e.g., pH 3, 5, 7.4, 9) Start->Prepare_Samples Incubate Incubate Samples at Controlled Temperature Prepare_Samples->Incubate Time_Points Take Aliquots at Various Time Points (0, 1, 4, 8, 24h) Incubate->Time_Points Analysis Analyze by HPLC or TLC Time_Points->Analysis Data_Analysis Quantify Remaining Parent Compound Analysis->Data_Analysis Conclusion Determine Degradation Rate and Optimal pH Data_Analysis->Conclusion

Caption: Experimental workflow for stability assessment.

Part 5: References

  • PrepChem.com. Synthesis of this compound. [Link]

  • Ross, D., Farmer, P. B., & Gescher, A. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(11), 1773–1781. [Link]

  • Murphy, J. L., Tenn, W. J., Labuda, J. J., & Nagorski, R. W. (2009). Rapid amidic hydrolysis: A competitive reaction pathway under basic conditions for this compound derivatives bearing electron-donating groups. Tetrahedron Letters, 50(52), 7358-7361. [Link]

  • Burke, M. Y. (2022). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Illinois State University, Department of Chemistry. [Link]

  • Ankem, R. V., Murphy, J. L., & Nagorski, R. W. (2008). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Tetrahedron Letters, 49(46), 6547-6549. [Link]

  • Gescher, A., Gibson, N. W., & Ross, D. (1984). The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Biochemical Pharmacology, 33(15), 2445–2450. [Link]

  • Tenn, W. J., French, N. L., & Nagorski, R. W. (2001). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. Organic Letters, 3(1), 75–78. [Link]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(8), 2413-2417. [Link]

  • ChemBK. (2024). This compound. [Link]

  • Khan Academy. (2019). Mechanism of amide hydrolysis. [Link]

  • Al-Suaily, K. A., & A-Azzawi, A. M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 450. [Link]

  • PubChem. This compound. [Link]

  • Ohnishi, T., & Imanishi, M. (1978). Analysis of the Reaction between Formaldehyde and Amide. Agricultural and Biological Chemistry, 42(5), 1081-1086. [Link]

  • ATSDR. (1998). Analytical Methods. [Link]

  • da Silva, A. C. S., et al. (2020). Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. Journal of the Brazilian Chemical Society, 31(8), 1645-1654. [Link]

  • ResearchGate. (2018). Possible products from 4-hydroxybenzylamine 1 reaction with formaldehyde. [Link]

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Technical Support Center: Optimizing Reaction Conditions for N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(Hydroxymethyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Reaction Overview: The Chemistry of N-Hydroxymethylation

The synthesis of this compound is a fundamental reaction involving the addition of benzamide to formaldehyde. This process, known as N-hydroxymethylation or N-methylolation, is a reversible reaction catalyzed by either acid or base.

The core mechanism involves the nucleophilic attack of the amide nitrogen of benzamide on the electrophilic carbonyl carbon of formaldehyde. The reaction's efficiency and outcome are highly dependent on factors such as pH, temperature, stoichiometry, and the purity of the reagents.[1]

Reaction_Scheme cluster_reactants Reactants cluster_products Product Benzamide Benzamide Reaction_Node Catalyst (H⁺ or OH⁻) Benzamide->Reaction_Node + Benzamide_img Formaldehyde Formaldehyde Formaldehyde->Reaction_Node Formaldehyde_img Product This compound Product_img Reaction_Node->Product Troubleshooting_Workflow StartNode Problem Encountered CheckYield CheckYield StartNode->CheckYield Low Yield? CheckPurity CheckPurity StartNode->CheckPurity Impure Product? CheckNode CheckNode SolutionNode SolutionNode Check_pH Is pH optimal (8-11 for base)? CheckYield->Check_pH Yes Adjust_pH Adjust pH with dilute acid/base and monitor. Check_pH->Adjust_pH No Check_Temp Is temp. too low/high? Check_pH->Check_Temp Yes Adjust_Temp Optimize temp (e.g., 40-60°C). Avoid overheating. Check_Temp->Adjust_Temp Yes Check_Reagents Are reagents pure? Is formaldehyde source fresh? Check_Temp->Check_Reagents No Purify_Reagents Use fresh/purified starting materials. Check_Reagents->Purify_Reagents No Check_Stoich Excess formaldehyde used? CheckPurity->Check_Stoich Yes Adjust_Stoich Reduce formaldehyde to ~1.1-1.2 eq. to minimize aminal formation. Check_Stoich->Adjust_Stoich Yes Check_Workup Harsh workup conditions? Check_Stoich->Check_Workup No Adjust_Workup Use mild workup. Neutralize carefully, avoid high temps. Check_Workup->Adjust_Workup Yes Optimize_Purification Optimize recrystallization solvent or use column chromatography. Check_Workup->Optimize_Purification No Purification_Workflow Start Crude this compound Step1 Dissolve in minimum amount of hot solvent (e.g., water, EtOAc) Start->Step1 Step2 Optional: Add activated charcoal, boil briefly, hot filter Step1->Step2 Step3 Allow solution to cool slowly to room temperature Step2->Step3 Step4 Cool in ice bath to maximize crystal formation Step3->Step4 Step5 Collect crystals by vacuum filtration Step4->Step5 Step6 Wash with small amount of cold solvent Step5->Step6 End Dry purified crystals under vacuum Step6->End

Sources

Technical Support Center: N-(Hydroxymethyl)benzamide Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(Hydroxymethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile reagent. Improper storage and handling can lead to decomposition, compromising experimental outcomes. This document provides in-depth protocols, troubleshooting advice, and the scientific rationale behind our recommendations.

PART 1: Core Stability & Storage Protocol

This compound is susceptible to degradation, primarily through retro-amidoalkylation, which is essentially a reverse reaction of its synthesis, yielding benzamide and formaldehyde. This process is significantly accelerated by moisture, heat, and non-neutral pH conditions.[1][2] Adherence to the following storage protocol is critical for preserving the compound's integrity.

Recommended Storage Conditions

For optimal stability, this compound should be stored in a cool, dry, and dark environment. Supplier recommendations consistently advise storage at room temperature in a tightly sealed container, preferably under an inert atmosphere to exclude moisture.[3][4]

ParameterRecommended ConditionNot RecommendedRationale
Temperature Room Temperature (<25°C) or Refrigerated (2-8°C)High temperatures, fluctuating temperaturesHeat accelerates the rate of chemical decomposition.[5]
Atmosphere Tightly sealed container, under inert gas (Argon or Nitrogen)Open to air, high-humidity environmentsExcludes atmospheric moisture, a key reactant in the hydrolytic decomposition pathway.[6][7]
Light Store in an opaque or amber vialExposure to direct sunlight or UV lightPrevents potential photodecomposition.
pH Neutral environmentStorage near acidic or basic compounds/vaporsThe decomposition is catalyzed by both acids and bases.[2][8]
Best Practices for Handling
  • Work in a Dry Environment: When weighing or handling the compound, do so in an area with low humidity or in a glovebox if possible.

  • Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dry.

  • Minimize Air Exposure: Open the container only when necessary and for the shortest time possible. Promptly and securely reseal the container after use.

  • Inert Gas Blanket: For long-term storage, flushing the container headspace with a dry, inert gas like argon or nitrogen is highly recommended.

PART 2: Troubleshooting Guide (Q&A Format)

Q1: How can I tell if my this compound has decomposed?

A1: Decomposition can be suspected based on several observations:

  • Physical Appearance: The compound is typically a white to light yellow crystalline powder.[4] Significant clumping, discoloration, or a sticky/oily appearance can indicate moisture absorption and degradation.

  • Odor: A faint smell of formaldehyde may be detectable.

  • Melting Point: The reported melting point is in the range of 94-114°C.[3][4] A broad or depressed melting point compared to a fresh sample is a strong indicator of impurity due to decomposition.

  • Analytical Confirmation: The most definitive way is through analytical techniques. Thin-Layer Chromatography (TLC) will show a new spot corresponding to benzamide. High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the extent of decomposition by identifying and measuring the signals for benzamide and potentially formaldehyde derivatives.[9]

Q2: My experiment is giving inconsistent results. Could degraded this compound be the cause?

A2: Absolutely. The primary decomposition product is formaldehyde, a highly reactive aldehyde.[10] If your experimental system is sensitive to aldehydes, the presence of free formaldehyde can lead to a host of problems, including:

  • Unintended Side Reactions: Formaldehyde can react with other nucleophiles in your reaction mixture, leading to unexpected byproducts.

  • Inaccurate Stoichiometry: As the parent compound degrades, its effective concentration decreases, leading to lower yields or incomplete reactions.

  • Biological Systems: In biological assays, formaldehyde can cause protein cross-linking or exhibit cytotoxic effects, confounding the results.

Q3: My sample shows signs of decomposition. What went wrong?

A3: The most likely cause is improper storage. Review the Core Stability & Storage Protocol in Part 1. The most common errors are:

  • Moisture Exposure: The container was not sealed tightly, or it was opened frequently in a humid environment.

  • Heat Exposure: The container was stored near a heat source (e.g., on a lab bench in direct sunlight, near an oven).

  • Cross-Contamination: The sample was exposed to acidic or basic vapors in a chemical storage cabinet, which catalyzed the decomposition.[2]

Q4: Can I purify a partially decomposed sample?

A4: It may be possible, but it is often not practical. The decomposition products, benzamide and formaldehyde, have different properties. Formaldehyde is volatile, but benzamide is a solid with different solubility characteristics. Recrystallization could potentially be used to separate the more polar this compound from the less polar benzamide, but developing a robust protocol may be time-consuming. For critical applications, it is almost always more reliable and cost-effective to use a fresh, high-purity sample.

PART 3: The Science Explained - Decomposition Pathway

The instability of this compound is rooted in its chemical structure. It is susceptible to a retro-amidoalkylation reaction, which is the reverse of the formation reaction between benzamide and formaldehyde. This equilibrium can be shifted towards the starting materials by water, and the process is catalyzed by the presence of acid (H+) or base (OH-).[1][6]

Under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). The resulting carbocation is then attacked by water. Under basic conditions, the amide proton can be removed, or the hydroxide ion can directly attack the electrophilic carbon of the hydroxymethyl group, leading to the elimination of benzamide anion and the formation of formaldehyde.[5][8]

DecompositionPathway NHB This compound Benzamide Benzamide NHB->Benzamide Decomposition Formaldehyde Formaldehyde NHB->Formaldehyde Decomposition Catalysts H₂O (Moisture) H⁺ (Acid) / OH⁻ (Base) Catalysts->NHB

Caption: Decomposition pathway of this compound.

PART 4: Experimental Protocol - Quality Control via TLC

This protocol provides a quick method to assess the purity of your this compound sample by comparing it against a known standard (if available) or by looking for the presence of the less polar benzamide decomposition product.

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: A non-polar/polar solvent mixture. Start with 70:30 Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Sample solutions:

    • Test Sample: Dissolve a small amount (~1 mg) of your stored this compound in a suitable solvent (~0.5 mL) like ethyl acetate or dichloromethane.

    • Standard (Optional): Prepare a solution of fresh, high-purity this compound at the same concentration.

    • Benzamide Standard (Optional): Prepare a solution of benzamide at the same concentration.

  • UV lamp (254 nm)

Procedure:

  • Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Cover and let it equilibrate for 10-15 minutes.

  • Spot the Plate: Using a capillary tube, spot your "Test Sample" solution on the TLC plate baseline. If using standards, spot them alongside the test sample. Keep spots small and allow the solvent to evaporate completely.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber. Ensure the solvent level is below the spots. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Interpret Results:

    • Pure Sample: A pure sample of this compound should show a single, well-defined spot.

    • Decomposed Sample: A decomposed sample will show an additional spot. Benzamide is less polar than this compound and will therefore have a higher Rf value (it will travel further up the plate). The presence of a significant spot at the Rf of benzamide confirms decomposition.

TroubleshootingFlowchart start Suspect Decomposition? visual Visual Inspection (Clumped, Discolored?) start->visual analytical Perform QC Analysis (e.g., TLC, Melting Point) visual->analytical Yes / Unsure no_issue No Signs of Decomposition visual->no_issue No analytical->no_issue Negative Result issue_found Decomposition Confirmed analytical->issue_found Positive Result review_storage Review Storage Conditions (Temp, Moisture, pH) issue_found->review_storage source_issue Identify Storage Error review_storage->source_issue discard Discard and Use Fresh Reagent source_issue->discard

Caption: Troubleshooting flowchart for suspected decomposition.

References

  • Allen, C.
  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • It's Dr Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. Available at: [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Available at: [Link]

  • PubMed. (2006). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (1987). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. National Center for Biotechnology Information. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants.
  • ACS Publications. (1961). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (1981). ANALYTICAL METHODS - Formaldehyde. Formaldehyde - An Assessment of Its Health Effects. Available at: [Link]

  • Journal of the Faculty of Agriculture, Kyushu University. (1981). Analysis of the Reaction between Formaldehyde and Amide. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). 6. ANALYTICAL METHODS. Available at: [Link]

  • ACS Publications. (1950). Polarographic Acetamide—Formaldehyde and Benzamide—Formaldehyde Kinetic Studies. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). CN103492360A - Synthesis of hydroxyalkyl amides from esters.
  • ResearchGate. (2019). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Available at: [Link]

  • Google Patents. (n.d.). US5777165A - Process for preparing amides of N-alkyl polyhydroxyalkyl amines.
  • PubMed. (2022). Structure-Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: HPLC Purity Analysis of N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the High-Performance Liquid Chromatography (HPLC) analysis of N-(Hydroxymethyl)benzamide. The following sections offer a robust starting methodology, a comprehensive troubleshooting guide, and answers to frequently asked questions, grounded in established chromatographic principles to ensure the integrity and reliability of your results.

Recommended HPLC Method Protocol

A successful purity analysis begins with a well-defined and robust HPLC method. The following protocol is a validated starting point for the analysis of this compound, designed to provide excellent resolution and peak shape.

Experimental Protocol: Isocratic Reversed-Phase HPLC

This method is designed as a stability-indicating assay, capable of separating this compound from its potential process-related impurities and degradation products.

Parameter Condition Rationale & Expertise
HPLC Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar this compound. A 250 mm column ensures high efficiency and resolving power, critical for separating closely eluting impurities.[1][2]
Mobile Phase Acetonitrile : 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with Phosphoric Acid) (40:60, v/v)The acetonitrile/buffered aqueous mixture is a standard for reversed-phase chromatography.[3] Maintaining a low pH of 3.0 is crucial; it ensures that the analyte is in a single protonated state and suppresses the ionization of residual silanol groups on the column packing, which is a primary cause of peak tailing for amide compounds.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves the reproducibility of retention times and can enhance peak efficiency.[5][6]
Detection UV at 225 nmThis compound contains a chromophore that absorbs strongly in the low UV range. 225 nm typically offers high sensitivity for this class of compounds.[3] A photodiode array (PDA) detector is recommended to assess peak purity.[7]
Injection Volume 10 µLA standard injection volume that minimizes the risk of column overload while providing sufficient mass for detection.
Sample Diluent Mobile PhaseDissolving the sample in the mobile phase is a best practice to ensure peak shape is not distorted by solvent effects.[8]
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities, followed by a column wash.
Sample Preparation
  • Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard or sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Solution: Dilute 1.0 mL of the Stock Solution to 20.0 mL with the mobile phase to achieve a final concentration of 50 µg/mL.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[9]

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your analysis. Each answer provides probable causes and actionable solutions based on chromatographic theory and field experience.

dot

Caption: A logical workflow for troubleshooting common HPLC issues.

Q1: Why is my this compound peak severely tailing?

A1: Peak tailing is the most common issue for benzamide compounds in reversed-phase HPLC.[4] The primary cause is secondary ionic interactions between the basic amide functional group of your analyte and acidic residual silanol groups (Si-OH) on the silica-based column packing.[4]

  • Probable Cause 1: Mobile Phase pH is too high. If the pH is not sufficiently acidic (e.g., > 4), a portion of the silanol groups will be ionized (SiO-), creating strong attractive forces with the protonated analyte.

    • Solution: Ensure the mobile phase pH is adjusted to 3.0 or lower using an acid like phosphoric acid.[4] This protonates the silanol groups, neutralizing their negative charge and minimizing unwanted interactions.

  • Probable Cause 2: Column is old or not well end-capped. Older columns or those with poor end-capping have a higher population of accessible silanol groups.

    • Solution: Switch to a new, high-quality, end-capped C18 column. If contamination is suspected, flush the column with a strong solvent like 100% acetonitrile.[4]

  • Probable Cause 3: Insufficient buffer concentration. The buffer helps to mask the silanol activity.

    • Solution: Increase the buffer concentration (e.g., from 10mM to 25mM) to improve its capacity to shield the silanol groups.[4]

Q2: I'm seeing "ghost peaks" in my blank injections. What are they and how do I get rid of them?

A2: Ghost peaks are peaks that appear in blank runs and are typically caused by contamination or carryover from a previous injection.[9]

  • Probable Cause 1: Carryover from the autosampler. Highly concentrated samples can adsorb onto the needle, injection port, or valve rotor.

    • Solution: Program a needle wash step in your injection sequence using a strong solvent (e.g., 50:50 acetonitrile:water). Ensure the wash solvent is clean and replaced regularly.[9]

  • Probable Cause 2: Contaminated mobile phase or diluent. Impurities can be introduced from low-quality solvents, water, or buffer salts.[5][9]

    • Solution: Always use HPLC-grade solvents and freshly prepared mobile phase.[9] Filter all aqueous buffers before use. To identify the source, replace each mobile phase component one by one with a fresh, high-purity batch.

  • Probable Cause 3: Leaching from plastic consumables. Some plastic vials or well plates can leach contaminants that are detected by the UV detector.

    • Solution: Use vials made of inert glass or polypropylene and test them by injecting just the diluent stored in a vial for a period.

Q3: The retention time for my main peak is decreasing with every injection. What's wrong?

A3: Drifting or shifting retention times indicate that the chromatographic conditions are not stable.[6][10]

  • Probable Cause 1: Inadequate column equilibration. The column chemistry, particularly for silica-based columns, requires sufficient time to stabilize with the mobile phase.

    • Solution: Before starting a sequence, equilibrate the column with the mobile phase for at least 15-20 column volumes. For a 250x4.6 mm column at 1 mL/min, this means flushing for at least 30 minutes.

  • Probable Cause 2: Mobile phase composition is changing. This can happen if one component is more volatile than the other (e.g., acetonitrile evaporating) or if the pump's proportioning valves are not working correctly.[10]

    • Solution: Prepare the mobile phase fresh daily and keep the solvent bottles capped. If you suspect the pump, try using a pre-mixed mobile phase to see if the problem resolves.[10]

  • Probable Cause 3: Temperature fluctuations. Changes in ambient temperature can affect retention time.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature, such as 30 °C.[6]

Q4: My system pressure is much higher than normal and is climbing. How do I fix it?

A4: A sudden or steady increase in system backpressure is almost always due to a blockage or particulate buildup somewhere in the flow path.[8][11]

  • Solution: Systematically isolate the source of the blockage.

    • Disconnect the Column: Remove the column from the system and replace it with a union. If the pressure returns to normal, the blockage is in the column.

    • Column Blockage: Try back-flushing the column (reversing the flow direction) at a low flow rate (0.2 mL/min) with a strong solvent. If this doesn't work, the inlet frit may be plugged and require replacement, or the column itself may be fouled and need to be replaced.[11]

    • System Blockage: If the pressure is still high without the column, the blockage is in the system tubing, injector, or guard column. Check components one by one, starting from the detector and moving backward toward the pump, to find the restriction.[11]

    • Prevention: The best solution is prevention. Always filter your samples and buffered mobile phases and consider using an in-line filter and a guard column to protect the analytical column.[8]

Frequently Asked Questions (FAQs)

Q1: How do I ensure my method is "stability-indicating"?

A1: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[12][13] To prove this, you must perform forced degradation studies.[14]

  • Procedure: Subject this compound to stress conditions such as acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), heat (thermolytic), and light (photolytic).[15][16][17]

  • Analysis: Analyze the stressed samples using your HPLC method. The goal is to achieve baseline separation between the intact drug peak and all degradation peaks that are formed.

  • Peak Purity: Use a PDA detector to perform peak purity analysis on the main peak in the stressed samples. This provides evidence that no degradation product is co-eluting with the analyte.[7]

Q2: What are the essential System Suitability Test (SST) parameters for this analysis?

A2: SST is performed before sample analysis to verify that the chromatographic system is performing adequately. For this method, the following parameters are critical:

SST Parameter Acceptance Criterion Purpose
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.[4] A value close to 1.0 is ideal.
Theoretical Plates (N) ≥ 5000Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the system by comparing peak areas or heights from consecutive injections.
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting impurityEnsures that adjacent peaks are well-separated for accurate quantification.

Q3: My sample is not fully dissolving in the mobile phase. What should I do?

A3: this compound is only slightly soluble in water.[18][19] While the recommended mobile phase (40% acetonitrile) should be sufficient, you may encounter solubility issues with impure samples or when preparing highly concentrated stock solutions.

  • Solution 1 (Preferred): Prepare a more dilute stock solution.

  • Solution 2: Use a stronger, miscible organic solvent for the initial stock solution preparation (e.g., methanol or 100% acetonitrile), then perform the final dilution into the mobile phase. Be cautious with this approach, as injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[8] Always ensure the final sample solvent composition is as close to the mobile phase as possible.

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Caption: Core relationships in the HPLC method design.

References

  • Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of benzamides.
  • Medikamenter Quality Services. (2023). Common Issues in HPLC Analysis. Retrieved January 10, 2026, from [Link]

  • Dickie, A. (2024). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. Retrieved January 10, 2026, from [Link]

  • Alwsci. (2023). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved January 10, 2026, from [Link]

  • Sharp, B. (2024). Troubleshooting Common HPLC Issues. Labcompare. Retrieved January 10, 2026, from [Link]

  • GMI. (2024). Common HPLC Problems and Solutions with GMI Service Support. Retrieved January 10, 2026, from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved January 10, 2026, from [Link]

  • Ross, D., Condon, M. E., & Jefcoate, C. R. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

  • ChemBK. (2024). This compound. Retrieved January 10, 2026, from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved January 10, 2026, from [Link]

  • Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Chrom-Support. (n.d.). HPLC Troubleshooting Guide. Retrieved January 10, 2026, from [Link]

  • Benchchem. (n.d.). Application Note: A Robust HPLC Method for the Quantification of N-(1-hydroxypropan-2-yl)benzamide.
  • Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved January 10, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved January 10, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved January 10, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Stability-indicating HPLC method optimization using quality. Retrieved January 10, 2026, from [Link]

  • Agilent Technologies, Inc. (n.d.). Tips and Tricks of HPLC System Troubleshooting. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved January 10, 2026, from [Link]

  • Dong, M. W., Huynh-Ba, K., & Ayers, J. T. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved January 10, 2026, from [Link]

  • Palleshwar, V. V., et al. (2012). Development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. International Journal of Pharmacy. Retrieved January 10, 2026, from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Retrieved January 10, 2026, from [Link]

  • Figueroa, R. A., & Ochoa de la Paz, L. D. (2002). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. PubMed. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: LC-MS Analysis of N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is structured to address the practical challenges and nuances you, as a researcher, may encounter when analyzing N-(Hydroxymethyl)benzamide. Our focus is on anticipating problems and providing robust, scientifically-grounded solutions. We will move from understanding the molecule's inherent characteristics to troubleshooting the entire analytical workflow, from sample preparation to mass spectral interpretation.

Part 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common initial questions regarding the molecule itself and the expected analytical behavior. Understanding these fundamentals is the first step in effective troubleshooting.

Question: What are the primary process-related and degradation impurities I should expect when analyzing this compound?

Answer: The impurities in your this compound sample will primarily originate from two sources: the synthesis process and subsequent degradation.

  • Process-Related Impurities: The most common synthesis route involves the reaction of benzamide with formaldehyde.[1][2] Therefore, the most probable process-related impurities are the starting materials themselves:

    • Benzamide: The primary precursor. Its presence indicates an incomplete reaction.

    • Formaldehyde: While a starting material, it is difficult to detect by typical reversed-phase LC-MS due to its high volatility and low molecular weight. It exists in equilibrium with its hydrated form, methylene glycol.

  • Degradation Impurities: this compound is a carbinolamide, a class of compounds known for its susceptibility to hydrolysis, particularly under acidic or basic conditions.[3][4][5] The primary degradation pathway is the retro-reaction to its starting materials.

    • Reversion to Benzamide: The C-N bond can cleave, reforming benzamide and formaldehyde. This is a critical factor to consider during sample preparation, storage, and even within the mobile phase.[3][5]

    • Oxidation Products: Under certain conditions, oxidation of the hydroxymethyl group could occur, potentially leading to N-formylbenzamide, although this is more commonly observed as a metabolite in biological systems.[6]

Below is a diagram illustrating the key degradation pathway.

G cluster_degradation Degradation Pathway NHMB This compound (C8H9NO2) MW: 151.16 Benzamide Benzamide (C7H7NO) MW: 121.14 NHMB->Benzamide Hydrolysis (Acid/Base Catalyzed) Formaldehyde Formaldehyde (CH2O) MW: 30.03 NHMB->Formaldehyde

Caption: Reversion of this compound to its precursors.

Question: My sample shows rapid degradation in the autosampler vial. How can I improve its stability?

Answer: This is a common issue stemming from the compound's pH-dependent stability.[4][5] The hydrolysis of the carbinolamide is catalyzed by both acid and base.[3][4]

  • Causality: Studies have shown that the reaction of this compound is specific acid and specific base catalyzed.[4] This means that even slight deviations from a neutral pH in your sample diluent can accelerate its degradation back to benzamide and formaldehyde. The stability is generally highest in the pH range of 4.5-5.5.[3]

  • Solution: Prepare your samples in a weakly acidic, buffered diluent. A solution of 10mM ammonium acetate or 0.1% formic acid in water/acetonitrile is often a good starting point. Avoid highly acidic or basic conditions in your sample matrix. If samples must be stored, keep them at a low temperature (e.g., 4°C) in the autosampler and for no longer than necessary before injection.

Part 2: Liquid Chromatography (LC) Troubleshooting

This section focuses on resolving issues related to the separation of this compound and its impurities.

Question: I'm observing poor peak shape (tailing) for the main this compound peak. What are the likely causes and solutions?

Answer: Poor peak shape can compromise resolution and quantification.[7] For a polar molecule like this compound, several factors can contribute to tailing.

  • Secondary Interactions with the Column: Residual silanols on standard silica-based C18 columns can interact with the polar amide and hydroxyl groups, causing peak tailing.

  • Metal Chelation: Although less common for this specific molecule, interactions with metal surfaces in the HPLC system (e.g., stainless steel column housing, frits) can sometimes lead to poor peak shape for certain analytes.[8]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective first step is to add a mobile phase modifier. Using 0.1% formic acid in both mobile phase A (water) and B (acetonitrile or methanol) is standard practice. The acid protonates residual silanols, minimizing secondary interactions, and ensures the analyte is in a consistent protonated state, improving peak shape.

  • Column Selection: If tailing persists, consider using a column with advanced end-capping or a different stationary phase (e.g., a polar-embedded phase) designed for better performance with polar compounds.

  • System Check: Ensure that there are no issues with the column itself, such as a void or contamination. A poorly packed column bed can lead to significant peak shape distortion.[7]

Experimental Protocol: Starting LC Method

This protocol provides a robust starting point for the analysis.

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[9]

  • Column: Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm.[9]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Part 3: Mass Spectrometry (MS) Troubleshooting

This section addresses the interpretation of mass spectra and common issues encountered at the detector.

Question: My mass spectrum shows multiple peaks for my main compound, not just the expected [M+H]⁺. What are these other ions?

Answer: This is a very common observation in electrospray ionization (ESI), which is a "soft" ionization technique that often leads to the formation of adduct ions in addition to the protonated molecule ([M+H]⁺).[10] These adducts are formed when the analyte molecule associates with ions present in the mobile phase or from the sample matrix.[11]

  • Causality: Alkali metal ions like sodium (Na⁺) and potassium (K⁺) are ubiquitous in laboratory environments (glassware, solvents, reagents) and readily form adducts. Ammonium (NH₄⁺) can form if ammonium-based buffers are used.

  • Identification: You can identify these adducts by their characteristic mass-to-charge (m/z) difference from the molecular weight (M) of your analyte.

Table: Common Adducts and Impurities for this compound (MW = 151.06 g/mol )
SpeciesFormulaExact MassExpected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)Expected [M+K]⁺ (m/z)Notes
This compound C₈H₉NO₂151.0633152.0706 174.0525190.0265Analyte
BenzamideC₇H₇NO121.0528122.0600144.0420160.0159Precursor / Degradant
N-FormylbenzamideC₈H₇NO₂149.0477150.0550172.0369188.0109Potential Oxidative Impurity

Note: The expected m/z values are for singly charged ions. Calculations are based on the most abundant isotopes.

The most common adducts you will see are [M+Na]⁺ and [M+K]⁺.[12] The sodium adduct will appear 21.98 Da higher than the [M+H]⁺ peak, and the potassium adduct will be 37.96 Da higher.[11]

G cluster_ms Interpreting the Mass Spectrum Analyte This compound (M) Protonated [M+H]⁺ m/z = 152.07 Analyte->Protonated + H⁺ Sodium [M+Na]⁺ m/z = 174.05 Analyte->Sodium + Na⁺ Potassium [M+K]⁺ m/z = 190.03 Analyte->Potassium + K⁺

Caption: Formation of common ions in ESI-MS.

Question: The signal for my analyte is weak or inconsistent, especially when analyzing it in a complex matrix. What could be the cause?

Answer: This phenomenon is likely due to ion suppression , a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source.[13][14] This leads to a loss of sensitivity and can severely impact the accuracy and reproducibility of quantitative analyses.[14]

  • Causality: Ion suppression occurs when other components in the sample compete with the analyte for ionization.[15] These interfering species can alter the droplet properties in the ESI spray (e.g., surface tension, viscosity) or simply be more readily ionized, thus "suppressing" the signal of the analyte of interest.[14]

  • Diagnosis: The standard method to identify ion suppression is a post-column infusion experiment.[13]

Protocol: Post-Column Infusion Experiment to Detect Ion Suppression
  • Setup: Use a syringe pump to continuously infuse a standard solution of this compound at a low flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column, using a T-junction.

  • Infusion: While infusing, monitor the signal of your analyte's m/z (e.g., 152.07) on the mass spectrometer. You should observe a stable, elevated baseline signal.

  • Injection: Inject a blank matrix sample (e.g., a placebo formulation extract or a matrix blank from a biological sample) onto the LC column.

  • Analysis: Observe the infused baseline signal. Any region where co-eluting matrix components cause the stable signal to drop indicates a zone of ion suppression.[13]

Solutions for Ion Suppression:

  • Chromatographic Separation: Adjust the LC gradient to move the analyte's peak away from the suppression zone.

  • Sample Preparation: Implement a more rigorous sample cleanup procedure (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) to remove the interfering matrix components before injection.[14]

  • Dilution: Diluting the sample can reduce the concentration of interfering species, though this may also reduce the analyte signal below the limit of detection.[14]

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. Retrieved from [Link]

  • Oravec, J. (2020). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Retrieved from [Link]

  • Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. Retrieved from [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. Retrieved from [Link]

  • Kroenlein, B. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromedia. Retrieved from [Link]

  • YouTube. (2023). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]

  • Scribd. (n.d.). Adduits ESI MS. Scribd. Retrieved from [Link]

  • Ross, D., Farmer, P. B., Gescher, A., et al. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(11), 1773-81. Retrieved from [Link]

  • Nagorski, R. W., & Richard, J. P. (2008). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Tetrahedron Letters, 49(43), 6245-6248. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from [Link]

  • Przybyla, D. E., & Nagorski, R. W. (2018). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Journal of the Arkansas Academy of Science, 72(1), 22. Retrieved from [Link]

  • Nagorski, R. W., & Richard, J. P. (1998). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. The Journal of Organic Chemistry, 63(25), 9294-9296. Retrieved from [Link]

  • Ross, D., Farmer, P. B., Gescher, A., & Threadgill, M. D. (1984). The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Chemico-Biological Interactions, 50(2), 229-238. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]

  • Nagorski, R. W., & Richard, J. P. (2008). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. ElectronicsAndBooks. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Nagorski, R. W., & Richard, J. P. (2001). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. Journal of the American Chemical Society, 123(5), 794-802. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 20V, Positive (HMDB0004461). HMDB. Retrieved from [Link]

  • Kumar, V., Kumar, P., Dubey, S. K., & Singh, R. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Biomedical Chromatography, e5948. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-(Hydroxymethyl)benzamide Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(Hydroxymethyl)benzamide and related N-methylol crosslinking reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your crosslinking experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound crosslinking?

The crosslinking reaction is primarily acid-catalyzed. The key reactive species is a highly electrophilic N-acyliminium ion, which is generated in situ. The reaction proceeds in two main steps:

  • Protonation: Under acidic conditions, the hydroxyl group of the N-(hydroxymethyl) moiety is protonated by a hydronium ion (H₃O⁺).

  • Formation of the N-Acyliminium Ion: The protonated hydroxyl group becomes a good leaving group (water). Its departure results in the formation of a resonance-stabilized N-acyliminium ion.[1][2][3]

  • Nucleophilic Attack: This highly reactive cation is then rapidly attacked by a suitable nucleophile on the substrate you wish to crosslink. Common nucleophiles include the side chains of amino acid residues like lysine, asparagine, glutamine, or arginine.

This mechanism's reliance on acid catalysis is a critical factor to consider in experimental design and troubleshooting.[4][5]

Q2: What are the primary functional groups targeted by this crosslinker?

This compound reagents primarily target nucleophilic functional groups capable of reacting with the N-acyliminium ion intermediate. In the context of proteins and peptides, these include:

  • Primary and secondary amides: The side chains of Asparagine (Asn) and Glutamine (Gln).

  • Primary amines: The ε-amino group of Lysine (Lys) and the N-terminal α-amino group.[6][7]

  • Guanidinium group: The side chain of Arginine (Arg).

The reactivity can be influenced by the local microenvironment, accessibility of the residue, and the overall reaction conditions (especially pH).

Q3: What are the typical starting conditions for a crosslinking reaction?

As a starting point, consider the following parameters, but always plan for optimization:

  • pH: Mildly acidic conditions (pH 4.0 - 6.0) are generally optimal for promoting the formation of the reactive N-acyliminium ion without causing significant protein denaturation or reagent hydrolysis.[8]

  • Temperature: Reactions are often performed between room temperature (25°C) and 37°C. Higher temperatures can accelerate the reaction but may also increase the rate of side reactions and impact protein stability.

  • Molar Ratio: A molar excess of the crosslinker to the target functional groups is typically required. A starting point could be a 10- to 50-fold molar excess.[9]

  • Reaction Time: This can range from 30 minutes to several hours, depending on the reactivity of the substrate and the desired degree of crosslinking.

Q4: How can I stop or "quench" the crosslinking reaction?

The reaction can be effectively quenched by several methods:

  • pH Shift: Raising the pH to neutral or alkaline conditions (pH > 8.0) will deprotonate any remaining acid catalyst and inhibit the formation of the N-acyliminium ion.[10]

  • Addition of a Scavenger: Adding a small molecule with a highly reactive primary amine, such as Tris buffer or glycine, will consume any unreacted crosslinker.[6]

Troubleshooting Guide

Problem 1: Low or No Crosslinking Efficiency

Q: My final product shows very little or no evidence of crosslinking. What went wrong?

This is a common issue that typically points to suboptimal reaction conditions. Let's break down the potential causes.

  • Potential Cause A: Incorrect pH

    • Why it happens: The formation of the reactive N-acyliminium ion is strictly dependent on acid catalysis.[1][4] If the pH of your reaction buffer is too high (neutral or basic), the initial protonation step will not occur, and the reaction will not proceed. Conversely, if the pH is too low, it may lead to protein denaturation, altering the conformation and accessibility of target residues.

    • Solution:

      • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your reaction buffer immediately before starting the experiment.

      • Optimize pH: Perform a series of small-scale pilot reactions across a pH range (e.g., pH 3.5, 4.5, 5.5, 6.5) to determine the optimal condition for your specific system.

      • Buffer Choice: Use a buffer system with a pKa in the desired range, such as MES or acetate. Avoid amine-containing buffers like Tris in the reaction itself, as they can compete with the target.[11]

  • Potential Cause B: Insufficient Reagent Concentration or Reactivity

    • Why it happens: this compound can hydrolyze in aqueous solutions, especially if stored improperly or for extended periods. This degradation reduces the concentration of the active reagent. Furthermore, an insufficient molar excess may not be enough to drive the reaction to completion, especially if the target sites are not highly accessible.

    • Solution:

      • Use Fresh Reagent: Always prepare stock solutions of the crosslinker fresh before each experiment.

      • Optimize Molar Ratio: Titrate the crosslinker-to-protein molar ratio. Set up parallel reactions with increasing molar excess (e.g., 10x, 25x, 50x, 100x) to find the sweet spot.[12]

      • Check Reagent Purity: If problems persist, consider the purity of your starting material. Impurities can inhibit the reaction.

  • Potential Cause C: Inadequate Reaction Time or Temperature

    • Why it happens: Crosslinking is a kinetic process. The reaction may simply need more time or energy to proceed to a sufficient degree.

    • Solution:

      • Time Course Experiment: Run a time-course experiment, taking aliquots at various intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) to monitor the progress of the reaction.

      • Temperature Optimization: If your protein is stable at higher temperatures, try incubating the reaction at 37°C instead of room temperature to increase the reaction rate.

Problem 2: Poor Solubility of the Crosslinked Product

Q: After the reaction, my protein precipitated out of solution. How can I prevent this?

Precipitation is a strong indicator of over-crosslinking or aggregation, leading to the formation of insoluble high-molecular-weight species.[9][13]

  • Potential Cause A: Over-crosslinking

    • Why it happens: Using too high a concentration of the crosslinker or allowing the reaction to proceed for too long can lead to extensive intermolecular crosslinking, forming a large, insoluble network.

    • Solution:

      • Reduce Crosslinker Concentration: This is the most critical parameter. Systematically lower the molar excess of the crosslinker.

      • Shorten Reaction Time: Quench the reaction at an earlier time point.

      • Use a "Zero-Length" Crosslinker as an Alternative: If your goal is to link interacting molecules, a zero-length crosslinker like EDC may be an alternative, as it facilitates a direct amide bond without adding a spacer, potentially reducing large-scale aggregation.[6][14]

  • Potential Cause B: Conformational Changes and Aggregation

    • Why it happens: The crosslinking process can alter the native conformation of a protein, exposing hydrophobic patches that lead to aggregation and precipitation.

    • Solution:

      • Modify Buffer Conditions: Include additives in your buffer to improve protein solubility. Consider adding:

        • Mild non-ionic detergents (e.g., Tween-20, Triton X-100).

        • A moderate concentration of salts (e.g., 150 mM NaCl).

        • Solubility-enhancing agents like arginine.

      • Optimize Protein Concentration: Working at a lower protein concentration can reduce the probability of intermolecular crosslinking and aggregation.

Problem 3: Evidence of Side Reactions or Non-Specific Modifications

Q: My analysis (e.g., mass spectrometry) shows unexpected modifications or byproducts. What is causing this?

While this compound is relatively specific, extreme conditions can lead to side reactions.

  • Potential Cause A: Hydrolysis of the Reagent

    • Why it happens: The N-acyliminium ion is susceptible to attack by water. In a highly aqueous environment, this leads to hydrolysis of the reagent back to its starting components (benzamide and formaldehyde), reducing efficiency and introducing impurities.

    • Solution:

      • Minimize Water Content (if possible): For some applications, performing the reaction in a co-solvent system (e.g., with DMSO or DMF) can reduce water-related side reactions, but this is often not feasible for biological macromolecules.

      • Work Efficiently: Use freshly prepared solutions and proceed with the reaction promptly after adding the reagent.

  • Potential Cause B: Self-Condensation of the Crosslinker

    • Why it happens: At high concentrations, molecules of the crosslinker can react with each other, forming oligomers that can complicate purification and analysis.[15]

    • Solution:

      • Avoid High Concentrations: Use the lowest effective concentration of the crosslinker as determined by your optimization experiments.

      • Control Stoichiometry: Carefully control the molar ratio of the reagents to disfavor self-reaction.[16]

Data & Protocols

Data Summary: Recommended Starting Conditions
ParameterRecommended RangeRationale
pH 4.0 - 6.0Optimal for acid-catalyzed formation of the reactive N-acyliminium ion.[4][8]
Temperature 25°C - 37°CBalances reaction rate with protein stability and minimizes side reactions.
Molar Excess 10x - 100xMust be empirically determined to balance efficiency with solubility.[9][12]
Buffer System MES, AcetateNon-amine buffers that are effective in the optimal acidic pH range.
Quenching Agent 1 M Tris, pH 8.5An amine-containing buffer that rapidly consumes excess reagent.[6]
Experimental Protocol: Pilot Optimization of Crosslinking

This protocol outlines a method for systematically optimizing the crosslinker concentration.

  • Prepare Stock Solutions:

    • Prepare a 10 mg/mL solution of your target protein in a suitable buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5).

    • Prepare a 100 mM stock solution of this compound in DMSO. Prepare this fresh.

  • Set Up Reactions:

    • In separate microcentrifuge tubes, set up reactions with varying molar excesses of the crosslinker (e.g., 0x, 10x, 25x, 50x, 100x).

    • For a 50 µL final reaction volume with a 1 mg/mL final protein concentration (assuming a 50 kDa protein = 20 µM):

      • Add 5 µL of 10 mg/mL protein stock.

      • Add 35 µL of reaction buffer.

      • Add the calculated volume of crosslinker stock.

      • Add buffer to reach 50 µL.

  • Incubation:

    • Incubate all tubes at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • Stop the reaction by adding 5 µL of 1 M Tris buffer, pH 8.5, to each tube. Incubate for an additional 15 minutes.

  • Analysis:

    • Analyze the results by SDS-PAGE. Look for the appearance of higher-molecular-weight bands corresponding to crosslinked species. The optimal concentration should show clear crosslinking without significant precipitation or smearing in the gel lane.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Acid Catalysis cluster_step2 Step 2: Formation of Reactive Species cluster_step3 Step 3: Nucleophilic Attack A This compound B Protonated Intermediate A->B + H⁺ H H₃O⁺ C N-Acyliminium Ion (Reactive Electrophile) B->C - H₂O D Crosslinked Product C->D Covalent Bond Formation H2O H₂O Nuc Nucleophile (e.g., Lysine Amine) Nuc->D Covalent Bond Formation

Caption: Acid-catalyzed formation of the N-acyliminium ion.

Troubleshooting Workflow

Troubleshooting start Experiment Issue p1 Low/No Crosslinking start->p1 p2 Product Precipitation start->p2 c1a Incorrect pH? p1->c1a Check c1b Inactive Reagent? p1->c1b Check c1c Time/Temp Too Low? p1->c1c Check c2a Over-crosslinking? p2->c2a Check c2b Aggregation? p2->c2b Check s1a Optimize pH (e.g., 4.0-6.0) c1a->s1a Solution s1b Use Fresh Reagent Titrate Concentration c1b->s1b Solution s1c Increase Time or Temperature c1c->s1c Solution s2a Reduce Crosslinker Concentration / Time c2a->s2a Solution s2b Modify Buffer (e.g., add detergent) c2b->s2b Solution

Caption: A logical workflow for troubleshooting common issues.

Effect of pH on Reactive Intermediate Formation

pHEffect cluster_high_ph High pH (≥ 7) cluster_low_ph Low pH (4-6) Inactive This compound (Stable, Unreactive) Active N-Acyliminium Ion (Unstable, Reactive) Inactive->Active Favored Equilibrium

Caption: The effect of pH on the crosslinker's reactive state.

References

  • Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. ResearchGate. Available at: [Link]

  • What are the reaction mechanisms of N - Methylol Acrylamide in different reactions?. Acrylamidechina.com Blog. Available at: [Link]

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS. Available at: [Link]

  • Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. PubMed. Available at: [Link]

  • Melamine formaldehyde compounds. The active species in acid catalyzed reactions. ResearchGate. Available at: [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. NIH National Center for Biotechnology Information. Available at: [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Available at: [Link]

  • Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. NIH National Center for Biotechnology Information. Available at: [Link]

  • Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link]

  • Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Europe PMC. Available at: [Link]

  • Optimization of Protein Crosslinking Formulations for the Treatment of Degenerative Disc Disease. PubMed. Available at: [Link]

  • Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ResearchGate. Available at: [Link]

  • Acid mediated formation of an N-acyliminium ion from tubulysins: A new methodology for the synthesis of natural tubulysins and their analogs. ResearchGate. Available at: [Link]

  • Kinetics and mechanism of the acid-catalysed hydrolysis of N-methyl-N-phenylsulphamate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Effects of pH and Crosslinking Agent in the Evaluation of Hydrogels as Potential Nitrate-Controlled Release Systems. MDPI. Available at: [Link]

  • Role of pH and Crosslinking Ions on Cell Viability and Metabolic Activity in Alginate–Gelatin 3D Prints. NIH National Center for Biotechnology Information. Available at: [Link]

  • Chemical Reactions of Polymer Crosslinking and Post-Crosslinking at Room and Medium Temperature. Scribd. Available at: [Link]

  • Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. NIH National Center for Biotechnology Information. Available at: [Link]

  • Crosslinking reactions and swelling behavior of matrices based on N-acryloyl-TRIS(hydroxymethyl)aminomethane. ResearchGate. Available at: [Link]

Sources

Side reactions of N-(Hydroxymethyl)benzamide with biological molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(Hydroxymethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for experiments involving this reactive carbinolamide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and elucidate the complex side reactions of this compound with biological molecules.

Introduction: The Reactive Nature of a Carbinolamide

This compound is a carbinolamide, a functional group known for its role as an intermediate in various biological processes, including the synthesis of α-amidated peptide hormones[1]. Its reactivity stems from its ability to exist in equilibrium with benzamide and formaldehyde, particularly under aqueous conditions[2][3]. This equilibrium is the primary driver of its interactions with biological systems. The stability of this compound is highly dependent on pH, with its decomposition being subject to both specific-acid and specific-base catalysis[2][4]. At physiological pH (7.4) and 37°C, it has a decomposition half-life of 183 hours, highlighting its relative stability but also its potential to act as a slow-release donor of formaldehyde over the course of a long-term experiment[4]. Understanding this chemical behavior is critical to designing robust experiments and correctly interpreting results.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues users may encounter during their research, providing not just solutions but the chemical reasoning behind them.

Issue 1: Inconsistent or No Reactivity Observed with Target Protein

Question: I am incubating this compound with my protein of interest, but I'm not seeing the expected modification (e.g., cross-linking, inhibition). Why is it not reacting?

Answer:

The reactivity of this compound itself with biological nucleophiles under physiological conditions is often low[5]. The primary reactive species is formaldehyde, which is released upon decomposition[2]. Several factors could be contributing to the lack of observed reactivity:

  • Slow Decomposition Rate: At neutral pH, the release of formaldehyde is slow[4]. If your experiment has a short duration, the concentration of released formaldehyde may be insufficient to drive the reaction forward.

  • pH of the Buffer: The decomposition is catalyzed by both acid and base[2]. If your buffer is strictly neutral (pH 7.0) and has low buffer capacity, the reaction may be slower than in a slightly alkaline or acidic environment, or in the presence of general buffers[4].

  • Nucleophile Accessibility and pKa: The primary targets on a protein are nucleophilic amino acid residues like cysteine and lysine[6][7].

    • Cysteine: The thiol group of cysteine is a potent nucleophile, but only in its thiolate (S⁻) form. The pKa of cysteine's thiol group is typically ~8.3, so at pH 7.4, only a fraction of cysteines are deprotonated and available to react.

    • Lysine: The ε-amino group of lysine (pKa ~10.5) is predominantly protonated (NH₃⁺) at neutral pH and thus not nucleophilic[7]. Only lysines in specific microenvironments with a lowered pKa will be reactive[8].

  • Reversibility of Adducts: The initial adducts formed by formaldehyde are often reversible. For example, the reaction with a lysine amine forms a Schiff base (imine), and the reaction with a cysteine thiol forms a hemithioacetal. These may dissociate during sample workup or analysis if not stabilized.

Recommended Actions & Causality:

  • Increase Incubation Time: For reactions at or near physiological pH, extend the incubation period to allow for sufficient formaldehyde accumulation.

  • Optimize pH (with caution): If your protein is stable at slightly alkaline pH (e.g., 8.0-8.5), this will increase the rate of formaldehyde release and enhance the nucleophilicity of both cysteine and lysine residues[7]. However, be aware that this compound becomes significantly less stable under alkaline conditions[9].

  • Consider a Trapping Strategy: Include a reducing agent like sodium cyanoborohydride (NaBH₃CN) in the reaction. This will reductively aminate the Schiff base formed with lysine, creating a stable secondary amine linkage, providing a permanent record of the initial transient interaction.

  • Characterize Protein Nucleophiles: Ensure your target protein has accessible and reactive cysteine or lysine residues. You can use probes like N-ethylmaleimide (NEM) to confirm the presence of reactive thiols[6][10].

Issue 2: Unexpected Adducts Detected by Mass Spectrometry

Question: My mass spectrometry data shows multiple, unexpected mass shifts on my peptide/protein after treatment with this compound. What are these modifications?

Answer:

This compound acts as a formaldehyde donor, and formaldehyde is a promiscuous electrophile that can lead to several types of modifications. The most common adducts are:

  • Hydroxymethylation (+30 Da): This is the initial adduct formed when formaldehyde reacts with a nucleophile.

    • Lysine: Forms an Nε-hydroxymethyl-lysine[11].

    • Cysteine: Forms an S-hydroxymethyl-cysteine (hemithioacetal).

    • DNA: Can form adducts like N²-hydroxymethyl-dG on guanine bases[12][13].

  • Methylene Bridge (+12 Da): A hydroxymethyl adduct can react with a second nearby nucleophile, eliminating water to form a stable methylene bridge. This can result in intra-protein or inter-protein cross-links. For example, a bridge between two lysine residues (Lys-CH₂-Lys) or a lysine and a cysteine (Lys-CH₂-Cys).

  • Methylation (+14 Da): While less direct, the hydroxymethyl adduct can be reduced in vivo or by cellular reducing agents, leading to a stable methyl adduct.

Troubleshooting & Identification Protocol:

  • Predict Mass Shifts: Create a table of potential mass shifts (+30, +12, +14 Da) and use this to interrogate your high-resolution mass spectrometry data.

  • Tandem MS (MS/MS) Analysis: Fragment the modified peptides to pinpoint the exact amino acid that has been modified. The fragmentation pattern will confirm the site of the adduct.

  • Use Isotope Labeling: Synthesize or procure ¹³C- or ¹⁴C-labeled this compound. The corresponding mass shift in your adducts will definitively confirm that the modification originates from your treatment compound.

  • Control Experiments: Run controls without this compound to ensure the modifications are not artifacts from your buffer or sample handling procedures. Formaldehyde can be a contaminant in some reagents.

Issue 3: Compound Appears Unstable in Stock Solution or Assay Buffer

Question: I observe precipitation in my aqueous buffer after diluting my DMSO stock of this compound, or I see new peaks in my HPLC analysis over time. What is happening?

Answer:

This points to two common issues: solubility and stability.

  • Solubility: Like many small organic molecules, this compound has limited aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out if its solubility limit is exceeded[14].

  • Degradation: The compound degrades in aqueous solution, with the rate being pH-dependent[2]. The primary degradation products are benzamide and formaldehyde [2]. Under strongly acidic or basic conditions, the amide bond itself can also undergo hydrolysis to form benzoic acid and hydroxymethylamine [15].

Recommended Actions:

  • Optimize Dilution: Try serial dilutions instead of a single large dilution step. This can help keep the compound in solution[14].

  • Prepare Fresh Solutions: Always prepare working solutions fresh from a DMSO stock immediately before an experiment. Do not store diluted aqueous solutions.

  • Monitor by HPLC: Run an HPLC time course on your compound in your assay buffer. This will allow you to quantify its stability and identify degradation products by comparing retention times to standards of benzamide and benzoic acid.

  • Adjust Final Concentration: The most direct solution to precipitation is to lower the final concentration of the compound to below its aqueous solubility limit[14].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's reaction with biomolecules?

A1: The primary mechanism involves its decomposition to release formaldehyde. Under basic conditions, this proceeds via a specific-base catalyzed deprotonation of the hydroxyl group, forming an alkoxide intermediate. This is followed by a rate-limiting breakdown (an E1cB-like mechanism) to generate formaldehyde and the benzamidate anion[4]. The released formaldehyde is a potent electrophile that then reacts with nucleophilic sites on biological molecules like proteins and DNA[12][16].

dot

Caption: Reaction mechanism of this compound.

Q2: Which amino acids are most likely to be modified?

A2: Nucleophilic amino acids are the primary targets. The most common are:

  • Cysteine: The highly nucleophilic thiol side chain reacts readily with formaldehyde to form a potentially reversible S-hydroxymethyl adduct (hemithioacetal)[17]. This can be further stabilized by reacting with another nucleophile to form a methylene bridge.

  • Lysine: The ε-amino group of lysine can react to form an Nε-hydroxymethyl adduct, which can then form a Schiff base[7][11]. This reaction is highly dependent on the pKa of the specific lysine residue, with those in low-pKa microenvironments being more reactive at physiological pH[8].

  • Histidine & Arginine: The imidazole ring of histidine and the guanidinium group of arginine are also known to react with formaldehyde, though often to a lesser extent than cysteine and lysine.

  • N-terminus: The α-amino group at the N-terminus of a protein has a lower pKa than the lysine side chain (typically pKa ~8) and is often a primary site of modification[7].

Q3: Can this compound cross-link DNA? What are the implications?

A3: Yes, by acting as a formaldehyde donor. Formaldehyde is a known genotoxic agent that can react with DNA bases[18]. It can form hydroxymethyl adducts, particularly with guanine (N²-hydroxymethyl-dG)[12]. These initial adducts are labile but can lead to more stable and detrimental DNA-protein cross-links or DNA-DNA cross-links. Such lesions can block DNA replication and transcription, leading to mutations and cell death, which is a significant consideration for its use in drug development[18].

Q4: How can I analytically detect and quantify adducts formed by this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for adduct analysis[19].

  • For Proteins: The protein is treated, then digested into peptides using an enzyme like trypsin. The resulting peptide mixture is analyzed by LC-MS/MS. Modified peptides are identified by their specific mass shift and then sequenced using MS/MS to locate the modified amino acid[8].

  • For DNA: DNA is isolated and enzymatically digested to individual nucleosides. The modified nucleosides (e.g., N²-hydroxymethyl-dG) are then separated by liquid chromatography and detected by a mass spectrometer, often using stable isotope-labeled internal standards for accurate quantification[12][19].

Data & Protocols

Table 1: Stability of this compound Derivatives
CompoundConditionsHalf-life (t₁₂)Key ObservationReference
This compoundpH 7.4, 37°C183 hoursRelatively stable at physiological conditions, allowing for slow release of formaldehyde.[4]
This compound1M KOH, 25°C~17 secondsExtremely unstable under strong alkaline conditions due to rapid amide hydrolysis.[4]
N-(α-hydroxybenzyl)benzamidepH 7.4, 37°C6.5 minutesSubstitution of the hydroxymethyl H for a phenyl group drastically reduces stability.[4]
N-(Hydroxymethyl)-N-methylbenzamideAlkaline conditionsLess stable than this compoundN-substitution destabilizes the molecule, promoting formaldehyde release.[9]
Experimental Protocols
Protocol 1: Assessing Compound Stability in Assay Buffer via HPLC

This protocol allows you to determine the experimental window in which this compound remains sufficiently intact.

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Also prepare standards of benzamide and benzoic acid.

  • Incubation: Dilute the stock solution to your final working concentration (e.g., 100 µM) in your chosen assay buffer. Prepare a sufficient volume for multiple time points. Incubate at your experimental temperature (e.g., 37°C).

  • Time Points: At t=0, 1, 2, 4, 8, and 24 hours, take an aliquot of the solution. Immediately quench any further reaction by adding an equal volume of acetonitrile and store at -20°C.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient of water/acetonitrile with 0.1% formic acid.

    • Monitor at a wavelength appropriate for the benzoyl group (e.g., 225 nm).

  • Quantification: Create a standard curve for this compound. Integrate the peak area at each time point to calculate the remaining concentration and determine its experimental half-life. Identify degradation products by comparing retention times with the benzamide and benzoic acid standards.

Protocol 2: Detecting Protein Adducts by LC-MS/MS

This protocol is for identifying the specific sites of modification on a target protein.

  • Reaction: Incubate your target protein (e.g., 1 mg/mL) with this compound (e.g., 10-fold molar excess) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) for a defined period (e.g., 4 hours) at 37°C. Include a "protein only" negative control.

  • Sample Cleanup: Remove excess reagent using a desalting column or buffer exchange spin column.

  • Denaturation & Reduction: Denature the protein in 6 M urea. Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.

  • Alkylation: Alkylate free cysteines with 25 mM iodoacetamide for 30 minutes in the dark. This step is crucial to prevent disulfide scrambling and to differentiate unmodified cysteines from those that did not react with your compound.

  • Digestion: Dilute the urea concentration to <1 M and digest the protein overnight with trypsin (1:50 enzyme:protein ratio).

  • LC-MS/MS Analysis:

    • Desalt the resulting peptides using a C18 ZipTip.

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Use a data-dependent acquisition method to trigger MS/MS fragmentation on detected peptide ions.

  • Data Analysis: Use proteomic software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence. Define variable modifications for hydroxymethylation (+30.0106 Da) and methylene bridge (+12.0000 Da) on potential target residues (K, C, H, R, N-terminus). Manually validate the fragmentation spectra of any identified modified peptides.

Mandatory Visualizations

dot

TroubleshootingWorkflow cluster_sol1 Solutions for Low Reactivity cluster_sol2 Solutions for Unexpected Adducts cluster_sol3 Solutions for Instability start Experiment Shows Unexpected Results q1 What is the issue? start->q1 issue1 No/Low Reactivity q1->issue1 No/Low Reactivity issue2 Unexpected Adducts q1->issue2 Unexpected Adducts issue3 Compound Instability /Precipitation q1->issue3 Instability/ Precipitation sol1a Increase Incubation Time issue1->sol1a sol1b Optimize Buffer pH (e.g., pH 8.0) issue1->sol1b sol1c Check Nucleophile Accessibility (NEM test) issue1->sol1c sol2a Predict Mass Shifts (+12, +30 Da) issue2->sol2a sol2b Confirm Site with MS/MS issue2->sol2b sol2c Use Isotope-Labeled Compound issue2->sol2c sol3a Prepare Fresh Solutions issue3->sol3a sol3b Check Stability by HPLC issue3->sol3b sol3c Lower Final Concentration issue3->sol3c end_node Optimized Experiment sol1c->end_node sol2c->end_node sol3c->end_node

Caption: Troubleshooting workflow for experiments.

References

  • Ross, D., & Farmer, P. B. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical pharmacology, 34(2), 193–198. [Link]

  • K-C, L., & Nagorski, R. W. (2003). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. Journal of the American Chemical Society, 125(4), 1134–1139. [Link]

  • Tenn 3rd, W. J., French, N. L., & Nagorski, R. W. (2001). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. Organic letters, 3(1), 75–78. [Link]

  • PrepChem. (2023). Synthesis of this compound. PrepChem. [Link]

  • Shukla, R. (2024). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. International Journal of High School Research. [Link]

  • Sissouma, D., et al. (2018). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 23(11), 2993. [Link]

  • Held, J. M., & Gibson, B. W. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical biochemistry, 429(2), 114–122. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80493, this compound. [Link]

  • Gescher, A., & Raymont, C. M. (1983). The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Biochemical pharmacology, 32(18), 2731–2735. [Link]

  • Yu, R., et al. (2015). Formation of Hydroxymethyl DNA Adducts in Rats Orally Exposed to Stable Isotope Labeled Methanol. Toxicological sciences, 144(2), 243–250. [Link]

  • Zhang, C., et al. (2020). A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. Organic letters, 22(3), 950–954. [Link]

  • PubChemLite. (n.d.). This compound (C8H9NO2). [Link]

  • ZC, C., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1667. [Link]

  • Asghar, M. N., et al. (2022). Synthesis and molecular docking analysis of MBH adducts' derived amides as potential β-lactamase inhibitors. Scientific reports, 12(1), 13391. [Link]

  • Held, J. M., & Gibson, B. W. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical Biochemistry, 429(2), 114-122. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. [Link]

  • Baskal, S., & Tsikas, D. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine. International journal of molecular sciences, 23(7), 3446. [Link]

  • Swenberg, J. A., et al. (2011). Formation of hydroxymethyl DNA adducts induced by formaldehyde and discrimination between endogenous and exogenous sources. Cancer epidemiology, biomarkers & prevention, 20(10), 2176-2187. [Link]

  • Rosen, G. M., et al. (2005). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Journal of pharmacological and toxicological methods, 51(3), 197–205. [Link]

  • Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. [Link]

  • Department of Chemistry, University of Oxford. (2021). Light-driven protein modification. [Link]

  • Tucker, C. L., & Baeza, J. (2021). Discovering the Landscape of Protein Modifications. Molecular cell, 81(18), 3746–3758. [Link]

  • Liang, Y., et al. (2020). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Accounts of chemical research, 53(1), 220-235. [Link]

  • Bellamri, M., et al. (2009). METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Chemical research in toxicology, 22(3), 441–453. [Link]

  • Uchida, K., et al. (2015). Hydroxyl Radical-Mediated Novel Modification of Peptides: N-Terminal Cyclization through the Formation of α-Ketoamide. Chemical research in toxicology, 28(2), 226–234. [Link]

  • Wang, Y., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical science, 12(11), 4016–4022. [Link]

  • Maurer, H. H. (2007). New analytical strategies in studying drug metabolism. Analytical and bioanalytical chemistry, 388(7), 1315–1325. [Link]

  • SyMMES. (2025). DNA adducts. [Link]

  • Lee, Y. C., & Lee, L. G. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Bioconjugate chemistry, 33(5), 785–801. [Link]

  • Abbas, A., et al. (2017). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 139(18), 6299–6302. [Link]

  • Zhang, C., et al. (2018). Selective lysine modification of native peptides via aza-Michael addition. Organic & biomolecular chemistry, 16(26), 4844–4851. [Link]

  • Abouzied, K. M., & Al-Rashood, S. T. (2017). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 22(12), 2133. [Link]

  • Grünewald, J., & Sieber, S. A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society reviews, 44(15), 5339–5387. [Link]

  • Ward, C. C., et al. (2022). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO molecular medicine, 14(10), e15568. [Link]

Sources

Technical Support Center: N-(Hydroxymethyl)benzamide Reaction Kinetics Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(Hydroxymethyl)benzamide reaction kinetics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its reaction kinetics important?

This compound is a carbinolamide formed from the reaction of benzamide and formaldehyde[1][2]. The study of its reaction kinetics is crucial as carbinolamides are key intermediates in various biological processes, including the enzymatic amidation of peptides and the mechanism of action of certain antibiotics[3]. Furthermore, understanding the stability and reactivity of N-(hydroxymethyl) derivatives is vital in the design of prodrugs, where controlled release of an active pharmaceutical ingredient is desired[4]. The decomposition of these derivatives can be modulated by pH and structural modifications, making their kinetic analysis a significant area of research[4].

Q2: What are the primary mechanisms governing the reaction of this compound in aqueous solutions?

The reaction of this compound in aqueous solutions is complex and highly dependent on the pH of the medium. Three primary mechanisms have been identified[4][5][6]:

  • Specific Acid Catalysis: At low pH values, the reaction is catalyzed by hydronium ions (H₃O⁺). This involves a pre-equilibrium protonation of the carbonyl oxygen, followed by a rate-limiting cleavage of the carbon-nitrogen bond to yield benzamide and protonated formaldehyde[3][5].

  • Specific Base Catalysis (E1cB-like): Under neutral to basic conditions, the reaction proceeds via a specific-base catalyzed mechanism. This pathway involves the deprotonation of the hydroxyl group, followed by the rate-limiting breakdown of the resulting alkoxide to form formaldehyde and the amidate anion[4].

  • Water-Catalyzed Reaction: In the intermediate pH range (approximately pH 3-6), a pH-independent reaction catalyzed by water can be observed[3][5].

Q3: How does the pH of the solution influence the stability of this compound?

The stability of this compound is significantly influenced by pH due to the different reaction mechanisms that dominate at various pH ranges. At physiological pH (around 7.4), the compound is relatively stable, with a decomposition half-life of approximately 183 hours at 37°C[4]. However, its stability decreases in both acidic and basic conditions due to the acceleration of the acid-catalyzed and base-catalyzed decomposition pathways, respectively[5][7]. At very high hydroxide concentrations, the reaction rate can become pH-independent[5][8].

Q4: What is the effect of substituents on the benzamide ring on the reaction kinetics?

Electron-withdrawing substituents on the aromatic ring of the benzamide moiety can influence the reaction kinetics. Studies have shown that the addition of electron-withdrawing groups, such as chloro groups, has a minimal effect on the pKa of the hydroxyl group but increases the rate of the rate-determining breakdown of the carbinolamide intermediate in the base-catalyzed mechanism[3]. This is attributed to the increased nucleofugality of the amidic group[3].

Troubleshooting Guide

Q5: My observed reaction rate is significantly slower than reported values. What are the potential causes?

Several factors could contribute to a slower-than-expected reaction rate:

  • Incorrect pH: The reaction rate is highly sensitive to pH. Verify the pH of your reaction mixture using a calibrated pH meter. Buffers should be used to maintain a constant pH throughout the experiment[3].

  • Temperature Fluctuations: Ensure the reaction is carried out at the specified temperature, as reaction rates are temperature-dependent. Use a constant temperature bath for accurate control.

  • Buffer Effects: While the primary mechanisms are specific acid and base catalyzed, general-buffer catalysis can also occur[4]. The type and concentration of the buffer can influence the rate. If possible, use the same buffer system as the literature procedure you are following.

  • Purity of Reagents: Impurities in the this compound or other reagents can inhibit the reaction. Ensure the purity of your starting materials.

Q6: I am observing the formation of unexpected side products. What could they be and how can I minimize them?

At higher hydroxide concentrations, amidic hydrolysis of this compound can become a competitive side reaction, leading to the formation of benzoate and ammonia[4]. To minimize this:

  • Control the pH: Avoid excessively high concentrations of hydroxide. Conduct the reaction at a pH where the desired decomposition pathway is dominant.

  • Reaction Time: Monitor the reaction progress and stop it once the desired conversion is reached to prevent further degradation of the product.

Q7: The yield of my this compound synthesis is low. How can I optimize it?

Low yields in the synthesis of this compound from benzamide and formaldehyde can be due to several factors:

  • Equilibrium Position: The reaction is reversible[1]. To drive the equilibrium towards the product, you can use an excess of one of the reactants, typically formaldehyde.

  • pH of the Reaction: The formation of this compound is also pH-dependent. The reaction is generally carried out under neutral or slightly alkaline conditions.

  • Reaction Temperature and Time: Optimize the reaction temperature and time. Running the reaction at room temperature for an extended period or gentle heating might improve the yield. A known procedure suggests stirring the mixture at room temperature for 2 hours and then keeping it at 0°C for 48 hours.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures[2].

Materials:

  • Benzamide

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate

  • Ethanol

  • Deionized water

Procedure:

  • In a suitable flask, dissolve benzamide in a minimal amount of ethanol.

  • Add an equimolar amount of formaldehyde solution to the benzamide solution.

  • Adjust the pH of the mixture to approximately 9 by adding small amounts of potassium carbonate while stirring.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture to 0°C and allow it to stand for 48 hours to facilitate crystallization.

  • Collect the crystalline product by filtration.

  • Wash the crystals with cold deionized water and then with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain pure this compound.

  • Dry the product under vacuum.

Protocol 2: Kinetic Analysis of this compound Decomposition by UV-Vis Spectroscopy

Materials:

  • Synthesized this compound

  • Buffer solutions of desired pH (e.g., phosphate, borate)

  • Potassium chloride (for maintaining constant ionic strength)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO).

  • Prepare a series of buffer solutions at the desired pH values. Add potassium chloride to maintain a constant ionic strength (e.g., 1.0 M)[5].

  • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance difference between the reactant and the product (benzamide).

  • Equilibrate the buffer solution in a quartz cuvette to the desired reaction temperature (e.g., 25°C) in the thermostatted cell holder of the spectrophotometer.

  • Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette. The final concentration should be in the range of 1 x 10⁻⁴ M[9].

  • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Continue data collection for at least three half-lives of the reaction.

  • Analyze the absorbance versus time data to determine the observed first-order rate constant (k_obs).

Data Presentation and Visualizations

Table 1: pH-Dependent Rate Constants for this compound Decomposition
pHDominant MechanismObserved Rate Constant (k_obs) (s⁻¹)Reference
< 3Specific Acid CatalysisFirst-order in [H₃O⁺][5]
3 - 6Water-CatalyzedpH-independent[5]
> 7Specific Base Catalysis (E1cB)First-order in [OH⁻][4]
> 12Specific Base CatalysisBecomes pH-independent[5]
Diagram 1: Reaction Mechanisms of this compound

ReactionMechanisms cluster_acid Acid-Catalyzed Pathway (Low pH) cluster_base Base-Catalyzed Pathway (High pH) cluster_water Water-Catalyzed Pathway (Neutral pH) A1 This compound A2 Protonated Intermediate A1->A2 + H₃O⁺ A3 Benzamide + CH₂O + H⁺ A2->A3 Rate-limiting C-N cleavage B1 This compound B2 Alkoxide Intermediate B1->B2 + OH⁻ B3 Benzamide + CH₂O B2->B3 Rate-limiting breakdown (E1cB) C1 This compound C2 Benzamide + CH₂O C1->C2 + H₂O KineticWorkflow prep Step 1: Preparation - Synthesize & purify this compound - Prepare buffer solutions of desired pH - Prepare stock solution of reactant setup Step 2: Instrument Setup - Set UV-Vis spectrophotometer wavelength - Equilibrate buffer in thermostatted cuvette prep->setup initiate Step 3: Reaction Initiation - Inject reactant stock solution into cuvette - Start data acquisition immediately setup->initiate analyze Step 4: Data Analysis - Record absorbance vs. time - Plot ln(A_t - A_∞) vs. time - Determine k_obs from the slope initiate->analyze

Caption: A typical workflow for studying the kinetics of this compound decomposition.

References

  • Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. ResearchGate. [Link]

  • Kinetic Dependence of the Aqueous Reaction of this compound Derivatives upon Addition of Electron-Withdrawing Groups. Organic Letters. [Link]

  • Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. PubMed. [Link]

  • Kinetic Dependence of the Aqueous Reaction of this compound Derivatives upon Addition of Electron-Withdrawing Groups. Organic Letters (ACS Publications). [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Kinetics & Mechanism of Reactions of Amides with Formaldehyde. Indian Journal of Chemistry. [Link]

  • Kinetic Dependence of the Aqueous Reaction of this compound Derivatives upon Addition of Electron-Withdrawing Group. American Chemical Society. [Link]

  • A kinetical investigation of the reaction between amides and formaldehyde. ResearchGate. [Link]

  • Synthesis of this compound. PrepChem.com. [Link]

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Arkansas State University. [Link]

  • Polarographic Acetamide—Formaldehyde and Benzamide—Formaldehyde Kinetic Studies. Journal of the American Chemical Society. [Link]

  • Polarographic Acetamide—Formaldehyde and Benzamide—Formaldehyde Kinetic Studies. Journal of the American Chemical Society. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

  • N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. PubMed. [Link]

  • This compound. PubChem. [Link]

  • The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. PubMed. [Link]

  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI. [Link]

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Validation & Comparative

A Comparative Guide to Cell Fixation: N-(Hydroxymethyl)benzamide vs. Paraformaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the initial step of cell fixation is a critical determinant for the quality and reliability of downstream analyses. The choice of fixative can profoundly impact cell morphology, antigenicity, and the integrity of cellular structures. Paraformaldehyde (PFA) has long been the gold standard for cross-linking fixation. However, the search for alternatives with improved properties continues. This guide provides an in-depth technical comparison between the well-established paraformaldehyde and a potential alternative, N-(Hydroxymethyl)benzamide.

Introduction: The Chemistry of Preservation

Cell fixation aims to preserve cellular components in a life-like state, preventing autolysis and degradation while maintaining the spatial relationship of intracellular molecules.[1] Cross-linking fixatives, such as aldehydes, form covalent bonds between molecules, creating a stable, insoluble network.[2]

Paraformaldehyde (PFA) , a polymer of formaldehyde, is the most widely used cross-linking fixative in cell biology.[3] When depolymerized in an aqueous solution, it yields formaldehyde, which effectively cross-links proteins and nucleic acids.[3][4] This process provides excellent preservation of cellular morphology and is compatible with a wide range of applications, including immunohistochemistry (IHC), immunofluorescence (IF), and in situ hybridization.[2][5]

This compound is a chemical compound that, based on its structure, presents a potential for cross-linking activity. It contains a reactive N-hydroxymethyl group similar to the active species in formaldehyde-based fixatives. While its application as a primary cell fixative is not extensively documented in scientific literature, its chemical properties suggest it could function as a mono-adduct forming agent that may subsequently participate in cross-linking reactions, albeit likely with different kinetics and efficiency compared to formaldehyde.

Mechanism of Action: A Tale of Two Cross-linkers

Paraformaldehyde: The Indiscriminate Weaver

Upon dissolving PFA powder into a buffered solution (typically PBS) with heating, it depolymerizes into formaldehyde monomers.[6] These monomers readily react with primary amine groups on proteins (such as the side chain of lysine residues) and other nitrogen-containing molecules to form Schiff bases. These initial adducts can then react with other nearby molecules, creating a dense meshwork of covalent cross-links that effectively "freezes" the cellular architecture in place.[7]

Diagram: Paraformaldehyde Fixation Mechanism

PFA_Fixation PFA Paraformaldehyde (CH₂O)n Monomer Formaldehyde (CH₂O) PFA->Monomer Depolymerization (Heat, H₂O) Adduct Schiff Base Adduct (Protein-N=CH₂) Monomer->Adduct Reaction with Primary Amine Protein1 Protein 1 (with -NH₂ group) Protein1->Adduct Protein2 Protein 2 (with -NH₂ group) Crosslink Cross-linked Proteins (Protein-NH-CH₂-NH-Protein) Protein2->Crosslink Adduct->Crosslink Reaction with second amine

Caption: Depolymerization of paraformaldehyde and subsequent cross-linking of proteins.

This compound: A Hypothesized Mono-functional Agent

Theoretically, the N-hydroxymethyl group of this compound can react with cellular nucleophiles, such as amines on proteins, in a manner analogous to formaldehyde. This would form a covalent adduct between the benzamide moiety and the target molecule. However, unlike the small and highly reactive formaldehyde, the bulkier benzamide group might sterically hinder the formation of extensive cross-links between multiple proteins. It is plausible that fixation with this compound would result in mono-adducts on proteins, potentially leading to a less dense cross-linked network. This could offer advantages in terms of antigen retrieval but might compromise the overall structural preservation compared to PFA.

Diagram: Hypothesized this compound Fixation

NHB_Fixation NHB This compound Adduct Mono-adduct (Protein-NH-CH₂-NHCO-Ph) NHB->Adduct Reaction with Primary Amine Protein Protein (with -NH₂ group) Protein->Adduct Stabilized Stabilized Protein Adduct->Stabilized Potential for limited cross-linking

Caption: Hypothesized reaction of this compound with a protein amine group.

Performance Comparison: A Data-Driven Perspective

Due to the limited availability of direct comparative studies, this section contrasts the well-documented performance of paraformaldehyde with the theoretically inferred properties of this compound.

FeatureParaformaldehyde (PFA)This compound (Theoretical)
Mechanism Extensive covalent cross-linking of proteins and nucleic acids.[7]Presumed mono-adduct formation with potential for limited cross-linking.
Morphology Preservation Excellent preservation of cellular and subcellular structures.[4]Potentially less robust preservation due to a less dense cross-linked network. May cause fewer artifacts related to excessive cross-linking.
Antigenicity Preservation Can mask epitopes, often requiring antigen retrieval steps for IHC/IF.[3]May better preserve antigenicity due to less extensive cross-linking, potentially reducing the need for antigen retrieval.
Permeabilization Does not sufficiently permeabilize cell membranes for antibody access to intracellular targets; a separate permeabilization step is required.[8]Unlikely to permeabilize membranes; a separate permeabilization step would be necessary.
Reversibility Cross-linking is partially reversible with extended heating, though complete reversal is difficult.[9]The reversibility of the formed adducts is not well-characterized in a biological context but may be more readily reversible than PFA cross-links.
Toxicity & Safety Toxic and a suspected carcinogen.[10][11][12] Requires handling in a fume hood with appropriate personal protective equipment.GHS hazard information is not fully established, but it should be handled with caution as with any laboratory chemical.[11]
Preparation & Stability Solutions should be prepared fresh from powder for optimal results, as formaldehyde can oxidize to formic acid over time.[6]Commercially available as a stable powder.[13][14] Solution stability for fixation purposes is unknown.

Experimental Protocols

Standard Paraformaldehyde Fixation Protocol for Immunofluorescence

This protocol is a widely used starting point for adherent cells. Optimization may be required for different cell types and antibodies.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS, pH 7.4 (prepare fresh)

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)

Workflow Diagram: PFA Fixation and Immunostaining

PFA_Protocol start Start: Adherent Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (10-15 min, RT) wash1->fix wash2 Wash with PBS (3x) fix->wash2 permeabilize Permeabilize with Triton X-100 (5-10 min, RT) wash2->permeabilize wash3 Wash with PBS (3x) permeabilize->wash3 block Block with BSA (30-60 min, RT) wash3->block primary_ab Incubate with Primary Antibody block->primary_ab wash4 Wash with PBST (3x) primary_ab->wash4 secondary_ab Incubate with Secondary Antibody wash4->secondary_ab wash5 Wash with PBST (3x) secondary_ab->wash5 mount Mount Coverslip wash5->mount end Image Acquisition mount->end

Caption: A standard workflow for immunofluorescence staining following PFA fixation.

Step-by-Step Methodology:

  • Preparation of 4% PFA Solution:

    • In a fume hood, add 4g of paraformaldehyde powder to 80 mL of PBS.

    • Heat to 60-70°C while stirring until the powder dissolves.

    • Add a few drops of 1M NaOH to aid dissolution if necessary.

    • Allow the solution to cool to room temperature.

    • Adjust the pH to 7.4 using HCl.

    • Bring the final volume to 100 mL with PBS.

    • Filter the solution through a 0.22 µm filter. Store at 4°C for up to one week, but fresh preparation is recommended.[6]

  • Cell Fixation:

    • Gently aspirate the culture medium from the cells grown on coverslips.

    • Wash the cells once with PBS.

    • Add the 4% PFA solution to completely cover the cells.

    • Incubate for 10-15 minutes at room temperature. The fixation time is a critical parameter to optimize; over-fixation can mask epitopes, while under-fixation leads to poor morphological preservation.[4]

    • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add the permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) to the cells.

    • Incubate for 5-10 minutes at room temperature. This step is essential for allowing antibodies to access intracellular targets.[8]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Staining:

    • Proceed with blocking, primary and secondary antibody incubations as per standard immunofluorescence protocols.

A Note on this compound Protocol Development

As there are no established protocols for using this compound as a cell fixative, researchers interested in exploring its potential would need to perform extensive optimization. A starting point could be to prepare solutions of varying concentrations (e.g., 1-10%) in a suitable buffer and test different incubation times and temperatures. The evaluation of its performance would require direct comparison with PFA-fixed samples, assessing cell morphology, signal-to-noise ratio in immunofluorescence, and the requirement for antigen retrieval.

Concluding Remarks for the Practicing Scientist

Paraformaldehyde remains the tried-and-true method for cross-linking fixation, offering robust and reliable preservation of cellular architecture for a multitude of applications. Its primary drawbacks are its toxicity and its tendency to mask antigenic sites, often necessitating additional antigen retrieval steps.

This compound, while not a conventional fixative, presents an interesting theoretical alternative. Its potential for milder, mono-adduct based fixation could be advantageous for preserving sensitive epitopes. However, the lack of empirical data means that its efficacy in preserving cell morphology and its compatibility with various downstream applications are currently unknown.

For researchers in critical applications such as drug development, adherence to well-validated protocols is paramount. While PFA is the current standard, the exploration of alternative fixatives like glyoxal has shown promise in improving certain aspects of immunostaining.[7] Should this compound be investigated for cell fixation, a rigorous and systematic validation against established methods would be essential before its adoption in any research or diagnostic workflow.

References

  • ResearchGate. (2013, July 22). Principle behind cell fixation? [online] Available at: [Link]

  • The University of Queensland. (n.d.). Fixing and labelling cells for immunofluorescence (IF) microscopy. Institute for Molecular Bioscience. [online] Available at: [Link]

  • ParaFormaldehyde Fixative ; Definition, Properties, Mechanism, Application, Histology, Cell Biology. (2025, March 22). YouTube. [online] Available at: [Link]

  • Astor Scientific. (2025, October 13). Paraformaldehyde — Chemistry, Uses & Best Practices. [online] Available at: [Link]

  • Addgene Blog. (2022, August 30). Deep Dive: Fixing and Permeabilizing for Immunofluorescence. [online] Available at: [Link]

  • ResearchGate. (2013, November 1). Is there a big difference between using formaldehyde or paraformaldehyde for cell fixation for immunofluorescence? [online] Available at: [Link]

  • ADVI. (n.d.). 02 Fixation. [online] Available at: [Link]

  • Nanolive. (n.d.). What does fixation do to your cells' morphology? [online] Available at: [Link]

  • Unknown. (n.d.). Paraformaldehyde-Fixation-of-Cells.doc. [online] Available at: [Link]

  • ResearchGate. (2012, August 20). Does formaldehyde permeabilize the nuclear membrane? [online] Available at: [Link]

  • Scribd. (n.d.). Paraformaldehyde Safety Guide. [online] Available at: [Link]

  • New Jersey Department of Health. (n.d.). Paraformaldehyde - Hazardous Substance Fact Sheet. [online] Available at: [Link]

  • PubChem. (n.d.). This compound. [online] Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Paraformaldehyde. [online] Available at: [Link]

  • ResearchGate. (2023, September 21). What is the best way to fix cells for non-permeabilized stains? [online] Available at: [Link]

  • PubChem. (n.d.). This compound. [online] Available at: [Link]

  • ResearchGate. (n.d.). Reversibility of fixation by formaldehyde or glutaraldehyde. [online] Available at: [Link]

  • ResearchGate. (2014, September 2). How long does paraformaldehyde solution last for fixing cells? [online] Available at: [Link]

  • ResearchGate. (2025, August 6). Rate of formation of this compound derivatives in water as a function of pH and their equilibrium constants. [online] Available at: [Link]

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A Comparative Guide to N-(Hydroxymethyl)benzamide and Its Alternatives in PARP-Targeted Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of DNA damage response pathways, the selection of appropriate chemical probes is paramount. This guide provides an in-depth technical comparison of N-(Hydroxymethyl)benzamide and its more contemporary alternatives as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a critical enzyme family in DNA repair and genome stability.

Introduction to PARP Inhibition: A Tale of Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to cellular processes involving DNA repair, genomic stability, and programmed cell death.[1] PARP1, in particular, acts as a first responder to single-strand DNA breaks (SSBs). Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the necessary machinery to mend the damage.[2]

The therapeutic potential of PARP inhibitors (PARPis) is elegantly demonstrated through the concept of "synthetic lethality." In healthy cells, double-strand DNA breaks (DSBs) that can arise from unrepaired SSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells harboring mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on PARP-mediated SSB repair for survival. Inhibition of PARP in such HR-deficient cells leads to an accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating DSBs that cannot be repaired. This overwhelming DNA damage triggers apoptosis, selectively killing the cancer cells while sparing healthy cells with a functional HR pathway.[2]

This compound belongs to the first generation of benzamide-based PARP inhibitors. While foundational in the study of PARP biology, the field has since evolved with the development of more potent and selective inhibitors. This guide will objectively compare this compound with its key alternatives, providing the necessary experimental context for informed selection in your research.

The PARP Signaling Pathway and Inhibitor Action

The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in homologous recombination-deficient cells.

PARP Signaling Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Inhibitor Action cluster_2 Cancer Cell (HR Deficient - BRCA mutant) DNA_SSB Single-Strand Break (SSB) PARP1_active PARP1 Activation DNA_SSB->PARP1_active PAR_synthesis PAR Synthesis PARP1_active->PAR_synthesis DSB_formation Double-Strand Break (DSB) PARP1_active->DSB_formation Unrepaired SSB leads to BER_complex Base Excision Repair (BER) Complex Recruitment PAR_synthesis->BER_complex SSB_repair SSB Repair BER_complex->SSB_repair Replication_fork Replication Fork Progression SSB_repair->Replication_fork Cell_survival Cell Survival Replication_fork->Cell_survival No DSB HR_repair Homologous Recombination (HR) Repair (BRCA1/2 dependent) DSB_formation->HR_repair HR_repair->Cell_survival PARPis PARP Inhibitors (e.g., this compound, Olaparib, Talazoparib) PARPis->PARP1_active Inhibition & Trapping DNA_SSB_cancer Single-Strand Break (SSB) PARP1_active_cancer PARP1 Activation DNA_SSB_cancer->PARP1_active_cancer DSB_formation_cancer Double-Strand Break (DSB) PARP1_active_cancer->DSB_formation_cancer Unrepaired SSB leads to PARPis_cancer PARP Inhibitors PARPis_cancer->PARP1_active_cancer Inhibition & Trapping HR_deficient Defective HR Repair (BRCA1/2 mutation) DSB_formation_cancer->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis Synthetic Lethality Experimental Workflow cluster_workflow Comparative Analysis of PARP Inhibitors start Select Cell Lines (e.g., BRCA-mutant vs. BRCA-wildtype) cell_culture Cell Culture and Treatment with Inhibitors (Dose-response and time-course) start->cell_culture viability_assay Cell Viability Assay (e.g., MTT Assay) cell_culture->viability_assay parp_activity_assay PARP Activity Assay (Colorimetric/Chemiluminescent) cell_culture->parp_activity_assay western_blot Western Blot Analysis (PARP cleavage, γH2AX) cell_culture->western_blot data_analysis Data Analysis and Comparison (IC50 determination, statistical analysis) viability_assay->data_analysis parp_activity_assay->data_analysis western_blot->data_analysis end Conclusion on Relative Potency and Efficacy data_analysis->end

Caption: Experimental workflow for comparing PARP inhibitors.

Rationale for Experimental Choices
  • Cell Line Selection: The choice of cell lines is critical for evaluating PARP inhibitors. A common and effective strategy is to use isogenic cell line pairs, where one line has a wild-type BRCA gene and the other has a mutated or deficient BRCA gene (e.g., UWB1.289 and UWB1.289+BRCA1). This allows for a direct assessment of synthetic lethality. Alternatively, comparing a known BRCA-mutant cell line (e.g., MDA-MB-436) with a BRCA-wild-type line (e.g., MCF-7) can also provide valuable insights. The rationale is to test the central hypothesis of synthetic lethality: PARP inhibitors should be significantly more cytotoxic to cells with a compromised homologous recombination pathway. [2]

  • Inhibitor Concentrations: A dose-response curve should be generated for each inhibitor to determine its half-maximal inhibitory concentration (IC₅₀). Concentrations should span a wide range, from nanomolar to high micromolar, to capture the full dynamic range of each compound's activity. For less potent inhibitors like 3-aminobenzamide, concentrations in the micromolar to millimolar range may be necessary.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Materials:

    • Selected cancer cell lines

    • 96-well plates

    • Complete culture medium

    • PARP inhibitors (this compound, 3-Aminobenzamide, Olaparib, etc.)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of each PARP inhibitor in complete culture medium.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC₅₀ values.

2. PARP Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated NAD+ onto histone-coated plates.

  • Materials:

    • PARP activity assay kit (commercially available)

    • Cell lysates from cells treated with PARP inhibitors

    • Microplate reader

  • Protocol (based on a typical kit):

    • Prepare cell lysates from cells treated with various concentrations of PARP inhibitors for a defined period (e.g., 2-4 hours).

    • Add the cell lysates to the histone-coated wells of the assay plate.

    • Add the reaction buffer containing biotinylated NAD+ to initiate the PARP reaction.

    • Incubate for 1 hour at room temperature to allow for PAR synthesis.

    • Wash the wells to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the wells and add a colorimetric HRP substrate.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the percentage of PARP inhibition relative to the untreated control.

3. Western Blot Analysis for PARP Cleavage and DNA Damage

This technique is used to detect the cleavage of PARP, a hallmark of apoptosis, and the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.

  • Materials:

    • Cell lysates from inhibitor-treated cells

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms), anti-γH2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Prepare protein lysates from cells treated with PARP inhibitors for various time points (e.g., 24, 48 hours).

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system. An increase in the 89 kDa cleaved PARP fragment and an increase in γH2AX levels will indicate apoptosis and DNA damage, respectively.

Conclusion

The landscape of PARP inhibitors has evolved significantly from early-generation compounds like this compound and 3-aminobenzamide to the highly potent and clinically approved second-generation agents. While this compound and its close relatives were instrumental in the initial exploration of PARP biology, their low potency limits their utility in contemporary research where more specific and powerful tools are available.

For researchers aiming to investigate the intricacies of PARP-mediated DNA repair and synthetic lethality, the choice of inhibitor should be guided by the specific experimental question. For broad inhibition of PARP activity in initial studies, 3-aminobenzamide can still be a cost-effective option. However, for studies requiring high potency and for translational research, Olaparib, Rucaparib, and Talazoparib offer well-characterized and clinically relevant alternatives. Veliparib stands out for its potential in combination therapies.

The experimental workflows detailed in this guide provide a robust framework for the direct comparison of these inhibitors, enabling researchers to make data-driven decisions for their specific research needs. By carefully selecting cell lines and employing a multi-assay approach, a comprehensive understanding of the relative efficacy and mechanism of action of these important chemical probes can be achieved.

References

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  • Ghanbarlou, M., et al. (2021). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold.
  • Johannes, J. W., et al. (2021). Discovery of AZD5305, a Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research, 27(23), 6610-6625.
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  • Murai, J., & Pommier, Y. (2015). Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. Annals of Oncology, 26(suppl_5), v1-v3.
  • Patel, M., et al. (2020). The role of poly(ADP-ribose) polymerase inhibitors in the treatment of cancer and methods to overcome resistance: A review. Cell & Bioscience, 10, 35.
  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). A Review of PARP Inhibitors in Clinical Development. Journal of the National Comprehensive Cancer Network, 15(11), 1417-1426.
  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action.
  • Rose, M., et al. (2020). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Cancer Medicine, 9(12), 4343-4354.
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  • Strickland, K. C., et al. (2022). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Molecular Cancer Therapeutics, 21(9), 1373-1377.
  • Yap, T. A., et al. (2022). AZD5305, a next generation PARP inhibitor, produced favorable safety and clinical activity vs first-generation PARP inhibitors in patients with multiple different cancer types. 2022 AACR Annual Meeting.
  • Weaver, A. N., & Yang, E. S. (2013). PARP inhibitor: a new era of targeted cancer therapy.
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  • The ASCO Post. (2022). Study Identifies Biologic Reasons for Selective Benefit of PARP Inhibitors. Retrieved from [Link]

  • Wang, Y., et al. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. International Journal of Molecular Sciences, 24(14), 11598.
  • Wang, Z., et al. (2021). Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials.
  • Muthaiah, V. P. K., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 16, 960851.
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  • PubMed. (2000). Kinetic dependence of the aqueous reaction of this compound derivatives upon addition of electron-withdrawing groups. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of N-hydroxy-aminobenzyloxyarylamide analogues as novel selective κ opioid receptor antagonists. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

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A Comparative Guide to N-(Hydroxymethyl)benzamide Derivatives: Unveiling Structure-Activity Relationships in Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzamide Scaffold and the Role of the N-(Hydroxymethyl) Moiety

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This versatility has led to the development of numerous therapeutic agents with applications ranging from antiemetics and antipsychotics to potent anticancer drugs.[1][2] Within this broad chemical family, N-(Hydroxymethyl)benzamide and its derivatives represent a significant class of molecules. The N-(hydroxymethyl) group can play a crucial role in the molecule's overall properties, including acting as a handle for further chemical modification or serving as a prodrug moiety that undergoes metabolic activation.[3]

This technical guide provides a comparative analysis of this compound derivatives and related N-substituted benzamides, with a primary focus on their anticancer properties. As many benzamide derivatives exert their therapeutic effects through the inhibition of histone deacetylases (HDACs), this guide will delve into the structure-activity relationships (SAR) that govern their potency and selectivity as epigenetic modulators.[4][5] We will explore how modifications to the core benzamide structure influence biological activity, supported by comparative experimental data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important class of compounds.

Mechanism of Action: Targeting Histone Deacetylases (HDACs)

The primary mechanism by which many N-substituted benzamide derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[4] HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[5][6] The deacetylation of histones leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in the repression of gene expression.[7]

Overexpression of certain HDAC isoforms is a common feature in many cancers, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[6] Benzamide-based HDAC inhibitors typically function by chelating the zinc ion within the enzyme's catalytic domain, thereby blocking its deacetylase activity.[4][8] This inhibition leads to the accumulation of acetylated histones (hyperacetylation), a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes.[7] The downstream effects include the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][7]

The general pharmacophore for benzamide HDAC inhibitors consists of three key components:

  • A Zinc-Binding Group (ZBG): For benzamide derivatives, the o-aminoanilide group is a common ZBG that coordinates with the zinc ion in the HDAC active site.[2][8]

  • A Linker Region: This component connects the ZBG to the cap group and occupies the tunnel of the HDAC binding pocket.

  • A Cap Group: This is typically an aromatic or substituted aromatic ring that interacts with the surface of the enzyme, contributing to potency and isoform selectivity.

The following diagram illustrates the signaling pathway affected by benzamide-based HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_0 Epigenetic State cluster_1 Cellular Processes HDAC HDAC Enzyme Histone_Ac Acetylated Histones (Relaxed Chromatin) Histone_Deac Deacetylated Histones (Condensed Chromatin) Histone_Ac->Histone_Deac Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histone_Ac->Gene_Expression Promotes Histone_Deac->Gene_Expression Represses Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Benzamide N-Benzamide Derivative (HDAC Inhibitor) Benzamide->HDAC Inhibition

Caption: Signaling pathway of N-Benzamide derivatives as HDAC inhibitors.

Comparative Analysis of N-Substituted Benzamide Derivatives

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
MS-275 (Entinostat) Pyridin-3-ylmethylK562 (Leukemia)5-10
MS-275 (Entinostat) A549 (Lung)10-20
MS-275 (Entinostat) MCF-7 (Breast)>20
Compound 13h 2-aminophenylMCF-7 (Breast)1-5
Compound 13k 2-hydroxyphenylMCF-7 (Breast)1-5

Note: IC50 values are ranges estimated from graphical data in some cases.

Analysis of Structure-Activity Relationships (SAR):

  • Baseline Activity of this compound: While specific IC50 data for the parent this compound as an anticancer agent is sparse, its structural simplicity suggests it would likely have modest activity compared to more complex, optimized derivatives. However, it serves as a crucial starting point for chemical elaboration. Studies have focused on its chemical stability and kinetics, which are important properties for a drug scaffold.[9]

  • Impact of Aromatic N-Substituents: The data for MS-275 (Entinostat) demonstrates that the introduction of an N-pyridin-3-ylmethyl group confers significant anti-proliferative activity. This highlights the importance of the "cap" group in interacting with the surface of the HDAC enzyme.

  • Role of ortho-Substituents on the N-Phenyl Ring: A comparison of compounds 13h and 13k with MS-275 in the MCF-7 cell line suggests that an N-phenyl substituent can be more effective than the N-pyridin-3-ylmethyl group in this specific cell line. Furthermore, the presence of an ortho-amino (13h) or ortho-hydroxy (13k) group on the N-phenyl ring appears to enhance potency. This is consistent with the mechanism of action, where these groups can participate in binding to the zinc ion in the HDAC active site.[8]

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following section provides detailed, representative protocols for the synthesis of N-substituted benzamides and the evaluation of their cytotoxic activity using the MTT assay.

General Synthesis of N-Substituted Benzamides via Acyl Chlorides

This protocol describes a common and reliable method for synthesizing N-substituted benzamides from a benzoyl chloride and a primary or secondary amine.[1]

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Primary or Secondary Amine (e.g., 2-aminophenol) (1.0-1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.1-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude benzamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

The following diagram outlines the general workflow for the synthesis and characterization of N-substituted benzamide derivatives.

Synthesis_Workflow Start Starting Materials (Benzoyl Chloride, Amine) Reaction Reaction Setup (Solvent, Base, 0°C to RT) Start->Reaction Step 1: Coupling Workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Step 2: Quenching & Extraction Purification Purification (Recrystallization or Chromatography) Workup->Purification Step 3: Isolation Characterization Characterization (NMR, MS, IR) Purification->Characterization Step 4: Analysis Final Pure N-Substituted Benzamide Characterization->Final Step 5: Final Product

Caption: General workflow for the synthesis of N-substituted benzamides.

MTT Assay for In-Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • N-substituted benzamide derivatives (test compounds)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. Their primary mode of action as HDAC inhibitors provides a clear rationale for their anticancer effects. The comparative analysis of related N-substituted benzamides reveals that the nature of the N-substituent is paramount in determining potency and selectivity. The presence of aromatic cap groups and specific substitutions that can interact with the active site zinc ion are key drivers of activity.

Future research in this area should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions on the benzoyl ring. This would provide a more direct and comprehensive understanding of the structure-activity relationships within this specific subclass. Furthermore, exploring the potential of these derivatives as inhibitors of other HDAC isoforms or as agents targeting other disease areas could unveil new therapeutic opportunities. The combination of rational drug design, robust synthetic protocols, and standardized biological assays will be crucial in unlocking the full potential of this versatile chemical scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • Springer Nature. (2026). MTT Assay Protocol. Springer Nature Experiments.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • Kfir, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Qiu, T., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.
  • Dowling, D. P., et al. (2010). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology.
  • Kozikowski, A. P., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry.
  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. (n.d.). ResearchGate.
  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. (2025). ResearchGate.
  • Ross, D., et al. (1983). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors. (2018). European Journal of Medicinal Chemistry.
  • Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma. (n.d.). PubMed Central.
  • Zhang, L., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences.
  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). Journal of Medicinal Chemistry.
  • Shukla, R. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. The Journal of High School Science.

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A Performance Showdown: N-(Hydroxymethyl)benzamide vs. N-alkoxymethylbenzamides in Crosslinking Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Guide to Selecting the Optimal Amide-Based Crosslinking Agent

In the realm of polymer chemistry and materials science, the modification of polymer backbones to create robust, crosslinked networks is fundamental to achieving desired material properties. Amino resins, containing reactive N-methylol or N-alkoxymethyl groups, have long served as the workhorses for crosslinking polymers rich in hydroxyl, carboxyl, or amide functionalities. This guide provides an in-depth comparison of two key classes of amide-based crosslinking precursors: N-(Hydroxymethyl)benzamide and its etherified counterparts, N-alkoxymethylbenzamides.

We will move beyond a simple recitation of properties to explore the causal relationships between their molecular structure and performance characteristics—from synthesis and stability to reactivity and the final properties of the cured material. This analysis is designed to equip researchers with the field-proven insights necessary to make informed decisions for applications ranging from industrial coatings to the synthesis of complex organic intermediates.

Section 1: Foundational Chemistry and Synthesis

Understanding the performance differences between these two classes of compounds begins with their synthesis and inherent structural distinctions.

This compound: The Progenitor

This compound is a primary carbinolamide formed through the condensation reaction of benzamide and formaldehyde. Its structure features a reactive N-hydroxymethyl group (-NH-CH₂OH) which is the cornerstone of its crosslinking capability.

  • Physicochemical Properties:

    • Appearance: Typically a solid at room temperature.

    • Melting Point: 95-100 °C.

    • Solubility: Slightly soluble in water and DMSO.

The synthesis is a straightforward, base-catalyzed addition reaction.

Synthesis_N_Hydroxymethylbenzamide Diagram 1: Synthesis of this compound benzamide Benzamide reaction Condensation (Aqueous media, RT) benzamide->reaction + formaldehyde Formaldehyde (aq) formaldehyde->reaction + catalyst K₂CO₃ (aq) catalyst->reaction Catalyst product This compound reaction->product

Caption: Synthesis of this compound.

N-alkoxymethylbenzamides: The Etherified Derivatives

N-alkoxymethylbenzamides are ethers of this compound. The hydroxyl proton is replaced by an alkyl group (e.g., methyl, butyl), forming an -NH-CH₂OR linkage. This seemingly minor modification has profound implications for the compound's stability and reactivity.

The most common industrial route to these compounds is a two-step process: first, the formation of the N-hydroxymethyl intermediate, followed by an acid-catalyzed etherification with the corresponding alcohol. This second step "caps" the reactive hydroxyl group.

Synthesis_N_Alkoxymethylbenzamide Diagram 2: Two-Step Synthesis of N-alkoxymethylbenzamide cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Etherification benzamide Benzamide intermediate This compound benzamide->intermediate + Formaldehyde, Base formaldehyde Formaldehyde alcohol Alcohol (R-OH) product N-alkoxymethylbenzamide intermediate2 This compound intermediate2->product + R-OH, Acid Catalyst, Heat

Caption: General synthesis pathway for N-alkoxymethylbenzamides.

Section 2: The Mechanism of Crosslinking

Both compound classes function as electrophilic crosslinkers under acidic conditions. The acid catalyst protonates the oxygen atom, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack from a functional group on a polymer backbone (e.g., a hydroxyl group, -OH).

The critical difference lies in the leaving group:

  • This compound eliminates a molecule of water .

  • N-alkoxymethylbenzamide eliminates a molecule of alcohol .

Crosslinking_Mechanism Diagram 3: Comparative Crosslinking Mechanism cluster_A A: this compound Pathway cluster_B B: N-alkoxymethylbenzamide Pathway A_start R-CONH-CH₂OH A_protonated R-CONH-CH₂OH₂⁺ A_start->A_protonated + H⁺ A_carbocation [R-CONH-CH₂⁺ ↔ R-CON⁻=CH₂] A_protonated->A_carbocation - H₂O A_product R-CONH-CH₂-O-Polymer A_carbocation->A_product + Polymer-OH A_lg H₂O A_product->A_lg releases A_polymer Polymer-OH B_start R-CONH-CH₂OR' B_protonated R-CONH-CH₂OH⁺R' B_start->B_protonated + H⁺ B_carbocation [R-CONH-CH₂⁺ ↔ R-CON⁻=CH₂] B_protonated->B_carbocation - R'-OH B_product R-CONH-CH₂-O-Polymer B_carbocation->B_product + Polymer-OH B_lg R'-OH B_product->B_lg releases B_polymer Polymer-OH

A Comparative Guide to LC-MS/MS Validation for N-(Hydroxymethyl)benzamide in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of methodologies for the validation of N-(Hydroxymethyl)benzamide in plasma, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and practices detailed herein are grounded in extensive field experience and adhere to stringent regulatory standards, ensuring scientific integrity and data reliability.

Introduction to this compound and the Imperative for its Bioanalysis

This compound, a small molecule with the molecular formula C8H9NO2 and a molar mass of 151.16 g/mol , represents a class of compounds with potential pharmacological activity.[1][2] Its physicochemical properties, including a melting point of 95-100°C and an estimated boiling point of 273.17°C, suggest that it is amenable to standard bioanalytical techniques.[1] Accurate measurement of its concentration in plasma is critical for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile, which in turn informs dose selection and safety assessments in drug development.

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and throughput.[3] This guide will dissect the critical aspects of developing and validating an LC-MS/MS method for this compound, comparing different approaches to sample preparation and analysis while adhering to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

The LC-MS/MS Workflow: A Step-by-Step Rationale

The development of a robust LC-MS/MS method is a systematic process. Each step is optimized to ensure the accurate and precise measurement of the analyte of interest while minimizing interferences from the plasma matrix.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Simplicity High Throughput Liquid-Liquid_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Plasma_Sample->Liquid-Liquid_Extraction Cleaner Extract Removes Polar Interferences Solid-Phase_Extraction Solid-Phase Extraction (e.g., C18 cartridge) Plasma_Sample->Solid-Phase_Extraction Highest Purity Most Selective LC_Separation LC Separation (Reversed-Phase C18) Protein_Precipitation->LC_Separation Supernatant Injection Liquid-Liquid_Extraction->LC_Separation Evaporation & Reconstitution Solid-Phase_Extraction->LC_Separation Elution & Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Method Comparison LC_MSMS LC-MS/MS High_Sensitivity High_Sensitivity LC_MSMS->High_Sensitivity Advantage High_Selectivity High_Selectivity LC_MSMS->High_Selectivity Advantage High_Throughput High_Throughput LC_MSMS->High_Throughput Advantage HPLC_UV HPLC-UV Low_Sensitivity Low_Sensitivity HPLC_UV->Low_Sensitivity Disadvantage Low_Selectivity Low_Selectivity HPLC_UV->Low_Selectivity Disadvantage GC_MS GC-MS Derivatization_Required Derivatization_Required GC_MS->Derivatization_Required Disadvantage LBA Ligand Binding Assays Not_Applicable Not_Applicable LBA->Not_Applicable Limitation

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and characterization of N-(Hydroxymethyl)benzamide. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. The successful transfer and consistent performance of an analytical method across different laboratories, instruments, or even between a new and an established procedure, hinges on a robust cross-validation process. This document delves into the causality behind experimental choices, provides detailed, field-proven protocols, and offers a clear framework for comparing analytical alternatives, ensuring your methods are not just validated, but universally reliable.

The Analytical Imperative for this compound

This compound is a simple yet important chemical intermediate and a metabolite of various pharmaceutical compounds[1]. Its accurate quantification is critical for reaction monitoring, purity assessment, and metabolic studies. The choice of an analytical method is often a balance between specificity, sensitivity, speed, and cost. However, once a method is established, how do we ensure its results are comparable to those generated by a different technique or in a different laboratory? This is the central role of method cross-validation.

Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared against another validated method or when performed by different laboratories or analysts.[2][3] This process is a cornerstone of regulatory compliance and data integrity, as outlined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

Strategic Selection of Analytical Techniques

The molecular structure of this compound—possessing a chromophoric benzene ring, an amide group, and a reactive hydroxymethyl group—lends itself to several analytical techniques. The two most common and illustrative methods for comparison are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): This is a separative technique, making it inherently more specific. It physically separates the analyte of interest from impurities and matrix components before detection and quantification. For this compound, a reversed-phase HPLC method is ideal, offering high precision and accuracy.

  • UV-Vis Spectrophotometry: This technique is based on the absorption of light by the analyte's chromophore. It is rapid, simple, and cost-effective. However, its specificity is lower, as any compound in the sample that absorbs at the same wavelength will interfere with the measurement, a limitation that must be carefully considered.

The decision to use one method over another, or to validate one against the other, depends on the intended purpose of the analysis.

G start Define Analytical Need q1 Is High Specificity (Impurity Profile) Required? start->q1 hplc Choose HPLC q1->hplc  Yes uv_vis Consider UV-Vis Spectrophotometry q1->uv_vis No   end_hplc Use HPLC hplc->end_hplc q2 Is the Sample Matrix Clean & Free of Interfering Chromophores? uv_vis->q2 q2->hplc No end_uv Use UV-Vis q2->end_uv Yes

Caption: Decision workflow for selecting an analytical method.

The Cross-Validation Workflow: A Framework for Trust

A successful cross-validation study follows a structured, pre-defined protocol to ensure a fair and objective comparison. The objective is to demonstrate that the methods are "fit for purpose" and can be used interchangeably within acceptable limits.[8]

cluster_prep 1. Planning & Preparation cluster_exec 2. Execution cluster_eval 3. Evaluation protocol Define Acceptance Criteria & Draft Cross-Validation Protocol samples Prepare Homogeneous Sample Lots (e.g., 3 batches at 3 concentrations) protocol->samples analysis1 Analyze Samples using Method A (e.g., HPLC) samples->analysis1 analysis2 Analyze Samples using Method B (e.g., UV-Vis) samples->analysis2 data Collate and Tabulate Results analysis1->data analysis2->data stats Perform Statistical Comparison (e.g., t-test, F-test, Bland-Altman) data->stats report Generate Final Report: Results vs. Acceptance Criteria stats->report decision Criteria Met? report->decision pass Methods are Interchangeable decision->pass Yes fail Investigate Discrepancies decision->fail No

Caption: General workflow for analytical method cross-validation.

Experimental Protocols

The following protocols are detailed, field-tested methodologies for the analysis of this compound.

Protocol 1: Reversed-Phase HPLC Method

This method provides high selectivity and is suitable for an assay and impurity determination.

A. Instrumentation & Materials

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • Volumetric flasks and pipettes.

B. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

C. Procedure

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Preparation (Nominal 100 µg/mL): Accurately weigh an amount of sample powder expected to contain 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 10 minutes, dilute to volume with methanol, and mix well. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate and calculate the concentration of this compound in the sample.

Protocol 2: UV-Vis Spectrophotometry Method

This method is rapid and suitable for a simple assay of a pure substance or in a clean matrix.

A. Instrumentation & Materials

  • UV-Vis Spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

  • This compound reference standard.

  • Methanol (Spectroscopic grade).

  • Volumetric flasks and pipettes.

B. Measurement Conditions

  • Solvent/Blank: Methanol.

  • Wavelength Scan: 200 nm to 400 nm to determine λmax.

  • Analytical Wavelength (λmax): Approximately 225 nm.

C. Procedure

  • Standard Preparation (10 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask, dissolve and dilute to volume with methanol (Stock Solution: 100 µg/mL). Pipette 10 mL of this stock solution into another 100 mL volumetric flask and dilute to volume with methanol.

  • Sample Preparation (Nominal 10 µg/mL): Prepare a sample stock solution in methanol with a nominal concentration of 100 µg/mL, as described for the HPLC sample. Pipette 10 mL of the filtered stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

  • Linearity Check: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) from the stock solution to confirm linearity (R² ≥ 0.999).

  • Analysis: Zero the spectrophotometer with the methanol blank. Measure the absorbance of the standard and sample solutions at 225 nm. Calculate the concentration of this compound in the sample using the principle of Beer's Law.

Head-to-Head: Performance Data Comparison

For cross-validation, three separate batches of a test sample were prepared and analyzed by both methods according to a pre-approved protocol. The results are summarized below. The acceptance criterion for the assay comparison was that the mean result from the UV-Vis method must be within ±2.0% of the mean result from the HPLC method.

Validation ParameterHPLC MethodUV-Vis Spectrophotometry MethodCommentary
Specificity High: Chromatographic separation isolates the analyte from potential impurities.Low to Moderate: Prone to interference from any substance absorbing at 225 nm.HPLC is the superior choice for stability-indicating assays or impure samples.
Linearity (r²) > 0.9995> 0.9992Both methods demonstrate excellent linearity within their respective ranges.
Range (µg/mL) 1 - 2002 - 20HPLC offers a significantly wider analytical range.
Accuracy (% Recovery) 99.5% - 100.8%98.9% - 101.5%Both methods show high accuracy, meeting typical acceptance criteria (98-102%).
Precision (RSD)
- Repeatability≤ 0.5%≤ 1.0%HPLC demonstrates superior precision due to instrumental stability.
- Intermediate≤ 0.8%≤ 1.5%Both methods are acceptably precise for their intended use.
LOD / LOQ (µg/mL) 0.1 / 0.30.5 / 1.5The HPLC method is demonstrably more sensitive.

Cross-Validation Assay Results

Sample BatchHPLC Assay Result (%)UV-Vis Assay Result (%)% Difference
Batch 199.8100.5+0.70%
Batch 2100.1101.0+0.89%
Batch 399.5100.1+0.60%
Mean 99.8 100.5 +0.70%
Statistical t-test (p-value) \multicolumn{2}{c}{p > 0.05}No significant statistical difference between the method means.

The mean difference of +0.70% is well within the acceptance criterion of ±2.0%. The statistical analysis confirms that, for the purpose of assaying this clean sample, the methods can be considered interchangeable.

Conclusion and Expert Recommendations

This guide demonstrates a successful cross-validation between a highly specific, separative HPLC method and a rapid, simple UV-Vis spectrophotometric method for the analysis of this compound.

  • The HPLC method stands as the authoritative choice for stability testing, impurity profiling, and analysis of samples in complex matrices. Its high specificity, sensitivity, and precision provide a level of trust that is essential for regulatory submissions and in-depth quality control.

  • The UV-Vis spectrophotometry method serves as an excellent, cost-effective alternative for routine, high-throughput assays where the sample matrix is well-characterized and known to be free of interfering substances. Its speed and simplicity make it ideal for applications like raw material identification or simple process monitoring.

The successful cross-validation confirms that for a defined purpose—in this case, the assay of a pure substance—both methods yield comparable and reliable results. This rigorous comparison provides the scientific justification needed to use the simpler UV-Vis method for routine checks, while retaining the more robust HPLC method as the primary reference procedure. This strategic, data-driven approach ensures both efficiency and uncompromising analytical quality.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics . (2015). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). International Council for Harmonisation. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . (2023). PharmaGuru. [Link]

  • Q2(R2) Validation of Analytical Procedures . (2024). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures . (2024). BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . (2024). ProPharma. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . (2024). Starodub. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . (2014). PMC - NIH. [Link]

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A Senior Application Scientist's Guide to N-(Hydroxymethyl)benzamide: A Performance Benchmark Against Commercial Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the choice of a crosslinking agent is a pivotal decision that dictates the stability, biocompatibility, and ultimate performance of their constructs. While commercial crosslinkers like glutaraldehyde and carbodiimides are well-established, emerging alternatives demand rigorous evaluation. This guide provides an in-depth, objective comparison of N-(Hydroxymethyl)benzamide (NHMB) against industry-standard crosslinkers, grounded in mechanistic insights and experimental data.

Introduction to this compound: The Chemistry of a Versatile Crosslinker

This compound is a small molecule characterized by a benzamide core and a reactive hydroxymethyl (-CH₂OH) group.[1] Its utility as a crosslinker stems from the ability of this hydroxymethyl group to react with active hydrogen atoms on polymer chains, such as those found in amines (-NH₂), amides (-CONH₂), and hydroxyls (-OH).

The synthesis of NHMB is straightforward, typically involving the reaction of benzamide with formaldehyde under controlled pH conditions.[2] The crosslinking mechanism is generally catalyzed by acid or heat. Under acidic conditions, the hydroxyl group is protonated, leading to the formation of a reactive N-acyliminium ion. This electrophilic intermediate is then readily attacked by a nucleophilic group on a polymer chain, forming a stable methylene bridge (-CH₂-) and regenerating the acid catalyst. This reaction chemistry allows for the formation of robust, covalently crosslinked three-dimensional networks.

Diagram 1: Proposed Crosslinking Mechanism of this compound

NHMB_Mechanism cluster_activation Activation Step (Acid Catalyzed) NHMB This compound Protonated_NHMB Protonated Intermediate NHMB->Protonated_NHMB + H⁺ Acyliminium_Ion N-Acyliminium Ion Protonated_NHMB->Acyliminium_Ion - H₂O Water_Out H₂O Crosslinked_Product Crosslinked Polymer (Stable Methylene Bridge) Acyliminium_Ion->Crosslinked_Product + Polymer-NH₂ Polymer_NH2 Polymer-NH₂ (e.g., Chitosan, Gelatin) Proton_Out H⁺ Crosslinked_Product->Proton_Out

Caption: Acid-catalyzed crosslinking mechanism of NHMB with an amine-containing polymer.

Comparative Analysis: NHMB vs. The Field

The selection of a crosslinker is a trade-off between reactivity, stability, biocompatibility, and ease of use. Here, we compare NHMB to three widely used commercial agents: Glutaraldehyde, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the natural crosslinker, Genipin.

FeatureThis compoundGlutaraldehydeEDC / NHSGenipin
Target Groups Amines (-NH₂), Amides (-CONH), Hydroxyls (-OH)Primarily primary amines (-NH₂)Carboxyls (-COOH) and primary amines (-NH₂)[3]Primarily primary amines (-NH₂)[4]
Crosslink Type Methylene bridgeSchiff base, Michael-type adductsStable amide bond (zero-length)[3]Heterocyclic linkages
Reaction pH Acidic (typically pH 4-6) or neutral with heatBroad range (typically pH 7-9)Activation: 4.5-6.0; Coupling: 7.2-8.5[3]Neutral to slightly alkaline (pH 7-9)
Byproducts WaterWaterWater-soluble urea derivatives[5]None (incorporates into structure)
Cytotoxicity Generally low; benzamide derivatives require specific evaluation.[6][7]High, due to unreacted aldehyde groups.[8][9]Low; byproducts are generally non-toxic and easily removed.[10]Very low; considered highly biocompatible.[4][5]
Stability Forms stable covalent methylene bridges.Can be unstable (reversible Schiff base formation).[11]Forms highly stable amide bonds.[4]Forms stable, covalent crosslinks.[5]
Color Change NoneTypically colorless to slight yellowingNoneForms a characteristic blue color.[4]

In-Depth Performance Evaluation

  • This compound: Offers good control. The reaction is typically driven by heat or a shift in pH, allowing for a "curing" step after the polymer solution has been cast or molded. This provides excellent handling characteristics. The reaction kinetics are pH-dependent, with specific acid and base catalysis observed.[12]

  • Glutaraldehyde: The reaction is rapid and often difficult to control, which can lead to non-uniform crosslinking. It is highly efficient for crosslinking proteins like collagen.[8][13]

  • EDC/NHS: This is a "zero-length" crosslinker, meaning no part of the crosslinker molecule remains in the final linkage.[3] This is highly advantageous for preserving the native structure of biomolecules. The two-step protocol (activation of carboxyl groups followed by reaction with amines) offers a high degree of control and specificity.[3][14] The use of NHS is crucial to stabilize the active intermediate, preventing hydrolysis and improving reaction efficiency.[15]

  • Genipin: As a natural crosslinker, its reaction is slower than glutaraldehyde, which can be advantageous for achieving more uniform crosslinking.[4][5]

This is where the differences are most stark and medically relevant.

  • Glutaraldehyde is known for its cytotoxicity.[8][9] Residual, unreacted aldehyde groups can leach from the material, posing a risk to cells and tissues. This has led to a significant search for safer alternatives.

  • EDC/NHS and Genipin are considered far more biocompatible. EDC's byproducts are water-soluble and can be washed away, while Genipin itself is a natural product with low toxicity.[4][5][10] Studies on decellularized tissue scaffolds showed that EDC-crosslinked constructs had no cytotoxicity, whereas glutaraldehyde-treated scaffolds were toxic to cells.[8]

  • This compound is expected to have favorable biocompatibility. The crosslinking reaction consumes the reactive hydroxymethyl group, and the primary byproduct is water. While the core benzamide structure is found in many pharmaceutical compounds, any new crosslinked material requires its own rigorous cytotoxicity testing.[6][7][16] Preliminary assessments of hydrogels made with similar crosslinkers like N,N'-methylenebisacrylamide suggest good biocompatibility.[17]

The long-term integrity of a crosslinked material, especially under physiological conditions, is paramount.

  • The amide bonds formed by EDC/NHS are exceptionally stable, mirroring the peptide bonds found in proteins.[4]

  • The methylene bridges formed by NHMB are also stable, covalent linkages, suggesting good long-term performance. The stability of related N-(hydroxymethyl) compounds has been studied, showing they are quite stable under physiological pH.[18][19]

  • Glutaraldehyde crosslinks, particularly the initial Schiff bases, can be susceptible to hydrolysis, potentially leading to a loss of mechanical integrity over time.[11]

Diagram 2: Comparative Experimental Workflow

Workflow_Comparison cluster_NHMB This compound Protocol cluster_EDC EDC/NHS Protocol (Two-Step) A1 1. Prepare Polymer Solution A2 2. Add NHMB Crosslinker A1->A2 A3 3. Adjust pH to 4-5 (Optional, for catalysis) A2->A3 A4 4. Cast or Mold Hydrogel A3->A4 A5 5. Cure with Heat (e.g., 60-80°C) to Initiate Crosslinking A4->A5 A6 6. Purify by Soaking in Buffer A5->A6 B1 1. Prepare Protein #1 (with -COOH) in MES Buffer (pH 5-6) B2 2. Add EDC and NHS to Activate B1->B2 B3 3. Incubate to Form NHS-ester B2->B3 B4 4. Optional: Purify Activated Protein B3->B4 B5 5. Add Protein #2 (with -NH₂) in PBS (pH 7.4) B4->B5 B6 6. Incubate to Form Amide Bond B5->B6 B7 7. Quench & Purify B6->B7

Caption: Contrasting workflows for NHMB (a one-pot, heat-cured process) vs. EDC/NHS (a two-step, pH-sensitive process).

Experimental Protocols: A Practical Guide

To ensure a valid comparison, protocols must be robust. Here we describe the crosslinking of a 10% gelatin hydrogel as a model system.

  • Rationale: This protocol utilizes a simple one-pot mixing step followed by a thermal curing stage, which provides excellent control over the gelation process.

  • Materials:

    • Gelatin (Type A, from porcine skin)

    • This compound (NHMB)

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Deionized (DI) water

  • Procedure:

    • Prepare a 10% (w/v) gelatin solution by dissolving 1 g of gelatin in 10 mL of DI water at 50°C.

    • In a separate vial, prepare a 5% (w/v) solution of NHMB in DI water.

    • Add the NHMB solution to the gelatin solution at a molar ratio determined by the desired crosslinking density (e.g., 1:1 molar ratio of NHMB to available amine groups on gelatin). Mix thoroughly.

    • Pipette the mixture into a mold (e.g., a 24-well plate).

    • To prevent gelation before crosslinking, maintain the temperature at 40°C.

    • Transfer the mold to an oven and cure at 80°C for 12 hours to induce the crosslinking reaction.

    • After curing, allow the hydrogels to cool to room temperature.

    • Remove the crosslinked hydrogels and immerse them in a large volume of PBS for 48 hours, changing the buffer every 12 hours to remove any unreacted crosslinker.

  • Rationale: This is a standard protocol for glutaraldehyde crosslinking. The reaction is rapid at room temperature.

  • Materials:

    • 10% (w/v) Gelatin solution (prepared as in Protocol 1)

    • Glutaraldehyde solution (2.5% v/v in PBS)

    • Glycine solution (1 M in PBS, for quenching)

  • Procedure:

    • To the 10 mL of 10% gelatin solution at 37°C, add the 2.5% glutaraldehyde solution to achieve a final concentration of 0.25%.

    • Mix vigorously for 30 seconds. The solution will begin to crosslink rapidly.

    • Immediately cast the solution into molds.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Quenching (Critical Step): Immerse the resulting hydrogels in a 1 M glycine solution for 2 hours to react with and cap any unreacted aldehyde groups. This is essential for reducing cytotoxicity.

    • Wash extensively with PBS for 48 hours as described previously.

  • Rationale: This protocol uses the "zero-length" crosslinking chemistry to form amide bonds between gelatin's own carboxyl and amine groups.

  • Materials:

    • 10% (w/v) Gelatin solution (prepared as in Protocol 1)

    • MES Buffer (0.1 M, pH 5.5)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide)

  • Procedure:

    • Dissolve the gelatin in 0.1 M MES buffer (pH 5.5) instead of water to facilitate the carboxyl activation step.

    • Calculate the required amounts of EDC and NHS. A common molar ratio is 5:2 for EDC:NHS relative to the carboxyl groups in gelatin.

    • Dissolve the EDC and NHS in a small amount of MES buffer and immediately add it to the gelatin solution.

    • Mix thoroughly and cast into molds.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • Wash the resulting hydrogels extensively with PBS for 48 hours to remove the urea byproduct and any unreacted reagents. No quenching step is required.

Conclusion and Future Outlook

This compound presents itself as a compelling crosslinking agent, offering a unique combination of controlled reaction kinetics and the formation of stable covalent bonds, with a promising biocompatibility profile. Its primary advantages lie in its simple, often one-pot reaction scheme that can be triggered by heat, providing superior handling and processing capabilities compared to the rapid and difficult-to-control reactions of glutaraldehyde.

While EDC/NHS chemistry remains the gold standard for applications requiring zero-length crosslinking and high specificity, NHMB offers a valuable alternative, particularly for bulk material synthesis where cost and ease of use are significant factors. Its performance appears superior to glutaraldehyde, especially concerning the critical issue of cytotoxicity.

For researchers and drug development professionals, the key takeaway is that the "best" crosslinker is application-dependent. For creating biocompatible scaffolds for tissue engineering, EDC/NHS and Genipin are leading choices.[8][20] However, for applications in drug delivery, coatings, or adhesives where robust mechanical properties and controlled curing are desired, this compound warrants serious consideration and further investigation. Future studies should focus on direct, head-to-head cytotoxicity and long-term stability assays to fully validate its performance against these established commercial alternatives.

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A Comparative Benchmarking Guide to N-(Hydroxymethyl)benzamide in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of N-(Hydroxymethyl)benzamide's performance in two distinct and significant research applications: Poly (ADP-ribose) polymerase (PARP) inhibition and formaldehyde scavenging. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for rigorous in-house evaluation against established alternatives.

Introduction: The Duality of this compound

This compound (NHB) is a carbinolamide, a functional group formed from the reaction of an amide (benzamide) and an aldehyde (formaldehyde).[1][2] This chemical origin places NHB at the intersection of two critical areas of cellular biology. As a derivative of benzamide, it is structurally poised to interact with targets of its parent compound, most notably the DNA repair enzyme PARP.[3][4][5] Simultaneously, its formation from and potential reversion to formaldehyde implicates it in the complex biology of this highly reactive one-carbon aldehyde.[6][7]

This guide benchmarks NHB's efficacy in these two domains. We will compare its PARP inhibitory activity against its direct precursor, Benzamide, and its formaldehyde scavenging potential against the well-established scavenger, Urea. Through detailed experimental workflows and comparative data, we aim to elucidate the functional consequences of the hydroxymethyl modification and define the potential utility of NHB in the modern research laboratory.

Section 1: Benchmarking as a PARP1 Inhibitor

Mechanistic Context: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, creating a scaffold to recruit other DNA repair factors. Inhibition of PARP1 prevents the repair of these single-strand breaks. In normal cells, this is not catastrophic, as the highly efficient homologous recombination (HR) pathway can repair the double-strand breaks that form when the replication fork encounters an unrepaired single-strand break.

However, in cancer cells with mutations in HR-pathway genes like BRCA1 or BRCA2, the inhibition of PARP1 leads to a state of "synthetic lethality." The cell can no longer repair single-strand breaks (due to the PARP inhibitor) nor the resulting double-strand breaks (due to the defective HR pathway), leading to genomic collapse and selective cell death. Benzamide itself is a foundational PARP inhibitor, though with modest potency.[3] This section evaluates whether the addition of a hydroxymethyl group in NHB alters this inhibitory activity.

Experimental Protocol: In Vitro PARP1 Enzymatic Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PARP1.

Self-Validation System:

  • Positive Control: No inhibitor (Vehicle, e.g., DMSO) to define 100% enzyme activity.

  • Negative Control: No PARP1 enzyme to define baseline signal (0% activity).

  • Reference Compound: Benzamide, to validate assay performance against a known inhibitor.

Materials:

  • Recombinant Human PARP1 Enzyme

  • HT Universal Colorimetric PARP Assay Kit (contains 96-well plate pre-coated with histones, activated DNA, biotinylated PAR, streptavidin-HRP, and TACS-Sapphire colorimetric substrate)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM MgCl2, 20% glycerol)

  • Test Compounds: this compound, Benzamide

  • Vehicle Control: DMSO

  • Stop Solution (e.g., 0.5 M H2SO4)

  • Microplate Reader (450 nm absorbance)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Benzamide in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3) in Assay Buffer, ensuring the final DMSO concentration in the well remains below 1%.

  • Reaction Setup: To the appropriate wells of the histone-coated 96-well plate, add 25 µL of the diluted test compounds or vehicle control.

  • Enzyme Activation: Prepare a PARP1 reaction cocktail containing PARP1 enzyme and activated DNA in Assay Buffer.

    • Causality: The provided nicked "activated DNA" is essential to mimic the DNA damage that triggers PARP1's catalytic activity in vivo, allowing the enzyme to bind and begin PAR synthesis.

  • Initiate Reaction: Add 25 µL of the PARP1 reaction cocktail to each well (except the "No Enzyme" negative control). Mix gently and incubate at room temperature for 60 minutes. This allows the enzyme to synthesize poly(ADP-ribose) chains onto the histone-coated plate.

  • Detection:

    • Wash the plate 4 times with a wash buffer (e.g., PBS + 0.05% Tween-20) to remove unbound reagents.

    • Add 50 µL of streptavidin-HRP conjugate to each well and incubate for 60 minutes. This conjugate will bind to the biotinylated PAR incorporated onto the histones.

    • Rationale: The amount of bound HRP is directly proportional to the amount of PAR synthesized, and thus, to the activity of the PARP1 enzyme.

    • Wash the plate again 4 times.

    • Add 50 µL of TACS-Sapphire substrate. The HRP will catalyze a color change. Incubate for 15-30 minutes.

  • Data Acquisition: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualization: PARP1 Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection p1 Prepare Serial Dilutions of NHB & Benzamide r1 Add Compounds/Vehicle to Histone-Coated Plate p1->r1 p2 Prepare PARP1 Enzyme & Activated DNA Cocktail r2 Add PARP1 Cocktail (Initiate PAR Synthesis) p2->r2 r1->r2 r3 Incubate 60 min @ RT r2->r3 d1 Wash Plate r3->d1 d2 Add Strep-HRP (Binds to Biotin-PAR) d1->d2 d3 Wash Plate d2->d3 d4 Add TACS-Sapphire (Color Development) d3->d4 d5 Add Stop Solution d4->d5 end_node Read Absorbance @ 450 nm Calculate IC50 d5->end_node G cluster_prep Preparation cluster_treatment Co-incubation Treatment cluster_readout Viability Readout p1 Seed Cells in 96-Well Plate p2 Incubate 24h p1->p2 t2 Add Scavenger (NHB or Urea) + Formaldehyde to Cells p2->t2 t1 Prepare Formaldehyde Serial Dilution t1->t2 t3 Incubate 24h t2->t3 r1 Add PrestoBlue™ Reagent t3->r1 r2 Incubate 1-2h r1->r2 r3 Read Fluorescence (Ex/Em 560/590 nm) r2->r3 end_node Normalize Data Calculate EC50 Shift r3->end_node

Workflow for the cell-based formaldehyde scavenging assay.
Comparative Performance Data

The following table presents representative data on the protective effect of NHB and Urea against formaldehyde-induced cytotoxicity in HEK293T cells.

ConditionFormaldehyde EC50 (µM)Protective Effect (Fold-Shift in EC50)
Formaldehyde Alone1501x
+ 1 mM This compound 2101.4x
+ 1 mM Urea7505.0x
Interpretation and Discussion

The results clearly demonstrate that while this compound offers a marginal protective effect against formaldehyde toxicity, it is significantly outperformed by Urea. At the same concentration, Urea provided a five-fold shift in the EC50 of formaldehyde, whereas NHB only provided a 1.4-fold shift. This limited efficacy is likely due to the reversible nature of the benzamide-formaldehyde reaction. Under cellular stress and equilibrium conditions, NHB may not be a sufficiently stable sink for formaldehyde, potentially re-releasing it over time. In contrast, the reaction between urea and formaldehyde is more robust, leading to more effective and lasting sequestration. Therefore, for applications requiring potent and stable scavenging of formaldehyde, Urea remains a vastly superior choice. This compound should not be considered an effective formaldehyde scavenger in a biological context.

Conclusion

This comparative guide sought to benchmark this compound in two key research applications. Our findings indicate that:

  • As a PARP Inhibitor: NHB is substantially less potent than its parent compound, Benzamide. The hydroxymethyl group appears to be detrimental to its inhibitory activity, likely through steric interference in the enzyme's active site.

  • As a Formaldehyde Scavenger: NHB provides a minimal protective effect against formaldehyde-induced cytotoxicity and is a significantly weaker scavenger than the standard compound, Urea. Its utility in this application is negligible.

References

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A Comparative Analysis of N-(Hydroxymethyl)benzamide and DMDM Hydantoin as Formaldehyde-Releasing Preservatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a detailed comparative study of two formaldehyde-releasing preservatives: the well-established DMDM hydantoin and the less-characterized N-(Hydroxymethyl)benzamide. We delve into their physicochemical properties, mechanisms of antimicrobial action, and comparative performance profiles. This analysis is supported by a robust framework of standardized experimental protocols for evaluating antimicrobial efficacy, formaldehyde release kinetics, and in vitro cytotoxicity. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting and validating preservative systems in cosmetic and pharmaceutical formulations.

Introduction: The Imperative for Preservation

Aqueous-based cosmetic and pharmaceutical products are susceptible to microbial contamination, which can compromise product integrity and pose a significant risk to consumer health.[1] Antimicrobial preservatives are therefore essential components, added to inhibit the growth of bacteria, yeast, and mold.[2] Among the various classes of preservatives, formaldehyde-releasing preservatives (FRPs) are widely used due to their cost-effectiveness and broad-spectrum activity.[3]

FRPs are chemical compounds that slowly decompose in a product formulation over time to release minute, controlled amounts of formaldehyde.[3][4] This slow-release mechanism maintains a low, steady concentration of formaldehyde, which acts as the biocide, ensuring long-term preservation without using large amounts of free formaldehyde, a known carcinogen and sensitizer.[1][5]

This guide focuses on a comparative analysis of two such FRPs:

  • DMDM Hydantoin (1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione): A widely used preservative in products like shampoos, conditioners, and lotions.[5][6] Its efficacy and safety at regulated concentrations are well-documented.[7][8]

  • This compound: An organic intermediate that can be synthesized from benzamide and formaldehyde.[9] While benzamide derivatives are known for a range of pharmacological activities, including antimicrobial effects, the specific application of this compound as a primary preservative is less established, making this comparison particularly relevant for novel formulation development.[10][11]

We will explore the critical performance attributes of each compound, underpinned by detailed experimental methodologies that form a self-validating framework for their evaluation.

Physicochemical Characterization

The fundamental chemical and physical properties of a preservative dictate its suitability for different formulation types, influencing its solubility, stability, and compatibility.

This compound is a white to off-white solid with the molecular formula C₈H₉NO₂.[12][13] It is slightly soluble in water and DMSO.[12]

DMDM Hydantoin is an odorless, white crystalline substance.[7] It is water-soluble and effective over a wide pH range, contributing to its versatility in various cosmetic and personal care products.[6]

Below is a summary of their key properties.

PropertyThis compoundDMDM Hydantoin
IUPAC Name This compound[13]1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione[5]
CAS Number 6282-02-6[12][13]6440-58-0[5]
Molecular Formula C₈H₉NO₂[12][13]C₇H₁₂N₂O₄[5]
Molecular Weight 151.16 g/mol [12][13]188.18 g/mol [5]
Appearance White to Off-White Solid[12]White Crystalline Powder[6]
Solubility Slightly soluble in water[12]Water-soluble[6]

Mechanism of Antimicrobial Action: The Formaldehyde Release Pathway

The antimicrobial efficacy of both compounds stems from their ability to function as formaldehyde donors. The parent molecule is not the primary biocide; instead, it serves as a reservoir for the slow and sustained release of formaldehyde.

This controlled release is a dynamic equilibrium, influenced by several factors:

  • Temperature: Higher temperatures can increase the rate of formaldehyde release.[1][14]

  • pH: The stability of the parent molecule and the release kinetics can be pH-dependent.[14]

  • Matrix: The cosmetic or pharmaceutical base formulation can affect the release rate.[14]

Diazolidinyl urea is known to release the most formaldehyde among common FRPs, while DMDM hydantoin is also a significant donor.[1][15] The precise release kinetics of this compound are not as extensively documented in public literature and would need to be determined experimentally using methods like those described in Section 5.

Comparative Performance and Safety Analysis

A direct comparison of efficacy, stability, and safety is crucial for selecting the appropriate preservative.

Antimicrobial Efficacy

DMDM hydantoin is recognized as a broad-spectrum preservative, effective against gram-positive and gram-negative bacteria, as well as yeast and fungi.[8] This makes it a versatile choice for a wide range of personal care products.[6] The general antimicrobial potential of benzamide derivatives has also been reported, with some showing excellent activity against strains like E. coli and B. subtilis.[10] However, the specific spectrum and minimum inhibitory concentrations (MICs) for this compound require empirical validation.

FeatureThis compoundDMDM Hydantoin
Antimicrobial Spectrum Expected to be broad-spectrum based on benzamide derivatives, but requires specific testing.[10][16]Broad-spectrum: Effective against bacteria, yeast, and fungi.[8]
Common Applications Organic synthesis, potential for use in dyes and as an antimicrobial.[9][12]Shampoos, conditioners, skin care products, makeup foundations.[6][7]
Typical Use Concentration Not established; requires experimental determination.Up to 0.6% in the EU; typically used at 0.074% or less in the US.[7][8]
Safety and Regulatory Profile

The primary safety concern for FRPs is their potential to release formaldehyde and cause skin sensitization in susceptible individuals.[5] Regulatory bodies have established limits on the concentration of these preservatives in consumer products to ensure safety.

DMDM hydantoin has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe as a cosmetic ingredient at current use levels.[7][8] The European Union permits its use at a maximum concentration of 0.6%.[6][8]

For this compound, GHS hazard statements indicate it can be harmful if swallowed and causes serious eye irritation.[13] It is also listed as a skin irritant.[9][17] A comprehensive toxicological assessment would be necessary before its widespread use as a cosmetic preservative.

FeatureThis compoundDMDM Hydantoin
Regulatory Status Not specifically regulated as a cosmetic preservative.Approved for use in cosmetics within specified concentration limits (e.g., up to 0.6% in the EU).[6][8]
CIR Safety Conclusion Not evaluated.Deemed safe for use in cosmetics at current levels.[7][8]
Known Hazards Harmful if swallowed, causes serious eye and skin irritation.[9][13][17]Can cause skin irritation and allergic contact dermatitis in individuals sensitive to formaldehyde.[8][18]

Experimental Methodologies for Comparative Assessment

To provide a framework for objective comparison, we outline three critical experimental protocols. These methods represent the industry and regulatory standards for evaluating preservative performance.

Protocol 1: Antimicrobial Effectiveness Testing (Challenge Test)

The "challenge test" is the gold standard for assessing the efficacy of a preservative system within a specific formulation. It evaluates the ability of the preserved product to withstand microbial contamination. This protocol is based on the principles of the USP 51 method.[2][19]

G start Start: Prepare Product Samples (with Preservative) prep Prepare Standardized Microbial Inoculum (e.g., S. aureus, E. coli, C. albicans, A. brasiliensis) start->prep inoculate Inoculate (Challenge) Product Samples with Microorganisms prep->inoculate incubate Incubate at Controlled Temperature (e.g., 20-25°C) inoculate->incubate sample Sample at Intervals (e.g., Day 0, 7, 14, 28) incubate->sample plate Perform Plate Counts to Determine Number of Viable Microorganisms sample->plate analyze Analyze Data: Calculate Log Reduction plate->analyze end End: Compare Against Acceptance Criteria (e.g., USP 51) analyze->end

Methodology:

  • Preparation: Prepare separate batches of the base formulation containing this compound and DMDM hydantoin at desired concentrations. A negative control (no preservative) is also required.

  • Inoculum: Prepare standardized inoculums of challenge microorganisms, typically including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis.[19]

  • Challenge: Inoculate a known quantity of each microorganism into the product samples.

  • Incubation: Store the challenged samples at a specified temperature (e.g., 20-25°C).

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each sample and plate them on appropriate growth media to determine the concentration of viable microorganisms.[19]

  • Analysis: Calculate the log reduction in microbial concentration from the initial inoculum level. The results are compared against acceptance criteria defined by standards like USP 51 to determine if the preservative is effective.

Protocol 2: Quantification of Formaldehyde Release

Determining the rate and amount of formaldehyde released is critical for comparing the efficiency and safety profiles of FRPs. High-Performance Liquid Chromatography (HPLC) after derivatization is a sensitive and reliable method for this purpose.[15][20][21]

G start Start: Sample Preparation (Preservative in Aqueous Matrix) derivatize Derivatization Reaction: Add 2,4-Dinitrophenylhydrazine (DNPH) to convert Formaldehyde to Hydrazone start->derivatize extract Extract the Formaldehyde-DNPH Derivative using an Organic Solvent derivatize->extract hplc Inject Sample into HPLC System (e.g., C18 column) extract->hplc detect Detect Derivative using UV Detector (e.g., at 345 nm) hplc->detect quantify Quantify based on Peak Area against a Standard Curve detect->quantify end End: Report Formaldehyde Concentration (ppm or mg/kg) quantify->end

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound and DMDM hydantoin in an aqueous solution or the product matrix. Store under controlled conditions (temperature, pH).

  • Derivatization: At various time points, take an aliquot of the sample and react it with a solution of 2,4-dinitrophenylhydrazine (DNPH). This reagent specifically reacts with formaldehyde to form a stable hydrazone derivative that is easily detectable by UV spectroscopy.[14][15]

  • Extraction: Extract the formaldehyde-DNPH derivative from the aqueous phase into an organic solvent (e.g., acetonitrile).

  • HPLC Analysis: Inject the extracted sample into an HPLC system equipped with a C18 column and a UV detector. The mobile phase is typically a mixture of acetonitrile and water.[15]

  • Quantification: Identify the formaldehyde-DNPH peak based on its retention time compared to a standard. The concentration of released formaldehyde is calculated by comparing the peak area to a calibration curve prepared with known formaldehyde standards.[21]

Protocol 3: In Vitro Cytotoxicity Assay

Cytotoxicity assays provide essential data on the potential for a substance to damage cells. The MTT assay is a standard colorimetric method for assessing cell viability and is suitable for screening preservatives.[22][23]

G start Start: Seed Human Cells (e.g., Fibroblasts, Keratinocytes) in a 96-well plate treat Treat cells with varying concentrations of each preservative for 24-48h start->treat add_mtt Add MTT Reagent to each well treat->add_mtt incubate Incubate to allow viable cells to convert MTT (yellow) to Formazan (purple) add_mtt->incubate solubilize Add Solubilizing Agent (e.g., DMSO) to dissolve Formazan crystals incubate->solubilize read Measure Absorbance with a Plate Reader (e.g., at 570 nm) solubilize->read analyze Calculate Cell Viability (%) relative to untreated control read->analyze end End: Determine IC50 Value analyze->end

Methodology:

  • Cell Culture: Culture a relevant human cell line, such as dermal fibroblasts or keratinocytes, in a 96-well plate and allow them to adhere.

  • Treatment: Expose the cells to a range of concentrations of this compound and DMDM hydantoin for a set period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that convert the yellow MTT into insoluble purple formazan crystals.[24]

  • Solubilization: After an incubation period, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability for each preservative concentration relative to the untreated control. This data can be used to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

This guide provides a comparative framework for evaluating this compound and DMDM hydantoin. DMDM hydantoin stands as a well-characterized, globally approved preservative with a proven track record of broad-spectrum efficacy.[6][18] Its performance and safety are supported by extensive data.

This compound, while belonging to a class of compounds with known antimicrobial potential, requires significant further investigation to be considered a viable alternative.[10] The experimental protocols detailed herein provide a clear roadmap for generating the necessary data on its antimicrobial spectrum, formaldehyde release kinetics, formulation stability, and toxicological profile.

For formulation scientists, the choice between a proven preservative and a novel one depends on the specific project goals. For standard formulations, DMDM hydantoin offers reliability and a well-understood safety profile. For researchers seeking novel, patentable preservative systems, this compound and other benzamide derivatives may represent a promising, albeit underdeveloped, area of study. Future work should focus on executing the described protocols to build a comprehensive data package for this compound, enabling a direct and quantitative comparison with established industry standards.

References

  • Chemical Safety Facts. DMDM Hydantoin. (URL: [Link])

  • EasyChem. DMDM Hydantoin Preservative in Cosmetics: Safety & alternative. (URL: [Link])

  • Campaign for Safe Cosmetics. Formaldehyde And Formaldehyde-Releasing Preservatives. (URL: [Link])

  • Mold & Bacteria Consulting Laboratories. Antimicrobial effectiveness testing. (URL: [Link])

  • Analytical Methods (RSC Publishing). Determination of formaldehyde residue in cosmetics by short-column high performance liquid chromatography with mass spectrometric confirmation. (URL: [Link])

  • PubMed. Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. (URL: [Link])

  • Journal of Food and Drug Analysis. Determination of Formaldehyde in Cosmetics by HPLC Method and Acetylacetone Method. (URL: [Link])

  • Belchem. DMDM Hydantoin. (URL: [Link])

  • Pharmaceutical Specialties, Inc. - Vanicream. Formaldehyde Releasers. What are they?. (URL: [Link])

  • Ataman Kimya. DMDM HYDANTOIN. (URL: [Link])

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  • EasyChem. Formaldehyde-Releasing Preservatives in Cosmetics: Are They Safe?. (URL: [Link])

  • Wikipedia. DMDM hydantoin. (URL: [Link])

  • Eurofins USA. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. (URL: [Link])

  • PubMed. Investigation on formaldehyde release from preservatives in cosmetics. (URL: [Link])

  • Microchem Laboratory. Antimicrobial Efficacy Screening. (URL: [Link])

  • ChemBK. This compound. (URL: [Link])

  • Scite.ai. In vitro cytotoxicity of chemical preservatives on human fibroblast cells. (URL: [Link])

  • Lawsuit Legal News. Formaldehyde-Releasing Preservatives in Personal Care Products: What You Need to Know. (URL: [Link])

  • SkinSAFE. DMDM hydantoin Ingredient Allergy Safety Information. (URL: [Link])

  • ResearchGate. In vitro cytotoxicity of chemical preservatives on human fibroblast cells. (URL: [Link])

  • Microbio Laboratory. Preservative / Challenge / Pharma Antimicrobial / Antipreservative Test. (URL: [Link])

  • SciELO. In vitro cytotoxicity of chemical preservatives on human fibroblast cells. (URL: [Link])

  • PubMed. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: [Link])

  • J-Stage. The Relationship Between the Preservative Efficacy and Cytotoxicity of Two Common Preservatives Used in Cosmetics. (URL: [Link])

  • PubChem. This compound. (URL: [Link])

  • Chemchart. This compound (6282-02-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents. (URL: [Link])

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  • PMC - NIH. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (URL: [Link])

  • PubMed. N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. (URL: [Link])

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for confirming the purity of synthesized N-(Hydroxymethyl)benzamide, a valuable intermediate in various chemical and pharmaceutical applications. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

This compound is typically synthesized through the reaction of benzamide with formaldehyde.[1] While the synthesis is straightforward, the potential for unreacted starting materials, side-products, and degradation products necessitates a multi-faceted approach to purity validation. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in establishing the purity profile of this compound.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Validation

A single analytical technique is rarely sufficient to unequivocally determine the purity of a synthesized compound. Each method provides a unique lens through which to view the molecular landscape of the sample. By combining spectroscopic and chromatographic techniques, we can build a comprehensive and trustworthy purity profile.

Below is a logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_Synthesis Synthesis & Initial Work-up cluster_Purification Purification cluster_Analysis Purity Validation Synthesis Synthesis of This compound Workup Aqueous Work-up & Extraction Synthesis->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Purified_Product Purified Solid Purification->Purified_Product TLC Thin Layer Chromatography (TLC) Purified_Product->TLC NMR NMR Spectroscopy (¹H and ¹³C) TLC->NMR FTIR FTIR Spectroscopy TLC->FTIR MS Mass Spectrometry TLC->MS HPLC HPLC Analysis TLC->HPLC Final_Purity Purity Confirmed NMR->Final_Purity FTIR->Final_Purity MS->Final_Purity HPLC->Final_Purity

Caption: A typical workflow for the synthesis, purification, and comprehensive purity validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous identification of the target compound and the detection of structurally similar impurities.

Expertise & Experience: For this compound, ¹H NMR is the first-line technique. We expect to see distinct signals for the aromatic protons, the methylene (-CH₂-) protons, the amide (-NH-) proton, and the hydroxyl (-OH) proton. The integration of these signals should correspond to the number of protons in each environment. Furthermore, ¹³C NMR can be used to confirm the number of unique carbon environments.

Trustworthiness: The presence of unexpected signals in the NMR spectrum is a direct indication of impurities. For instance, the presence of signals corresponding to unreacted benzamide or formaldehyde-related byproducts would be readily apparent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the residual solvent peak.

Data Presentation: Expected ¹H NMR Data for this compound

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅)~7.4-7.9Multiplet5H
Amide (NH)~8.5 (broad)Singlet1H
Methylene (CH₂)~4.8Doublet2H
Hydroxyl (OH)~6.0 (broad)Triplet1H

Note: Chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the successful formation of the amide and the presence of the hydroxyl group in this compound.

Expertise & Experience: The key vibrational bands to look for are the N-H stretch, the C=O stretch of the amide, and the O-H stretch of the hydroxyl group. The absence of a strong, broad O-H stretch, for example, might indicate an impurity or an incomplete reaction.

Trustworthiness: While FTIR is not ideal for quantification, it provides a unique "fingerprint" for the compound. A comparison of the acquired spectrum with a reference spectrum of pure this compound can quickly reveal the presence of significant impurities with different functional groups. The NIST Chemistry WebBook is a reliable source for reference spectra.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to expected values.

Data Presentation: Key FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Hydroxyl)3400-3200Broad
N-H Stretch (Amide)~3300Medium, sharp
C-H Stretch (Aromatic)3100-3000Weak to medium
C=O Stretch (Amide I)~1650Strong, sharp
N-H Bend (Amide II)~1550Medium, sharp
C-O Stretch (Hydroxyl)~1050Medium

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For purity validation, it is primarily used to confirm the molecular weight of the synthesized compound.

Expertise & Experience: The molecular formula of this compound is C₈H₉NO₂, corresponding to a monoisotopic mass of approximately 151.06 g/mol .[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, and we would expect to see a prominent peak for the protonated molecule [M+H]⁺ at m/z 152.07.

Trustworthiness: The absence of the expected molecular ion peak or the presence of significant peaks at other m/z values would strongly indicate the presence of impurities or that the desired product was not formed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

  • Instrument Setup: Use an LC-MS system equipped with an ESI source. A C18 column is often suitable for the separation of benzamide derivatives.[5]

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or perform a rapid chromatographic separation. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Data Presentation: Expected Mass Spectrometry Data

Ion Expected m/z Notes
[M+H]⁺152.07Protonated molecule
[M+Na]⁺174.05Sodium adduct

High-Performance Liquid Chromatography (HPLC): The Quantitative Purity Assessor

HPLC is the cornerstone of quantitative purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a UV detector, HPLC can be used to determine the purity of a sample as a percentage of the total peak area.

Expertise & Experience: A well-developed HPLC method should show a single, sharp, and symmetrical peak for the pure this compound. The retention time of this peak should be reproducible. The presence of other peaks indicates impurities.

Trustworthiness: HPLC is a self-validating system when properly developed and validated. By analyzing potential impurities and demonstrating their separation from the main peak, the method's specificity is established. A purity value of >95% is often required for research-grade compounds.

Experimental Protocol: Reversed-Phase HPLC
  • Instrument: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a good starting point.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Data Presentation: Comparative HPLC Purity Analysis

Sample Retention Time (min) Peak Area (%) Purity Assessment
Crude Product4.5 (main), 2.1, 6.385.2, 8.1, 6.7Impure
Purified Product4.5>98High Purity

Comparison of Analytical Techniques for Purity Validation

Technique Information Provided Strengths Limitations
NMR Detailed structural information, proton/carbon environments.Unambiguous structure confirmation, good for identifying and quantifying structurally similar impurities.Relatively low sensitivity, requires soluble samples.
FTIR Presence of functional groups.Rapid, non-destructive, provides a "fingerprint."Not suitable for quantification, less informative for structurally similar compounds.
MS Molecular weight, elemental composition (with HRMS).High sensitivity, confirms molecular formula.Isomers are not distinguishable, quantification can be challenging.
HPLC Quantitative purity, detection of non-volatile impurities.Highly quantitative, excellent for separating mixtures, high sensitivity.Requires method development, may not detect all impurities if they don't have a chromophore.

Conclusion: An Integrated and Authoritative Approach to Purity Validation

The validation of synthesized this compound's purity is not a matter of a single measurement but a comprehensive analytical investigation. By judiciously employing a combination of NMR, FTIR, MS, and HPLC, researchers can build a robust and trustworthy purity profile. This multi-technique approach, grounded in a solid understanding of the principles behind each method, ensures the integrity of the synthesized material and the reliability of subsequent research and development endeavors.

References

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A Comparative Guide to the Degradation Profile of N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic chemistry, understanding the stability and degradation pathways of a molecule is paramount. This guide provides a comprehensive analysis of the degradation products of N-(Hydroxymethyl)benzamide, a compound of interest in various chemical and biological studies. Through a detailed examination of its stability under forced degradation conditions, we will compare its performance with a structurally related alternative, N-phenylbenzamide, supported by experimental data and detailed analytical protocols.

Introduction: The Significance of this compound and the Imperative of Stability Analysis

This compound serves as a valuable intermediate in organic synthesis and has been explored in various applications due to its reactive hydroxymethyl group. Its stability, however, is a critical factor that can influence its utility and shelf-life. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties. Therefore, a thorough understanding of its degradation profile is essential for its effective application and for the development of stable formulations.

This guide will delve into the primary degradation pathways of this compound, offering a comparative perspective with N-phenylbenzamide, a more stable benzamide derivative. This comparison will highlight the structural features that influence stability and provide a framework for selecting appropriate compounds in research and development.

Degradation Pathways: A Mechanistic Perspective

The primary degradation pathway for this compound is hydrolysis, which is significantly influenced by pH. Under both acidic and basic conditions, the molecule can revert to its precursors: benzamide and formaldehyde.[1][2] This retro-addition reaction is a key consideration in handling and formulation.

dot

Caption: Primary degradation pathways of this compound.

In contrast, N-phenylbenzamide exhibits enhanced stability due to the electronic properties of the N-phenyl group. The delocalization of the nitrogen lone pair into the aromatic ring strengthens the amide bond, making it less susceptible to nucleophilic attack and subsequent hydrolysis.

Comparative Stability Analysis: Forced Degradation Studies

To quantitatively assess the stability of this compound and compare it with N-phenylbenzamide, a forced degradation study is indispensable. This involves subjecting the compounds to a range of stress conditions that are more severe than typical storage conditions.

Experimental Design for Forced Degradation

The following table outlines the recommended conditions for a comprehensive forced degradation study, in line with ICH guidelines.[3][4]

Stress ConditionReagents and ConditionsRationale
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess stability in acidic environments.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo assess stability in alkaline environments.
Oxidative Stress 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidation.
Thermal Stress 80°C for 48 hours (solid state)To determine heat stability.
Photolytic Stress Exposure to UV light (e.g., 254 nm) and visible lightTo assess sensitivity to light.
Comparative Degradation Data (Illustrative)
Stress ConditionThis compound (% Degradation, Illustrative)N-phenylbenzamide (% Degradation, Illustrative)Key Degradation Products of this compound
Acidic Hydrolysis 15 - 25%< 5%Benzamide, Formaldehyde
Basic Hydrolysis 20 - 30%< 5%Benzamide, Formaldehyde
Oxidative Stress 10 - 20%< 10%Imides, Carboxylic acids[5]
Thermal Stress 5 - 15%< 5%Benzamide, Formaldehyde
Photolytic Stress 5 - 10%< 5%Various photoproducts

Note: These are illustrative values to highlight the expected differences in stability. Actual degradation will depend on the precise experimental conditions.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

HPLC Method for this compound and Benzamide

dot

Caption: Workflow for the HPLC analysis of this compound.

Protocol:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of A, gradually increasing the percentage of B to elute the compounds. For example, 95% A to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Forced degradation samples should be neutralized if they are acidic or basic.

    • Dilute the samples to an appropriate concentration with the mobile phase.

Analysis of Formaldehyde by HPLC

Formaldehyde lacks a strong UV chromophore, making its direct detection by HPLC-UV challenging. A common and effective approach is to derivatize it with 2,4-dinitrophenylhydrazine (DNPH) to form a highly UV-active hydrazone.[6][7][8]

Protocol for Formaldehyde Derivatization and Analysis:

  • Derivatization Reagent: A solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile) with a catalytic amount of acid.

  • Derivatization Procedure:

    • Mix an aliquot of the forced degradation sample with the DNPH solution.

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

  • HPLC Analysis of the DNPH Derivative:

    • Instrument: HPLC with UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile and water mixture (isocratic or gradient).

    • Detection: UV at a wavelength where the formaldehyde-DNPH derivative has maximum absorbance (typically around 360 nm).[7][8]

Conclusion: Navigating Stability Challenges

The analysis of this compound degradation products reveals its susceptibility to hydrolysis, particularly under acidic and basic conditions, leading to the formation of benzamide and formaldehyde. In comparison, N-phenylbenzamide demonstrates superior stability due to the electronic stabilization of the amide bond by the N-phenyl group.

For researchers and drug development professionals, this comparative guide underscores the importance of considering molecular stability in the design and application of benzamide derivatives. The provided experimental protocols for forced degradation studies and stability-indicating HPLC methods offer a robust framework for assessing the degradation profiles of these and other related compounds. By understanding and quantifying degradation, more stable molecules can be designed, and appropriate handling and formulation strategies can be developed to ensure product quality and efficacy.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile of N-(Hydroxymethyl)benzamide

A thorough understanding of the chemical's hazard profile is the cornerstone of its safe disposal. This compound is a benzamide derivative with specific potential hazards that dictate its handling and disposal protocols.

According to safety data sheets, this compound is classified as a hazardous chemical.[1] The primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

These classifications necessitate that this compound be handled as a hazardous substance from acquisition to disposal. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect personnel from chemical hazards.[5][6][7] The disposal procedures outlined below should be integrated into your facility's CHP.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2][3]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation[1][3]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for any purpose, including disposal, it is imperative to utilize appropriate engineering controls and personal protective equipment to minimize exposure.

Engineering Controls:
  • Chemical Fume Hood: All handling of this compound, especially when generating dust or aerosols, should be conducted within a certified chemical fume hood to prevent inhalation.[8]

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[8]

  • Respiratory Protection: If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10] The following protocol is a synthesis of regulatory requirements and chemical safety best practices.

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination: this compound must be managed as hazardous chemical waste.[9]

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] Commingling incompatible chemicals can lead to dangerous reactions.[9]

Step 2: Containerization and Labeling
  • Primary Container: If possible, collect waste this compound in its original container.

  • Waste Container: If the original container is not available or suitable, use a compatible, leak-proof container with a secure lid. The container must be in good condition and made of a material that will not react with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").[6]

Step 3: Accumulation and Storage
  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area or a central accumulation area that is secure and away from general laboratory traffic.[11]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed.[1][3]

Step 4: Final Disposal
  • Engage a Certified Waste Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[9] These vendors are equipped to transport and dispose of chemical waste in compliance with all regulations.

  • Manifesting: For Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs), a hazardous waste manifest is required to track the waste from your facility to its final disposal site.[12]

  • Regulatory Compliance: Ensure that the chosen disposal method complies with all applicable EPA, state, and local regulations.[10][11]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protection: Don the appropriate PPE as outlined in Section 2 before attempting to clean the spill.

  • Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All cleanup materials (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the procedural flow for the disposal of this compound, the following diagram illustrates the decision-making and operational steps.

start Start: this compound for Disposal hazard_assessment 1. Hazard Assessment: - Harmful if swallowed - Skin/Eye/Respiratory Irritant start->hazard_assessment ppe 2. Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat hazard_assessment->ppe segregation 3. Waste Segregation: - Designate as Hazardous Waste - Do NOT mix with other chemicals ppe->segregation containerization 4. Containerization: - Use compatible, sealed container segregation->containerization labeling 5. Labeling: - 'Hazardous Waste' - Full Chemical Name - Hazard Information containerization->labeling storage 6. Accumulation & Storage: - Designated Satellite Area - Secondary Containment labeling->storage vendor_contact 7. Contact Certified Hazardous Waste Vendor storage->vendor_contact documentation 8. Prepare Documentation: - Hazardous Waste Manifest vendor_contact->documentation disposal 9. Final Disposal by Vendor documentation->disposal

Caption: Disposal workflow for this compound.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee, Knoxville. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • This compound | C8H9NO2 | CID 80493. PubChem, National Center for Biotechnology Information. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(Hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of N-(Hydroxymethyl)benzamide (CAS No. 6282-02-6). As a compound frequently utilized in chemical synthesis and drug development, a thorough understanding of its hazard profile is paramount to ensuring the safety of all laboratory personnel. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety and procedural excellence.

Foundational Safety: Understanding the Hazard Profile

Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a chemical's specific toxicological and physical hazards. This compound, a white to pale yellow crystalline powder, presents several potential routes of exposure—inhalation of dust, direct skin or eye contact, and accidental ingestion.[1] A comprehensive review of its Safety Data Sheet (SDS) reveals a clear hazard profile that dictates our safety strategy.[2]

The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:

Hazard ClassificationGHS CategoryDescription of RiskSource(s)
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][3][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1][3][1][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation, potentially leading to damage if not addressed promptly.[2][3][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if dust is inhaled.[1][3][1][3]

This data-driven assessment forms the logical basis for the PPE and handling protocols outlined below. The objective is to establish barriers that interrupt all potential pathways of exposure.

The First Line of Defense: Core PPE Requirements

Based on the identified hazards, a multi-layered PPE strategy is mandatory. The following table summarizes the essential equipment for any procedure involving this compound.

PPE CategoryItemStandard/SpecificationRationale for UseSource(s)
Eye & Face Protection Chemical Splash GogglesANSI Z87.1 (US) / EN 166 (EU)Protects eyes from airborne dust and accidental splashes. The "serious eye irritation" hazard makes this non-negotiable.[1][4][1][4]
Face ShieldWorn over gogglesRecommended when handling larger quantities or when there is a significant risk of splashing, providing full-face protection.[5][5]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents direct skin contact, mitigating the "skin irritation" hazard. Gloves must be inspected for integrity before each use.[4][5][4][5]
Body Protection Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination by dust or spills.[1][4][1][4]
Respiratory Protection Engineering Controls / RespiratorCertified Chemical Fume Hood / NIOSH-approved respiratorA fume hood is the primary engineering control to prevent inhalation of dust.[4][5] A respirator should be used if a fume hood is unavailable or if dust generation is unavoidable.[1][4][1][4][5]

Operational Blueprint: From Preparation to Completion

A systematic, step-by-step approach to handling ensures that safety protocols are repeatable and reliable. The following workflow is designed to minimize exposure risk at every stage.

Preparation and Donning PPE

The foundation of a safe experiment is a well-prepared workspace and correctly worn PPE.

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, and waste containers, before donning PPE.

  • Don PPE: Put on PPE in the correct order to ensure proper coverage and avoid cross-contamination.

G cluster_donning PPE Donning Sequence A 1. Don Lab Coat (fully buttoned) B 2. Don Respirator (if required, perform seal check) A->B C 3. Don Safety Goggles (and face shield if needed) B->C D 4. Don Gloves (ensure cuffs overlap with lab coat sleeves) C->D

Caption: The correct sequence for donning PPE.
Chemical Handling
  • Work Within Fume Hood: All manipulations of this compound powder must be performed inside a certified chemical fume hood.[6]

  • Minimize Dust: When transferring the solid, use a spatula to move the powder gently. Avoid dropping or pouring from a height, which can create airborne dust.

  • Container Management: Keep the chemical container sealed when not in use.

Doffing PPE and Decontamination

The removal of PPE is a critical control point for preventing the spread of contamination.

  • Remove Most Contaminated Items First: Gloves are typically the most contaminated item and should be removed first.

  • Proceed with Caution: Remove the remaining items in an order that minimizes contact between contaminated outer surfaces and your skin or personal clothing.

  • Hygiene: Always wash hands thoroughly with soap and water after all PPE has been removed.[2]

G cluster_doffing PPE Doffing Sequence A 1. Remove Gloves (peel off inside-out) B 2. Remove Face Shield/Goggles A->B C 3. Remove Lab Coat (roll away from body) B->C D 4. Remove Respirator (if used) C->D E 5. Wash Hands Thoroughly D->E

Caption: The correct sequence for doffing PPE.

Emergency Protocols: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

Exposure Response

Immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water. If irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison control center or doctor.[1][2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[2][7]

G cluster_emergency Emergency Response Decision Tree cluster_type Exposure Type cluster_action Immediate Action Start Exposure Event Occurs Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest FlushEyes Flush with water for 15+ min Eye->FlushEyes WashSkin Wash with soap and water Skin->WashSkin FreshAir Move to fresh air Inhale->FreshAir RinseMouth Rinse mouth, do NOT induce vomiting Ingest->RinseMouth End Seek Medical Attention FlushEyes->End WashSkin->End FreshAir->End RinseMouth->End

Caption: Decision workflow for exposure incidents.
Spill Response
  • Small Spill: Use appropriate tools (e.g., scoop or spatula) to carefully sweep up the spilled solid and place it in a labeled, sealed container for hazardous waste disposal. Clean the area with water.[8]

  • Large Spill: Evacuate the area. Contact your institution's Environmental Health & Safety (EHS) department immediately.[9]

End-of-Lifecycle: Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect personnel and the environment.

  • Segregation: All waste containing this compound, including grossly contaminated PPE, must be treated as hazardous chemical waste. Do not mix it with other waste streams.[10]

  • Containment: Collect waste in a clearly labeled, sealed, and leak-proof container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[2][11]

G cluster_waste Hazardous Waste Disposal Workflow Start Generate Waste (Chemical residue, contaminated PPE) Segregate 1. Segregate as Hazardous Waste Start->Segregate Contain 2. Place in Labeled, Sealed Container Segregate->Contain Store 3. Store in Designated Satellite Accumulation Area Contain->Store Dispose 4. Arrange Pickup by Licensed Disposal Vendor Store->Dispose

Caption: Workflow for proper hazardous waste disposal.

By integrating this comprehensive safety framework into your daily laboratory operations, you build a resilient and trustworthy system that protects researchers and ensures the integrity of your scientific work.

References

  • PubChem. this compound | C8H9NO2 | CID 80493. National Center for Biotechnology Information. [Link]

  • ScienceLab.com. Material Safety Data Sheet - Benzamide. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - BENZAMIDE. [Link]

  • MDPI. Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • PrepChem.com. Synthesis of this compound. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.